Salsolinol-1-carboxylic acid
説明
Structure
2D Structure
特性
IUPAC Name |
6,7-dihydroxy-1-methyl-3,4-dihydro-2H-isoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(10(15)16)7-5-9(14)8(13)4-6(7)2-3-12-11/h4-5,12-14H,2-3H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGLVMDBZZZXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2CCN1)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401150915 | |
| Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57256-34-5 | |
| Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57256-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Carboxysalsolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057256345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57256-34-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Salsolinol-1-Carboxylic Acid in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salsolinol-1-carboxylic acid (Sal-CA) is an endogenous tetrahydroisoquinoline synthesized in the brain through the condensation of the neurotransmitter dopamine (B1211576) and the metabolic intermediate pyruvic acid. While extensively studied as a putative precursor to the neuroactive compound salsolinol (B1200041), the direct and independent role of Sal-CA within the central nervous system remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of Sal-CA, focusing on its formation, metabolic fate, and potential implications in neurological health and disease. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to serve as a resource for researchers in neuroscience and drug development.
Introduction
The landscape of neurobiology is increasingly focused on the intricate interplay between metabolism and neuronal function. Endogenous compounds derived from metabolic pathways can exert profound effects on neuronal signaling, viability, and plasticity. This compound (Sal-CA) emerges at this intersection, representing a direct link between dopamine, a critical catecholamine neurotransmitter, and pyruvate, a key hub in cellular energy metabolism. While much of the scientific literature has centered on salsolinol, the decarboxylated derivative of Sal-CA, a nuanced understanding of the precursor molecule itself is crucial for a complete picture of this biochemical axis. This guide aims to delineate the specific role of Sal-CA in the brain, distinguishing its known functions from those of its more extensively researched metabolite.
Biosynthesis and Metabolism of this compound
The primary pathway for the formation of Sal-CA in the brain is the Pictet-Spengler condensation reaction between dopamine and pyruvic acid. This reaction can occur non-enzymatically under physiological conditions. It has been proposed that an enzyme, "(R)-salsolinol synthase," may catalyze the formation of (R)-salsolinol or (R)-salsolinol-1-carboxylic acid from dopamine and either acetaldehyde (B116499) or pyruvic acid, respectively; however, the definitive identification and characterization of such an enzyme specific to Sal-CA synthesis remain elusive[1].
The metabolic fate of Sal-CA is of significant interest, as it is largely considered a transitional compound. The predominant metabolic pathway for Sal-CA in the brain is believed to be its conversion to salsolinol.
Oxidative Decarboxylation to 1,2-Dehydrosalsolinol
Research suggests that the conversion of Sal-CA in the brain is not a simple decarboxylation to salsolinol. Instead, it undergoes an oxidative decarboxylation to form 1,2-dehydrosalsolinol. Studies using rat brain homogenates have indicated that this conversion is likely a non-enzymatic, oxygen radical-mediated process. This is supported by the observation that the reaction is stimulated by factors that promote oxidative stress and is not affected by inhibitors of enzymatic decarboxylation. In contrast, in the kidney, this conversion appears to be catalyzed by a particulate-bound enzyme.
The oxidation of Sal-CA is a critical step, as the resulting intermediates are themselves reactive. Electrochemical studies have shown that Sal-CA is easily oxidized, leading to the formation of a quinone methide tautomer of 3,4-dihydro-1-methyl-6,7-isoquinolinediol. These reactive intermediates may contribute to the overall neurochemical profile of this pathway.
Diagram: Biosynthesis and Metabolism of this compound
Caption: Formation of Sal-CA and its conversion to Salsolinol.
Quantitative Data on this compound in the Brain
Quantitative data on Sal-CA concentrations in the human brain are sparse. The majority of studies have focused on measuring salsolinol levels. However, one key study by Sjöquist et al. (1985) provided measurements of Sal-CA in the post-mortem human caudate nucleus of alcoholics.
| Brain Region | Condition | This compound Concentration (pmol/g wet weight) | Reference |
| Caudate Nucleus | Alcoholics with blood ethanol (B145695) at autopsy | 1.8 ± 0.5 | Sjöquist et al., 1985[2] |
| Caudate Nucleus | Alcoholics without blood ethanol at autopsy | Not significantly different from controls | Sjöquist et al., 1985[2] |
| Caudate Nucleus | Controls | Not detected | Sjöquist et al., 1985[2] |
These findings suggest a potential link between acute alcohol consumption and elevated levels of Sal-CA in dopamine-rich brain regions. Further research is needed to determine Sal-CA concentrations in healthy individuals and in the context of neurodegenerative disorders such as Parkinson's disease.
Direct Biological Activity of this compound
While the primary role of Sal-CA is often considered to be that of a salsolinol precursor, the possibility of its own direct biological effects cannot be discounted. However, there is currently a significant lack of research in this area. The structural similarity of Sal-CA to dopamine suggests the potential for interaction with dopaminergic systems. Future research should investigate the binding affinity of Sal-CA for dopamine receptors and transporters, as well as its effects on dopamine synthesis, release, and reuptake.
The oxidation products of Sal-CA have been shown to be behaviorally toxic when injected into the brains of mice. This suggests that even if Sal-CA itself is not directly neuroactive, its metabolic byproducts could have significant physiological consequences.
Putative Role in Neurological Disorders
Given its origin from dopamine, Sal-CA and its metabolic pathway are of considerable interest in the context of neurological and psychiatric disorders where dopaminergic dysfunction is implicated, most notably Parkinson's disease and alcoholism.
Parkinson's Disease
The potential involvement of the salsolinol pathway in Parkinson's disease has been a topic of extensive research. Salsolinol itself is a neurotoxin that can induce oxidative stress and apoptosis in dopaminergic neurons. As the direct precursor, elevated levels or altered metabolism of Sal-CA could contribute to an increased burden of salsolinol and its toxic metabolites in the substantia nigra, a brain region profoundly affected in Parkinson's disease. However, direct evidence linking Sal-CA levels to the pathogenesis of Parkinson's disease is currently lacking.
Diagram: Hypothetical Role of Sal-CA in Dopaminergic Neuron Vulnerability
Caption: Potential contribution of the Sal-CA pathway to neurotoxicity.
Alcoholism
The link between Sal-CA and alcoholism is more established, with studies showing elevated levels in the brains of alcoholics[2]. Alcohol metabolism increases the levels of acetaldehyde, which can also condense with dopamine to form salsolinol directly. The interplay between these two pathways for salsolinol formation in the context of alcohol consumption is an important area for further investigation.
Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method was described by Sjöquist et al. (1985) for the simultaneous quantification of Sal-CA and salsolinol in biological samples[2].
Sample Preparation:
-
Homogenize brain tissue in an appropriate buffer.
-
Add deuterated internal standards for both Sal-CA and salsolinol.
-
Perform a solid-phase extraction to isolate the compounds of interest.
-
Derivatize the extracted compounds to make them volatile for GC analysis. The original method used hexafluoropropionyl ester pentafluoropropyl derivatives.
GC-MS Analysis:
-
Use a capillary column suitable for the separation of the derivatized compounds.
-
Employ a temperature program to achieve optimal separation.
-
Use selected ion monitoring (SIM) for detection to enhance sensitivity and selectivity. Monitor characteristic ions for the derivatized Sal-CA and its internal standard.
-
Quantify the amount of Sal-CA by comparing the peak area of the analyte to that of the internal standard.
Diagram: Experimental Workflow for Sal-CA Quantification
Caption: Workflow for quantifying Sal-CA in brain tissue.
In Vitro Neurotoxicity Assays
While specific neurotoxicity studies on Sal-CA are limited, protocols for assessing the neurotoxicity of its derivative, salsolinol, can be adapted.
Cell Culture:
-
Use a relevant neuronal cell line, such as the human neuroblastoma SH-SY5Y cell line, which is dopaminergic in nature.
-
Culture the cells in appropriate media and conditions.
Treatment:
-
Prepare stock solutions of synthesized Sal-CA.
-
Treat the cells with a range of Sal-CA concentrations for various time points.
Assessment of Neurotoxicity:
-
Cell Viability Assays: Use assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay to measure cell death.
-
Oxidative Stress Measurement: Assess the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate). Measure levels of antioxidants like glutathione (B108866) (GSH).
-
Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry or caspase activity assays to detect apoptosis.
-
Mitochondrial Function: Evaluate changes in mitochondrial membrane potential using dyes like JC-1 or TMRE.
Conclusion and Future Directions
This compound stands as a key intermediate in a metabolic pathway that links dopamine neurotransmission with cellular metabolism. While its role as a precursor to salsolinol is acknowledged, its direct neurobiological functions remain largely unexplored. The available evidence points towards a potential role in conditions of elevated dopamine turnover and oxidative stress, such as in alcoholism and potentially Parkinson's disease.
Future research should be directed towards:
-
Elucidating Direct Biological Effects: Investigating the direct interaction of Sal-CA with neuronal receptors, transporters, and enzymes.
-
Improving Quantitative Methods: Developing more sensitive and widely accessible methods for quantifying Sal-CA in human brain tissue and cerebrospinal fluid.
-
Clarifying its Role in Disease: Conducting studies to measure Sal-CA levels in the brains of individuals with Parkinson's disease and other neurodegenerative disorders to establish a clearer link to pathology.
-
Investigating Enzymatic Regulation: Further exploring the potential for enzymatic regulation of Sal-CA synthesis and metabolism in the brain.
A deeper understanding of the role of this compound will provide valuable insights into the complex interplay between metabolism and brain function, and may reveal new therapeutic targets for a range of neurological disorders.
References
- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and quantification of 1-carboxysalsolinol and salsolinol in biological samples by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Formation of Salsolinol-1-Carboxylic Acid from Dopamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salsolinol-1-carboxylic acid (Sal-1-CA) is an endogenous tetrahydroisoquinoline synthesized from the condensation of dopamine (B1211576) and pyruvic acid. While its downstream metabolite, salsolinol (B1200041), has been extensively studied for its neurotoxic and neuroprotective properties, particularly in the context of Parkinson's disease, the direct physiological and pathological roles of Sal-1-CA remain a nascent field of investigation. This technical guide provides a comprehensive overview of the endogenous formation of Sal-1-CA, detailing the biochemical pathways, relevant quantitative data, and experimental methodologies for its study. This document is intended to serve as a foundational resource for researchers in neurobiology, pharmacology, and drug development interested in the role of dopamine-derived alkaloids in health and disease.
Introduction
The substantia nigra, a key nucleus in the midbrain, is rich in dopaminergic neurons and plays a crucial role in motor control. The dysregulation of dopamine metabolism in this region is a hallmark of several neurodegenerative disorders, most notably Parkinson's disease.[1][2] Beyond the canonical enzymatic degradation pathways, dopamine can undergo non-enzymatic and potentially enzymatic condensation reactions with endogenous aldehydes and keto acids to form a class of compounds known as tetrahydroisoquinolines. One such molecule, this compound (Sal-1-CA), is formed from the reaction of dopamine with pyruvic acid, a central molecule in cellular metabolism.[3][4][5] This guide focuses on the fundamental aspects of Sal-1-CA's endogenous formation, providing a framework for its further investigation.
Biochemical Formation of this compound
The formation of Sal-1-CA from dopamine and pyruvic acid occurs via a Pictet-Spengler reaction. This reaction can proceed non-enzymatically under physiological conditions, and there is speculation about the involvement of an enzyme, possibly (R)-salsolinol synthase, which would favor the formation of a specific stereoisomer.[3][6]
Non-Enzymatic Synthesis
The non-enzymatic condensation of dopamine and pyruvic acid is a spontaneous reaction that leads to the formation of a racemic mixture of Sal-1-CA.[4][7] This reaction is thought to be dependent on the localized concentrations of both dopamine and pyruvic acid within the cellular microenvironment.
Potential Enzymatic Synthesis
While not definitively proven for Sal-1-CA, the enzyme (R)-salsolinol synthase has been shown to catalyze the condensation of dopamine with acetaldehyde (B116499) to form (R)-salsolinol.[8] It is hypothesized that this or a similar enzyme may also facilitate the reaction between dopamine and pyruvic acid, leading to the stereoselective synthesis of (R)-Sal-1-CA.[3] Further research is required to isolate and characterize the specific enzyme(s) involved in this pathway.
Metabolic Fate of this compound
Following its formation, Sal-1-CA can be further metabolized. It can undergo decarboxylation to form salsolinol or be oxidized to 1,2-dehydrosalsolinol. The enzymes governing these subsequent metabolic steps are not yet fully characterized.[5]
Quantitative Data
The following tables summarize the reported concentrations of the key molecules involved in the formation of Sal-1-CA in relevant biological contexts. It is important to note that data on the endogenous levels of Sal-1-CA, particularly within the substantia nigra, are limited.
| Compound | Brain Region | Species | Concentration | Reference |
| Dopamine | Substantia Nigra | Rat | ~0.09 ng/µg protein | [9] |
| Dopamine | Substantia Nigra | Rat (Aging) | Age-related decrease observed | [1] |
| Pyruvic Acid | Striatum | Rat | Varies with metabolic state |
Table 1: Concentrations of Precursors in Rodent Brain
| Compound | Biological Matrix | Species | Concentration | Reference |
| Salsolinol | Ventral Tegmental Area | Rat | Effective concentrations for neuronal firing: 0.01–1 µM | [10] |
| Salsolinol | SH-SY5Y cells | Human | Neuroprotective at 50 µM, neurotoxic at higher concentrations | [11] |
Table 2: Bioactive Concentrations of the Downstream Metabolite Salsolinol
Experimental Protocols
Non-Enzymatic Synthesis of this compound (Reference Standard)
This protocol describes a general procedure for the non-enzymatic synthesis of Sal-1-CA for use as an analytical standard, based on the principles of the Pictet-Spengler reaction.
Materials:
-
Dopamine hydrochloride
-
Sodium pyruvate (B1213749)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas
-
Reaction vials
-
HPLC system for purification
Procedure:
-
Prepare equimolar stock solutions of dopamine hydrochloride and sodium pyruvate in degassed PBS (pH 7.4).
-
In a reaction vial, combine the dopamine and pyruvate solutions.
-
Purge the vial with nitrogen gas to minimize oxidation of dopamine.
-
Incubate the reaction mixture at 37°C in the dark for a specified period (e.g., 24-48 hours).
-
Monitor the reaction progress by injecting aliquots into an HPLC system with UV or electrochemical detection.
-
Upon completion, purify the Sal-1-CA from the reaction mixture using preparative HPLC.
-
Confirm the identity and purity of the synthesized Sal-1-CA using mass spectrometry and NMR.
Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of Sal-1-CA from brain tissue samples.
Materials:
-
Brain tissue (e.g., substantia nigra)
-
Internal standard (e.g., deuterated Sal-1-CA)
-
Homogenization buffer (e.g., acidified methanol)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Accurately weigh the frozen brain tissue sample.
-
Add a known amount of the internal standard.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Collect the supernatant and perform a solid-phase extraction to clean up the sample and concentrate the analyte.
-
Elute the Sal-1-CA from the SPE cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system and quantify Sal-1-CA based on the peak area ratio to the internal standard.
Enzymatic Assay for this compound Formation
This protocol outlines a general method to investigate the potential enzymatic formation of Sal-1-CA in brain tissue homogenates.
Materials:
-
Brain tissue homogenate (e.g., from substantia nigra)
-
Dopamine solution
-
Pyruvic acid solution
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Enzyme inhibitors (optional, for control experiments)
-
LC-MS/MS system for product quantification
Procedure:
-
Prepare a fresh brain tissue homogenate in a suitable buffer.
-
Set up reaction tubes containing the brain homogenate, dopamine, and pyruvic acid.
-
Include control reactions:
-
Boiled homogenate (to inactivate enzymes).
-
Reactions without dopamine or pyruvic acid.
-
Reactions with enzyme inhibitors.
-
-
Incubate all tubes at 37°C for a defined time.
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Process the samples as described in the quantification protocol (Section 4.2) to measure the amount of Sal-1-CA formed.
-
Compare the amount of Sal-1-CA produced in the active homogenate to the control reactions to determine the extent of enzymatic activity.
Visualizations
Formation pathway of this compound.
Hypothetical signaling pathways of Sal-1-CA.
Experimental workflow for Sal-1-CA analysis.
Biological Significance and Future Directions
The biological significance of endogenous Sal-1-CA is an emerging area of research. While its downstream product, salsolinol, has been implicated in both neuroprotection and neurotoxicity, the direct effects of Sal-1-CA on neuronal function are largely unknown.[11] Given its structural similarity to dopamine, it is plausible that Sal-1-CA could interact with dopamine receptors or transporters, thereby modulating dopaminergic signaling.[11] Furthermore, as a catecholamine derivative, it may be susceptible to oxidation and contribute to oxidative stress within dopaminergic neurons, a key factor in the pathology of Parkinson's disease.[12][13]
Future research should focus on several key areas:
-
Accurate Quantification: Development of highly sensitive and specific methods to accurately quantify endogenous levels of Sal-1-CA in discrete brain regions, particularly the substantia nigra, in both healthy and disease models.
-
Enzyme Characterization: Isolation and characterization of the enzyme(s) responsible for the stereoselective synthesis of Sal-1-CA.
-
Pharmacological Profiling: Investigation of the direct effects of Sal-1-CA on dopaminergic neurons, including its interaction with dopamine receptors, transporters, and its potential to induce oxidative stress.
-
In Vivo Studies: Elucidation of the role of Sal-1-CA in animal models of Parkinson's disease and other neurological disorders associated with dopamine dysregulation.
Conclusion
The endogenous formation of this compound from dopamine represents an alternative metabolic pathway that may have significant implications for the function and vulnerability of dopaminergic neurons. While our understanding of this molecule is still in its early stages, the methodologies and data presented in this guide provide a solid foundation for future research. A deeper understanding of the biosynthesis, metabolism, and biological actions of Sal-1-CA will be crucial for unraveling its role in neurological health and disease and may open new avenues for therapeutic intervention.
References
- 1. Alterations of Nigral Dopamine Levels in Parkinson’s Disease after Environmental Enrichment and PACAP Treatment in Aging Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evidence That Substantia Nigra Pars Compacta Dopaminergic Neurons Are Selectively Vulnerable to Oxidative Stress Because They Are Highly Metabolically Active [frontiersin.org]
- 3. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and Sequencing of Salsolinol Synthase, an Enzyme Catalyzing Salsolinol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Profiling of Dopamine Regulation in Substantia Nigra and Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salsolinol Stimulates Dopamine Neurons in Slices of Posterior Ventral Tegmental Area Indirectly by Activating μ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salsolinol, a catechol neurotoxin, induces oxidative modification of cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Salsolinol-1-Carboxylic Acid Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salsolinol-1-carboxylic acid (Sal-CA) is a tetrahydroisoquinoline derivative that serves as a crucial intermediate in an alternative biosynthetic pathway to salsolinol (B1200041), a compound implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease and in alcohol dependence. The formation of Sal-CA represents a key convergence of dopamine (B1211576) metabolism with cellular intermediary metabolism. This technical guide provides a comprehensive overview of the Sal-CA biosynthesis pathway, summarizing the current state of knowledge, quantitative data, and relevant experimental methodologies.
Core Biosynthesis Pathway
The biosynthesis of this compound is initiated by the condensation of two primary precursors: the neurotransmitter dopamine and the alpha-keto acid pyruvic acid . This reaction is a non-enzymatic Pictet-Spengler condensation, a fundamental reaction in alkaloid synthesis.[1][2]
The resulting Sal-CA can then be further metabolized to salsolinol. The precise enzymatic machinery governing this conversion is not yet fully elucidated. One proposed route involves an oxidative decarboxylation of Sal-CA to form an intermediate, 1,2-dehydrosalsolinol .[3][4] This intermediate is subsequently reduced to salsolinol. Another possibility is a direct enzymatic conversion of Sal-CA to salsolinol, though the specific enzyme responsible has not been identified.[5]
Quantitative Data
The available quantitative data on Sal-CA biosynthesis and detection is currently limited. The following table summarizes key reported values. Further research is required to establish comprehensive enzymatic kinetics and cellular concentrations.
| Parameter | Value | Biological Matrix | Analytical Method | Reference |
| Quantification Precision | +/- 7.1% (Coefficient of Variation) | Human Urine | Gas Chromatography-Mass Spectrometry (GC-MS) | [6] |
| Concentration for Precision Measurement | 15 pmol/ml | Human Urine | GC-MS | [6] |
| Conjugated Form | 68% of total | Human Urine | Enzymatic Hydrolysis & GC-MS | [6] |
Experimental Protocols
The detection and quantification of Sal-CA in biological samples are primarily achieved through chromatographic techniques coupled with mass spectrometry. While detailed, step-by-step protocols are proprietary to the conducting laboratories, the fundamental principles of these methodologies are outlined below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive and specific method for the quantification of Sal-CA.[6]
General Workflow:
-
Sample Preparation: Biological samples (e.g., urine, brain tissue homogenate) are subjected to an extraction procedure, often solid-phase extraction, to isolate Sal-CA and remove interfering substances.
-
Derivatization: To increase volatility and thermal stability for GC analysis, Sal-CA is derivatized. A common method involves creating a hexafluoropropionyl ester pentafluoropropyl derivative.
-
Internal Standard: A deuterium-labeled internal standard of Sal-CA is added to the sample prior to extraction to account for sample loss during preparation and analysis, ensuring accurate quantification.
-
GC Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the capillary column.
-
MS Detection: As the separated components elute from the GC column, they enter a mass spectrometer. Selected Ion Monitoring (SIM) is employed, where the mass spectrometer is set to detect specific mass-to-charge ratios characteristic of the derivatized Sal-CA and its internal standard, providing high selectivity and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for the analysis of Sal-CA and related compounds.[7]
General Workflow:
-
Sample Preparation: Similar to GC-MS, samples undergo extraction and purification.
-
Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase, often a mixture of an aqueous buffer and an organic solvent, is used to separate the components based on their polarity and affinity for the stationary phase.
-
Detection:
-
Electrochemical Detection (ED): This is a highly sensitive detection method for electroactive compounds like Sal-CA. As the analyte passes through the detector, a potential is applied, and the resulting current from the oxidation or reduction of the analyte is measured.
-
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and specificity, allowing for accurate identification and quantification based on mass-to-charge ratio.
-
Conclusion and Future Directions
The biosynthesis of this compound from dopamine and pyruvic acid represents a significant, albeit not fully characterized, metabolic pathway. Its potential role as a precursor to the neuroactive compound salsolinol underscores the importance of further investigation, particularly for researchers in neuropharmacology and drug development.
Future research should focus on:
-
Elucidation of Enzymatic Steps: Identifying and characterizing the enzymes responsible for the conversion of Sal-CA to salsolinol. This includes determining their kinetic parameters (Km, Vmax) and substrate specificity.
-
Development of Standardized Protocols: Establishing and publishing detailed, validated protocols for the synthesis, extraction, and quantification of Sal-CA to ensure reproducibility across different laboratories.
-
In Vivo Studies: Conducting more extensive in vivo studies to determine the physiological and pathological concentrations of Sal-CA in various brain regions and their correlation with neurodegenerative diseases and alcohol consumption.
A deeper understanding of the this compound biosynthesis pathway will undoubtedly provide valuable insights into the complex interplay between neurotransmitter systems and cellular metabolism, potentially revealing new therapeutic targets for a range of neurological disorders.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of salsolinol, a tetrahydroisoquinoline alkaloid, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and quantification of 1-carboxysalsolinol and salsolinol in biological samples by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Natural Sources and Dietary Precursors of Salsolinol-1-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salsolinol-1-carboxylic acid, a condensation product of dopamine (B1211576) and pyruvic acid, is a pivotal intermediate in the biosynthesis of the neuroactive compound salsolinol (B1200041). While the endogenous formation of this compound is established, its presence and distribution in natural food sources remain largely unexplored. This technical guide provides a comprehensive overview of the known dietary precursors, biosynthetic pathways, and analytical methodologies for the study of this compound. Due to a significant gap in the scientific literature regarding the direct quantification of this compound in foodstuffs, this guide presents available data on its key precursors—dopamine and pyruvic acid—and its metabolic product, salsolinol, in various dietary items. Furthermore, detailed experimental protocols for the extraction, derivatization, and analysis of this compound from biological matrices are provided, adapted from established methods for similar compounds. This guide aims to equip researchers with the foundational knowledge and methodological insights necessary to advance the understanding of this potentially significant dietary-derived compound.
Introduction
This compound is a tetrahydroisoquinoline derivative formed through the Pictet-Spengler condensation of dopamine with pyruvic acid.[1][2] This reaction can occur non-enzymatically under physiological conditions.[3] It is recognized as a direct precursor in one of the biosynthetic pathways of salsolinol, a compound implicated in various neurological processes and potentially in the pathophysiology of conditions such as Parkinson's disease and alcohol dependence.[1][3][4] While salsolinol has been detected in a variety of foods, including bananas, chocolate, and fermented products, the natural occurrence and concentration of its immediate precursor, this compound, in the human diet have not been extensively investigated.[3][4][5] Understanding the dietary contribution to the body's pool of this compound is crucial for elucidating the roles of exogenous versus endogenous sources of neuroactive tetrahydroisoquinolines.
Biosynthesis and Signaling Pathways
The primary pathway for the formation of this compound involves the condensation of dopamine and pyruvic acid. This compound can then be enzymatically converted to salsolinol.
The logical workflow for investigating the dietary contribution of this compound involves several key stages, from sample selection to data analysis.
Quantitative Data on Precursors and Metabolic Product
Direct quantitative data for this compound in food sources is currently not available in the peer-reviewed literature. However, data for its precursors, dopamine and pyruvic acid, and its metabolic product, salsolinol, have been reported in various foodstuffs.
Table 1: Dopamine Content in Selected Foods
| Food Item | Dopamine Content | Reference |
| Banana (peel) | 700 µg/g | [6] |
| Banana (pulp) | 8 µg/g | [6] |
| Avocado | 4-5 µg/g | [6] |
| Plantain | High levels reported | [6] |
| Nuts and Seeds | Present | [7] |
| Lean Meats | Present | [7] |
| Dairy Products | Present | [8] |
| Eggs | Present | [8] |
| Legumes | Present | [8] |
Table 2: Salsolinol Content in Selected Foods
| Food Item | Salsolinol Content | Reference |
| Cocoa Powder | up to 25 µg/g | [5] |
| Chocolate | up to 19 µg/g | [5] |
| Dried Banana | R/S ratio near 1 | [9] |
| Port Wine | S-enantiomer predominates | [9] |
| Beer | Present | [4] |
| Cheese | Present | [3] |
| Soy Sauce | Present | [5] |
Note: Pyruvic acid is a central metabolite in glycolysis and is ubiquitous in biological systems, including fruits, vegetables, and fermented products. Specific quantitative data for pyruvic acid in the context of this compound formation in food is not well-documented.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of salsolinol, its precursors, and other carboxylic acids in biological and food matrices. These can serve as a starting point for the development and validation of a specific method for this compound.
Sample Preparation and Extraction
-
Homogenization: Weigh 1-5 grams of the food sample and homogenize in a 4-fold volume of ice-cold 0.1 M perchloric acid containing an appropriate internal standard (e.g., deuterated this compound, if available, or a structurally similar compound).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE) for Clean-up (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with deionized water to remove interfering polar compounds.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis or proceed to derivatization for GC-MS.
-
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, derivatization is essential for GC-MS analysis. Silylation is a common technique for carboxylic acids.
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (B92270).[10]
-
Procedure:
-
To the dried extract from the sample preparation step, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the sample to room temperature before injection into the GC-MS system.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of derivatized polar compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of the derivatized sample in splitless mode.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at 10°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 10 minutes.
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Acquire data in selected ion monitoring (SIM) mode for quantification, using specific ions for the derivatized this compound and the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and specificity and may not require derivatization.
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A suitable gradient to separate this compound from other matrix components. For example:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Precursor-to-product ion transitions for this compound and the internal standard must be optimized by infusing standard solutions.
Conclusion
This compound represents a critical link between dietary components and the endogenous formation of neuroactive alkaloids. This guide highlights a significant opportunity for future research to quantify this compound in various food sources, thereby clarifying the role of diet in modulating the levels of salsolinol and related compounds in the body. The provided biosynthetic pathways and experimental protocols offer a robust framework for researchers to initiate and advance investigations in this promising area. A thorough understanding of the dietary contribution of this compound will be instrumental for professionals in the fields of nutrition, neuroscience, and drug development.
References
- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salsolinol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Dietary Neurotransmitters: A Narrative Review on Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. buzzrx.com [buzzrx.com]
- 8. Are Dopamine Foods Doing You Good? | Baton Rouge General [brgeneral.org]
- 9. Influence of food intake on the enantiomeric composition of urinary salsolinol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Salsolinol-1-Carboxylic Acid: A Potential Endogenous Contributor to Parkinson's Disease Pathogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. While the etiology of PD is multifactorial, the role of endogenous neurotoxins has gained significant attention. Salsolinol-1-carboxylic acid (Sal-Car) and its derivative, salsolinol (B1200041) (SAL), are dopamine-derived compounds that have been implicated in the pathogenesis of PD. This technical guide provides a comprehensive overview of the formation of Sal-Car, its conversion to SAL, and the subsequent molecular mechanisms by which these compounds may contribute to dopaminergic neurodegeneration. We detail the evidence for their involvement in mitochondrial dysfunction, oxidative stress, and apoptotic signaling pathways. Furthermore, this guide presents quantitative data from key studies, outlines detailed experimental protocols for investigating these neurotoxins, and provides visual representations of the critical pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field of neurodegenerative disease and drug development.
Introduction: The Endogenous Neurotoxin Hypothesis in Parkinson's Disease
The pathogenesis of Parkinson's disease is complex, involving genetic susceptibility and environmental factors. A compelling area of research focuses on the "endogenous neurotoxin hypothesis," which posits that derivatives of dopamine (B1211576) metabolism can be neurotoxic. Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is one such compound, structurally similar to the known parkinsonian-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[1][2] Elevated levels of SAL have been detected in the cerebrospinal fluid of PD patients, suggesting a potential role in the disease process.[3][4][5] this compound is the direct precursor to SAL in one of its key biosynthetic pathways. This guide will delve into the formation of Sal-Car and its link to the neurotoxic effects attributed to its decarboxylated product, SAL.
Biosynthesis of this compound and Salsolinol
Salsolinol and its precursor, Sal-Car, are formed in the brain through the condensation of dopamine with endogenous aldehydes.[1][6]
This compound Formation: Sal-Car is synthesized via a non-enzymatic Pictet-Spengler reaction between dopamine and pyruvic acid.[6][7][8] This reaction is a critical first step in one of the pathways leading to the formation of SAL.
Conversion to Salsolinol: Sal-Car can then undergo oxidative decarboxylation to form 1,2-dehydrosalsolinol, which is subsequently reduced to salsolinol.[7][9] Alternatively, SAL can be formed directly from the condensation of dopamine with acetaldehyde.[1][6][7] This reaction can be enzymatic, catalyzed by (R)-salsolinol synthase, or occur non-enzymatically.[1][6] The (R)-enantiomer of SAL is predominantly found in the human brain.[6]
The following diagram illustrates the biosynthetic pathways leading to the formation of salsolinol.
Molecular Mechanisms of Salsolinol-Induced Neurotoxicity
The neurotoxic effects of salsolinol are believed to be multifactorial, primarily impacting dopaminergic neurons through the induction of mitochondrial dysfunction and oxidative stress, ultimately leading to apoptosis.[10]
Mitochondrial Dysfunction
A primary mechanism of SAL-induced toxicity is the impairment of mitochondrial respiration. SAL has been shown to inhibit complexes of the electron transport chain. While some studies have pointed to the inhibition of Complex I (NADH-Q reductase)[1], others have demonstrated a more potent inhibition of Complex II (succinate-Q reductase).[6][11] This inhibition leads to a dose- and time-dependent decrease in intracellular ATP levels, compromising cellular energy metabolism and leading to cell death.[6][11] The N-methylated derivatives of SAL may be even more toxic to mitochondrial respiration.[6]
Oxidative Stress
SAL is a catechol isoquinoline (B145761) that can undergo autoxidation, generating reactive oxygen species (ROS).[12] This process can be augmented by the presence of metal ions like iron.[12] The generated ROS can lead to oxidative damage to cellular components, including proteins and lipids. For instance, SAL can induce the oxidative modification and aggregation of cytochrome c, leading to the release of iron from the protein, which can further propagate oxidative stress.[12] This increase in ROS and a corresponding decrease in glutathione (B108866) levels have been observed in cell models treated with SAL.[6][12]
Apoptosis and Pro-Apoptotic Signaling
The culmination of mitochondrial dysfunction and oxidative stress is the activation of apoptotic pathways. SAL treatment in neuronal cell lines, such as the human dopaminergic neuroblastoma SH-SY5Y cells, has been shown to induce apoptosis.[3] This is evidenced by an increase in the activity of caspase-3, a key executioner caspase.[13][14] Furthermore, SAL can alter the balance of pro- and anti-apoptotic proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1][6] SAL has also been shown to activate JNK and NF-κB signaling pathways, which are involved in stress responses and apoptosis.[1][6]
The diagram below outlines the proposed signaling cascade of salsolinol-induced neurotoxicity.
Quantitative Data on Salsolinol-Induced Toxicity
Several studies have quantified the toxic effects of salsolinol on neuronal cells. The following tables summarize key findings from in vitro experiments, providing a comparative look at the concentrations at which SAL exerts its cytotoxic effects.
Table 1: Cytotoxicity of Salsolinol in SH-SY5Y Cells
| Parameter | Concentration | Incubation Time | Effect |
| IC₅₀ (Cell Viability) | 34.2 µM | 72 h | 50% inhibition of cell survival[1] |
| IC₅₀ (ATP Content) | 62 µM | 48 h | 50% decrease in intracellular ATP[11] |
| Cell Death | 500 µM | 24 h | 47.5% cell death[1] |
Table 2: Effects of Salsolinol on Catecholamine Uptake in SH-SY5Y Cells
| Parameter | Concentration | Effect |
| EC₅₀ (Dopamine Uptake) | 11 µM | Stimulation of uptake[15] |
| EC₅₀ (Noradrenaline Uptake) | 17 µM | Stimulation of uptake[15] |
| IC₅₀ (Dopamine Uptake) | 379 µM | Inhibition of uptake[15] |
| IC₅₀ (Noradrenaline Uptake) | 411 µM | Inhibition of uptake[15] |
Experimental Protocols for Studying this compound and Salsolinol
Investigating the neurotoxic effects of Sal-Car and SAL requires robust and reproducible experimental models and assays. The human neuroblastoma SH-SY5Y cell line is a commonly used in vitro model for studying dopaminergic neurotoxicity.
Cell Culture and Treatment
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Salsolinol Preparation: Prepare a stock solution of salsolinol (e.g., 10 mM in DMSO) and dilute to final concentrations in the culture medium.[6]
-
Treatment: Plate cells at a desired density and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentrations of salsolinol or vehicle control (e.g., 1% DMSO).[6]
Assessment of Cell Viability
-
MTT Assay: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
LDH Assay: The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.[6]
-
Collect the cell culture supernatant after treatment.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance to quantify LDH activity.
-
Measurement of Apoptosis
-
Caspase-3/7 Activity Assay: This assay uses a proluminescent caspase-3/7 substrate to measure the activity of these key executioner caspases.[6]
-
After treatment, add the Caspase-Glo® 3/7 Reagent to the cell culture plate.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
Detection of Reactive Oxygen Species (ROS)
-
DCFH-DA Assay: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[6]
-
After treatment, incubate the cells with DCFH-DA solution for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope.
-
The following diagram provides a generalized workflow for in vitro studies of salsolinol-induced neurotoxicity.
Conclusion and Future Directions
The evidence presented in this guide supports the involvement of this compound and its derivative, salsolinol, in the pathogenic cascade of Parkinson's disease. The formation of these compounds from dopamine, a neurotransmitter already depleted in PD, and their subsequent toxic effects on dopaminergic neurons through mitochondrial impairment and oxidative stress, highlight a plausible mechanism for disease progression.
For drug development professionals, understanding these pathways is crucial for identifying novel therapeutic targets. Strategies aimed at inhibiting the formation of Sal-Car and SAL, neutralizing their toxic effects, or bolstering the cellular defenses against mitochondrial dysfunction and oxidative stress could prove beneficial in slowing or halting the neurodegenerative process in PD. Future research should focus on further elucidating the enzymatic processes involved in Sal-Car and SAL metabolism, exploring their interaction with other factors in PD pathogenesis such as alpha-synuclein (B15492655) aggregation[16], and validating these findings in more advanced preclinical models. A deeper understanding of these endogenous neurotoxins will undoubtedly pave the way for innovative therapeutic interventions for Parkinson's disease.
References
- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic Salsolinol Administration Prevents the Behavioral and Neurochemical Effects of l-DOPA in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increase in salsolinol level in the cerebrospinal fluid of parkinsonian patients is related to dementia: advantage of a new high-performance liquid chromatography methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Salsolinol - Wikipedia [en.wikipedia.org]
- 9. Oxidative decarboxylation of this compound to 1,2-dehydrosalsolinol: evidence for exclusive catalysis by particulate factors in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotoxicity of Endogenous Neurotoxin Salsolinol in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via impairment of cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salsolinol, a catechol neurotoxin, induces oxidative modification of cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salsolinol induced apoptotic changes in neural stem cells: amelioration by neurotrophin support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studies on the neurotoxicity of 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (salsolinol) in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Protective Action of Monomeric and Fibrillar α-Synuclein on Neuronal Cells Exposed to the Dopaminergic Toxins Salsolinol and DOPAL - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Salsolinol-1-carboxylic Acid: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salsolinol-1-carboxylic acid is an endogenous tetrahydroisoquinoline alkaloid formed from the condensation of dopamine (B1211576) and pyruvic acid. It is primarily recognized as a metabolic intermediate in the biosynthesis of salsolinol (B1200041), a neurotoxin implicated in the pathophysiology of Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound. It includes tabulated physicochemical and spectroscopic data, detailed experimental protocols for its synthesis and analysis, and a diagrammatic representation of its metabolic pathway. This document is intended to serve as a resource for researchers in neurobiology, pharmacology, and drug development investigating the role of dopamine-derived alkaloids in health and disease.
Chemical Structure and Properties
This compound, with the IUPAC name 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, is a chiral molecule containing a tetrahydroisoquinoline core structure. This core is substituted with two hydroxyl groups on the aromatic ring, and both a methyl and a carboxylic acid group at the C1 position.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing analytical methods. Quantitative data for these properties are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₄ | PubChem[1] |
| Molecular Weight | 223.22 g/mol | PubChem[1] |
| XLogP3 (Computed) | -1.7 | PubChem[1] |
| Hydrogen Bond Donors | 4 | PubChem[1] |
| Hydrogen Bond Acceptors | 5 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Solubility | Soluble to 25 mM in H₂O (data from vendor) | APExBIO[2] |
Table 1: Physicochemical properties of this compound.
Spectroscopic Data
Spectroscopic data are essential for the structural elucidation and quantification of this compound.
1.2.1. Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of this compound, typically after derivatization. The key mass spectral fragments are presented in Table 2.
| m/z | Interpretation | Source |
| 179 | Molecular ion of decarboxylated and derivatized species | PubChem[1] |
| 178 | Loss of a proton from the decarboxylated species | PubChem[1] |
| 176 | Further fragmentation | PubChem[1] |
| 104 | Fragment corresponding to the aromatic portion | PubChem[1] |
Table 2: Key mass spectral fragments of derivatized this compound.
1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Aromatic C-H | 6.5 - 7.0 |
| ¹H | -CH₂- (Aliphatic) | 2.5 - 3.5 |
| ¹H | -CH₃ | ~1.5 |
| ¹H | -NH- | Variable |
| ¹H | -COOH | 10 - 13 (often broad) |
| ¹³C | C=O (Carboxylic Acid) | 170 - 185 |
| ¹³C | Aromatic C-O | 140 - 150 |
| ¹³C | Aromatic C-H | 110 - 120 |
| ¹³C | C1 (Quaternary) | 60 - 70 |
| ¹³C | -CH₂- (Aliphatic) | 30 - 50 |
| ¹³C | -CH₃ | ~20 |
Table 3: Predicted ¹H and ¹³C NMR chemical shifts for this compound.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine (dopamine) with an α-keto acid (pyruvic acid).
Objective: To synthesize (±)-Salsolinol-1-carboxylic acid.
Materials:
-
Dopamine hydrochloride
-
Sodium pyruvate (B1213749)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Nitrogen gas
Procedure:
-
Dissolve dopamine hydrochloride and a molar excess of sodium pyruvate in deionized water.
-
Adjust the pH of the solution to approximately 4-5 with dilute HCl.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, adjust the pH to the isoelectric point of the product to facilitate precipitation.
-
Collect the precipitate by filtration and wash with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
-
Dry the product under vacuum.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify this compound in biological samples.
Protocol Overview: This method involves sample extraction, derivatization, and subsequent analysis by GC-MS.
Materials:
-
Biological sample (e.g., urine, brain homogenate)
-
Internal standard (e.g., deuterated this compound)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
GC-MS system with a capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample, add the internal standard.
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add the derivatization agent (e.g., MSTFA in pyridine).
-
Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use a temperature program to separate the analytes on the capillary column.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for the analyte and the internal standard.
-
Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Biological Significance and Metabolic Pathway
This compound is primarily significant as a direct precursor to salsolinol, a compound with established neurotoxic properties. The formation of this compound occurs endogenously through the condensation of dopamine, a critical neurotransmitter, and pyruvic acid, a key product of glycolysis. This reaction can occur non-enzymatically or may be facilitated by an as-yet-unidentified enzyme.
Once formed, this compound can undergo oxidative decarboxylation to yield 1,2-dehydrosalsolinol, which is then reduced to salsolinol. Alternatively, it may be directly converted to salsolinol.[3] The accumulation of salsolinol is associated with oxidative stress, mitochondrial dysfunction, and apoptosis of dopaminergic neurons, processes that are central to the pathology of Parkinson's disease.[4]
To date, there is limited evidence to suggest that this compound possesses significant direct biological activity itself. Its primary role in a pathological context appears to be as a source of salsolinol.
Conclusion
This compound is a key molecule at the interface of dopamine metabolism and the generation of endogenous neurotoxins. While it may not be directly neurotoxic, its role as a precursor to salsolinol makes it a compound of significant interest in the study of neurodegenerative diseases, particularly Parkinson's disease. Further research is warranted to fully elucidate the enzymatic processes governing its formation and metabolism, and to explore any potential, as-yet-undiscovered direct biological activities. The experimental protocols and data provided in this guide offer a foundation for researchers to further investigate the chemistry and biology of this important endogenous alkaloid.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Oxidative Decarboxylation of Salsolinol-1-Carboxylic Acid
Abstract
This compound, an endogenous condensation product of dopamine (B1211576) and pyruvic acid, undergoes oxidative decarboxylation to form 1,2-dehydrosalsolinol (B1211183). This reaction is of significant interest due to its potential role in the biosynthesis of salsolinol (B1200041), a neurotoxin implicated in the pathophysiology of Parkinson's disease. The conversion can proceed non-enzymatically, mediated by oxygen radicals, or be catalyzed by a heat-labile, sulfhydryl-containing particulate factor found predominantly in the kidney. This guide provides a comprehensive overview of the reaction, including its mechanism, quantitative parameters, detailed experimental protocols, and the putative signaling pathways associated with its downstream products.
Introduction
This compound (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid) is a tetrahydroisoquinoline derivative formed from the condensation of dopamine and pyruvic acid.[1] Its metabolic fate is of considerable interest to researchers in neurobiology and drug development, as it is a potential precursor to salsolinol, a dopaminergic neurotoxin.[2] The conversion of this compound to salsolinol is thought to proceed via an oxidative decarboxylation reaction, yielding the intermediate 1,2-dehydrosalsolinol.[3][4] Salsolinol has been detected in the cerebrospinal fluid of patients with Parkinson's disease and is known to be toxic to dopaminergic neurons.[2] Understanding the dynamics of this compound's oxidative decarboxylation is therefore crucial for elucidating the endogenous mechanisms that may contribute to neurodegenerative processes.
This technical guide provides an in-depth examination of this reaction, summarizing the current state of knowledge and providing practical protocols for its study.
Reaction Mechanism and Catalysis
The oxidative decarboxylation of this compound results in the formation of a single primary product: 1,2-dehydrosalsolinol (1-methyl-6,7-dihydroxy-3,4-dihydroisoquinoline).[3] This transformation can occur through two distinct routes: a non-enzymatic pathway and a catalyzed pathway.
Non-Enzymatic Oxidative Decarboxylation
In the absence of biological catalysts, the decarboxylation of this compound can proceed in buffer solutions through a process mediated by oxygen radicals.[3] This reaction is influenced by several factors:
-
pH: The reaction is stimulated by elevated pH.[3]
-
Metal Ions: The presence of cupric ions (Cu²⁺) enhances the reaction rate.[3] Conversely, the reaction is suppressed by the metal ion chelator EDTA and by the removal of metal ions.[3]
-
Oxygen Radical Scavengers: Superoxide (B77818) dismutase can suppress the reaction, indicating the involvement of superoxide radicals.[3]
Catalyzed Oxidative Decarboxylation
In biological tissues, the rate of 1,2-dehydrosalsolinol formation can be significantly higher than in buffer alone, suggesting the presence of a catalytic factor. Studies in rats have shown that this catalytic activity is most prominent in the kidney, with significantly lower activity in the liver and brain.[3] The key characteristics of this catalyzed reaction are:
-
Heat Labile: Pre-boiling the kidney homogenates reduces the reaction rate to that observed in buffer, indicating the catalyst is likely a protein or has a proteinaceous component.[3]
-
Subcellular Localization: The activity is localized in the particulate fractions of kidney homogenates.[3]
-
Inhibition: The reaction is completely blocked by the sulfhydryl-modifying reagent N-ethylmaleimide, suggesting the involvement of a sulfhydryl-containing factor.[3]
-
Cofactor Independence: The reaction is not affected by the addition of pyridoxal-5'-phosphate, a common cofactor for amino acid decarboxylases.[3]
The following diagram illustrates the overall reaction pathway:
References
- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative decarboxylation of this compound to 1,2-dehydrosalsolinol: evidence for exclusive catalysis by particulate factors in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Biological activity of Salsolinol-1-carboxylic acid enantiomers
An In-Depth Technical Guide on the Biological Activity of Salsolinol-1-Carboxylic Acid Enantiomers and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (SAL-CA) is an endogenous tetrahydroisoquinoline formed from the condensation of dopamine (B1211576) and pyruvic acid. While primarily recognized as a biosynthetic precursor, its own biological activities are not well characterized. This technical guide elucidates the pivotal role of SAL-CA enantiomers as intermediates in the formation of the pharmacologically active (R)- and (S)-salsolinol enantiomers. We provide a comprehensive overview of the synthesis of these molecules and delve into the well-documented biological activities of the resulting salsolinol (B1200041) enantiomers, which exhibit a dual nature of neuroprotection and neurotoxicity. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the critical metabolic and signaling pathways, offering a foundational resource for researchers in neuropharmacology and drug development.
Introduction
The tetrahydroisoquinoline (THIQ) skeleton is a structural motif found in numerous bioactive compounds, implicated in a range of physiological and pathological processes.[1][2] Within this family, salsolinol (SAL), a dopamine-derived metabolite, has garnered significant attention for its potential role in the pathogenesis of neurodegenerative conditions like Parkinson's disease and in alcohol use disorder.[3][4] Salsolinol exists as two enantiomers, (R)-salsolinol and (S)-salsolinol, which can exert distinct and sometimes opposing biological effects.[4]
The biosynthesis of salsolinol can occur via multiple pathways. One major route involves the condensation of dopamine with acetaldehyde (B116499).[5] An alternative, ethanol-independent pathway involves the reaction of dopamine with pyruvic acid, which first yields this compound (SAL-CA).[4][5][6] This intermediate is then thought to undergo oxidative decarboxylation to form salsolinol.[7][8]
While the biological activities of (R)- and (S)-salsolinol have been extensively studied, SAL-CA remains a poorly understood precursor. Direct pharmacological data on its enantiomers are scarce. Therefore, this guide focuses on the established role of SAL-CA as a key biosynthetic intermediate and provides a detailed technical overview of the biological activities of its well-characterized downstream products: the salsolinol enantiomers.
Biosynthesis and Metabolism
Salsolinol is formed in the mammalian brain through at least two primary mechanisms:
-
Condensation with Acetaldehyde: A non-enzymatic Pictet-Spengler reaction between dopamine and acetaldehyde yields a racemic mixture of (R/S)-salsolinol. In contrast, a stereoselective enzymatic synthesis mediated by the proposed (R)-salsolinol synthase produces the (R)-enantiomer.[5]
-
Condensation with Pyruvic Acid: Dopamine can also condense with pyruvic acid to form SAL-CA.[4][6] This intermediate is subsequently converted to salsolinol. Studies have shown that SAL-CA undergoes oxidative decarboxylation to form 1,2-dehydrosalsolinol, particularly in the kidney, via a heat-labile particulate factor.[8] The direct enzymatic conversion to salsolinol in the brain is catalyzed by a yet-to-be-fully-characterized enzyme.[7]
The metabolic fate of salsolinol itself involves N-methylation, primarily of the (R)-enantiomer, to form N-methyl-(R)-salsolinol (NMSAL), a compound noted for its potent neurotoxicity.[5][9]
Biological Activity of Salsolinol Enantiomers
The biological effects of salsolinol are complex, exhibiting both neurotoxic and neuroprotective properties that are often dose- and enantiomer-dependent.
Neurotoxic vs. Neuroprotective Effects
At high concentrations (approaching 500 μM), racemic salsolinol is cytotoxic to dopaminergic neuroblastoma SH-SY5Y cells, inducing apoptosis, increasing reactive oxygen species (ROS), and inhibiting mitochondrial complex II activity.[6] However, at lower, more physiologically relevant concentrations (e.g., 50 μM), both (R)- and (S)-salsolinol show no toxicity and can even exhibit neuroprotective properties against toxins like MPP+.[10] Racemic salsolinol (50-100 μM) has been shown to rescue SH-SY5Y cells from death induced by H₂O₂ and to reduce ROS levels.[6]
Receptor Interactions
-
Dopamine Receptors: Salsolinol enantiomers interact with dopamine D2-like receptors. The (S)-enantiomer, in particular, acts as an agonist, inhibiting basal cAMP production.[10]
-
μ-Opioid Receptors: Both enantiomers are agonists of the μ-opioid receptor, with (S)-SAL being significantly more potent than (R)-SAL.[5] This interaction is thought to mediate some of the reinforcing effects of alcohol by indirectly stimulating dopamine neurons in the ventral tegmental area (VTA).[11]
Enzyme Modulation
Racemic salsolinol is a competitive inhibitor of Monoamine Oxidase A (MAO-A), with the (R)-enantiomer being more potent than the (S)-enantiomer.[6] This inhibition can lead to increased levels of monoamines like serotonin (B10506) and dopamine. In vivo microdialysis studies in rats have confirmed that perfusion with (R)-salsolinol markedly increases extracellular levels of serotonin and dopamine while decreasing their metabolites.[12]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the biological activities of salsolinol enantiomers.
Table 1: Cytotoxicity and Neuroprotection
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
|---|---|---|---|---|---|
| (R,S)-SAL | SH-SY5Y | Cell Viability | 500 μM | 47.5% cell death | [5] |
| (R)-SAL | SH-SY5Y | MTS Assay | 50 μM | No toxic effect | [10] |
| (S)-SAL | SH-SY5Y | MTS Assay | 50 μM | No toxic effect | [10] |
| (R/S)-SAL | SH-SY5Y | LDH Release | 50-100 μM | Protective vs. H₂O₂ | [6] |
| NMSAL | SH-SY5Y | MTS Assay | IC₅₀ = 864 μM | Cytotoxicity |[10] |
Table 2: Receptor and Enzyme Interactions
| Compound | Target | Assay Type | Value | Unit | Reference |
|---|---|---|---|---|---|
| (S)-SAL | μ-Opioid Receptor | Functional (cAMP) | EC₅₀ = 9 x 10⁻⁶ | M | [5] |
| (R)-SAL | μ-Opioid Receptor | Functional (cAMP) | EC₅₀ = 6 x 10⁻⁴ | M | [5] |
| (R)-SAL | MAO-A | Inhibition | More potent than (S)-SAL | - |[6] |
Key Experimental Protocols
Protocol: Chiral Separation of Salsolinol Enantiomers by HPLC
This protocol provides a general method for the separation and quantification of (R)- and (S)-salsolinol from biological samples, adapted from published methods.[13]
-
Sample Preparation: Homogenize brain tissue or use liquid samples (e.g., CSF, cell culture media). Deproteinize the sample by adding perchloric acid followed by centrifugation.
-
Chromatographic System: Utilize an HPLC system with a fluorescence or electrochemical detector for sensitive detection.
-
Chiral Column: Employ a chiral stationary phase column. A common choice is a β-cyclodextrin column.
-
Mobile Phase: Prepare an ion-pair mobile phase. An example composition is a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH ~3.0) containing an ion-pairing agent (like sodium 1-octanesulfonate) and a chiral selector additive (e.g., β-cyclodextrin), mixed with an organic modifier like methanol.
-
Analysis: Inject the prepared sample supernatant. The enantiomers will separate based on their differential interaction with the chiral stationary phase and mobile phase additives.
-
Quantification: Calculate concentrations by comparing peak areas to those of certified (R)- and (S)-salsolinol standards.
Protocol: Cell Viability (MTS) Assay
This method, based on the protocol used by Melzig et al. (2023), assesses the effect of salsolinol enantiomers on cell viability.[10]
-
Cell Culture: Plate human neuroblastoma SH-SY5Y cells in 96-well plates at a suitable density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight in complete culture medium.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds ((R)-SAL, (S)-SAL, or racemic SAL). Include appropriate vehicle controls and positive controls for toxicity (e.g., MPP+). Incubate for the desired period (e.g., 24-48 hours).
-
MTS Reagent Addition: Add a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine (B1670421) methosulfate) to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified CO₂ incubator. Viable cells with active mitochondrial dehydrogenases will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells to determine the relative cell viability.
Conclusion and Future Directions
This compound enantiomers are crucial, yet under-investigated, intermediates in the endogenous production of salsolinol. The available literature strongly indicates that the primary biological significance of SAL-CA lies in its role as a precursor to the highly active (R)- and (S)-salsolinol enantiomers. These downstream products exhibit a complex pharmacological profile, acting as receptor agonists, enzyme inhibitors, and modulators of neuronal viability, with effects that are highly dependent on stereochemistry and concentration.
For researchers in drug development and neuropharmacology, understanding the divergent activities of the salsolinol enantiomers is critical. Future research should focus on two key areas:
-
Direct Evaluation of SAL-CA: The chemical synthesis and isolation of stable (R)- and (S)-SAL-CA enantiomers are necessary to directly assess their intrinsic biological activities. It remains unknown whether they possess their own unique pharmacological profiles or are simply transient precursors.
-
Modulation of Biosynthesis: Characterizing the enzyme responsible for the decarboxylation of SAL-CA could present a novel therapeutic target for modulating endogenous salsolinol levels in pathological conditions.
This guide provides a foundational overview of the current state of knowledge, highlighting a clear gap in the literature regarding the direct actions of SAL-CA and underscoring the well-defined, multifaceted activities of its salsolinol derivatives.
References
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salsolinol - Wikipedia [en.wikipedia.org]
- 5. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative decarboxylation of this compound to 1,2-dehydrosalsolinol: evidence for exclusive catalysis by particulate factors in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salsolinol Stimulates Dopamine Neurons in Slices of Posterior Ventral Tegmental Area Indirectly by Activating μ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the in vivo action of (R)-salsolinol, an endogenous metabolite of alcohol, on serotonin and dopamine metabolism: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay for the (R)- and (S)-enantiomers of salsolinols in biological samples and foods with ion-pair high-performance liquid chromatography using β-cyclodextrin as a chiral mobile phase additive - Beijing Institute of Technology [pure.bit.edu.cn]
The Emerging Therapeutic Potential of 1-methyl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities. While direct functional data for 1-methyl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is limited in publicly accessible literature, the extensive research on its structural analogs provides a strong foundation for predicting its therapeutic potential. This technical guide consolidates the existing knowledge on the biological functions of closely related THIQ derivatives, presenting quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to inform future research and drug development endeavors.
Introduction: The 1,2,3,4-Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline (THIQ) motif is a privileged structure in drug discovery, recognized for its presence in a wide array of biologically active molecules.[1][2] Derivatives of this scaffold have been shown to exhibit a remarkable diversity of pharmacological effects, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[3] A notable analog, 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and is believed to possess potential anti-inflammatory and analgesic effects.[4] This guide will delve into the established biological activities of THIQ derivatives to infer the probable functions of 1-methyl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
Predicted Biological Functions and Mechanisms of Action
Based on the activities of its structural congeners, 1-methyl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is likely to exhibit activity in one or more of the following areas:
-
Anticancer Activity: Many THIQ derivatives have been investigated as anticancer agents.[5] Their mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. For instance, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[6] By binding to these proteins, such compounds can disrupt their function, thereby promoting programmed cell death (apoptosis) in cancer cells. Another avenue of anticancer activity for THIQ derivatives is the inhibition of receptor tyrosine kinases like KRas, which are pivotal in angiogenesis and tumor growth.[5]
-
Neurological Activity: The THIQ scaffold is a common feature in molecules targeting the central nervous system.[2] Research on compounds like 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline suggests potential neuroprotective effects, making this class of compounds interesting for conditions such as Parkinson's disease.[7] Furthermore, some THIQ derivatives have been evaluated for anticonvulsant activity.[8]
-
Modulation of G-Protein Coupled Receptors (GPCRs): THIQ derivatives have been designed as antagonists for chemokine receptors like CXCR4, which is overexpressed in many cancers and plays a role in metastasis.[9] Additionally, some have been synthesized and assessed as beta-adrenoceptor agents.[10]
Quantitative Data for Representative THIQ Derivatives
While specific quantitative data for 1-methyl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is not available, the following tables summarize the activity of closely related compounds.
| Compound Class | Target | Assay Type | Measured Value | Reference |
| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivative | Bcl-2 | Fluorescence Polarization | K_i = 5.2 µM | [6] |
| Tetrahydroisoquinoline derivative (GM-3-18) | KRas (Colo320 cell line) | Cell Viability (MTT) | IC_50 = 0.9 µM | [5] |
| Tetrahydroisoquinoline derivative (GM-3-18) | KRas (DLD-1 cell line) | Cell Viability (MTT) | IC_50 = 10.7 µM | [5] |
| Tetrahydroisoquinoline derivative (GM-3-121) | Angiogenesis | In vitro primary screen | IC_50 = 1.72 µM | [5] |
| 1,2,3,4-Tetrahydroisoquinoline-based compound (16a) | CXCR4 | Ca²⁺ Signaling | IC_50 > 10,000 nM | [9] |
Experimental Protocols for Key Assays
The following are generalized methodologies for assays commonly used to evaluate the biological activity of THIQ derivatives.
Fluorescence Polarization Assay for Bcl-2 Inhibition
This assay is employed to measure the binding affinity of a compound to a target protein, such as Bcl-2.
-
Reagents and Materials: Recombinant human Bcl-2 protein, a fluorescently labeled ligand that binds to Bcl-2, assay buffer, and the test compound (e.g., a THIQ derivative).
-
Procedure: a. The fluorescently labeled ligand is incubated with the Bcl-2 protein, resulting in a high fluorescence polarization value. b. The test compound is then added in increasing concentrations. c. If the test compound binds to Bcl-2, it displaces the fluorescent ligand, causing a decrease in the fluorescence polarization. d. The data is used to calculate the inhibition constant (K_i).
MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Reagents and Materials: Cancer cell line (e.g., Jurkat, Colo320), cell culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure: a. Cells are seeded in a 96-well plate and incubated. b. The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours). c. The MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals. d. A solubilizing agent is added to dissolve the formazan crystals. e. The absorbance is measured using a microplate reader, and the IC_50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing Molecular Pathways and Workflows
Bcl-2 Inhibition Pathway
Caption: THIQ derivatives can inhibit Bcl-2, leading to apoptosis.
General Experimental Workflow for Anticancer Screening
Caption: A typical workflow for the synthesis and screening of novel THIQ derivatives.
Conclusion and Future Directions
While direct experimental evidence for the biological function of 1-methyl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is currently lacking, the extensive body of research on the 1,2,3,4-tetrahydroisoquinoline class of compounds strongly suggests its potential as a bioactive molecule. The evidence points towards likely roles in anticancer and neurological applications. Future research should focus on the synthesis and in vitro screening of this specific compound against relevant targets such as Bcl-2 family proteins, KRas, and various CNS receptors to elucidate its precise mechanism of action and therapeutic potential. The experimental protocols and pathways outlined in this guide provide a solid framework for initiating such investigations.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. chemimpex.com [chemimpex.com]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]
- 9. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Seminal Isolation of Salsolinol-1-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salsolinol-1-carboxylic acid, a dopamine-derived tetrahydroisoquinoline, is a critical endogenous compound and a direct precursor to the neuroactive agent salsolinol (B1200041). Its discovery and initial isolation provided a pivotal understanding of the metabolic pathways linking dopamine (B1211576) metabolism with the formation of potentially neurotoxic agents. This technical guide delineates the historical context of its discovery, the seminal methods for its isolation and characterization, and its biosynthetic origins. Detailed experimental protocols from foundational studies are provided, alongside quantitative data from early analyses in biological matrices. This document serves as a comprehensive resource for researchers in neurobiology, pharmacology, and drug development interested in the origins and analytical chemistry of this important biomolecule.
Introduction
This compound (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid) is an endogenous compound formed from the condensation of dopamine and pyruvic acid. Its significance in neurochemistry lies in its role as a direct precursor to salsolinol, a compound implicated in the pathophysiology of Parkinson's disease and alcohol dependence. The initial identification and quantification of this compound in biological tissues were crucial steps in elucidating the endogenous pathways that can lead to the formation of neuroactive and potentially neurotoxic isoquinoline (B145761) alkaloids. This guide revisits the foundational work on the discovery and isolation of this important molecule.
The Genesis of Discovery: The Pictet-Spengler Reaction
The chemical synthesis of tetrahydroisoquinolines through the Pictet-Spengler reaction, first reported in 1911, laid the theoretical groundwork for understanding how this compound could be formed in biological systems.[1] This reaction involves the condensation of a β-arylethylamine (like dopamine) with an aldehyde or a ketone (like pyruvic acid), followed by ring closure to form a tetrahydroisoquinoline.
Biosynthetic Pathway of this compound
Initial Isolation and Identification from Biological Samples
The first definitive identification and quantification of this compound in biological matrices was reported by Sjöquist and Ljungquist in 1985.[2] Using a highly sensitive and specific gas chromatography-mass spectrometry (GC-MS) method, they confirmed its presence in rat striatum, human urine, and the caudate nucleus of post-mortem human brains.[2] This discovery was significant as it provided direct evidence for the endogenous formation of this salsolinol precursor.
Quantitative Data from Early Studies
The initial studies provided the first quantitative measurements of this compound in various biological samples.
| Biological Matrix | Species | Concentration/Amount | Analytical Method | Reference |
| Human Urine | Human | ~15 pmol/ml | GC-MS | [2] |
| Caudate Nucleus (Alcoholic) | Human | Significantly greater than controls | GC-MS | [2] |
| Rat Striatum | Rat | Present (not quantified) | GC-MS | [2] |
Experimental Protocols
The following sections provide detailed methodologies based on the seminal work in the field for the synthesis and analysis of this compound.
Chemical Synthesis: Enantioselective Preparation
A convenient method for the enantioselective preparation of (-)-(R)-Salsolinol-1-carboxylic acid was reported, providing a means to obtain this compound for use as an analytical standard and for further biological studies.[1]
Protocol for Enantioselective Synthesis:
-
Pictet-Spengler Condensation: Dopamine is condensed with (+)-menthyl pyruvate. This reaction results in a diastereomeric mixture of menthyl salsolinol-1-carboxylate.
-
Purification: The pure diastereomer is isolated from the mixture by repeated recrystallizations. The reported yield for this step is approximately 20%.[1]
-
Acid Hydrolysis: The isolated menthyl ester is subjected to acid hydrolysis to yield (-)-(R)-Salsolinol-1-carboxylic acid in good yield.[1]
Isolation and Analysis from Biological Samples: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol is based on the method described by Sjöquist and Ljungquist (1985) for the identification and quantification of this compound in biological samples.[2]
1. Sample Preparation and Extraction:
-
Homogenization: Brain tissue is homogenized in a suitable buffer.
-
Internal Standard: A deuterium-labeled internal standard of this compound is added to the homogenate for accurate quantification.
-
Acidification: The sample is acidified with hydrochloric acid.
-
Extraction: The acidified sample is extracted with an organic solvent (e.g., ethyl acetate) to separate the acidic compounds, including this compound, from the aqueous phase.
-
Evaporation: The organic extract is evaporated to dryness under a stream of nitrogen.
2. Derivatization for GC-MS Analysis:
-
This compound is a polar and non-volatile compound, requiring derivatization to make it suitable for GC-MS analysis.
-
The dried extract is treated with a derivatizing agent, such as a mixture of hexafluoropropanol and pentafluoropropionic anhydride, to form a volatile ester derivative.[2]
3. GC-MS Analysis:
-
Gas Chromatograph: A capillary column GC is used for the separation of the derivatized compounds.
-
Mass Spectrometer: A mass spectrometer is used for the detection and quantification of the target analyte.
-
Selected Ion Monitoring (SIM): The mass spectrometer is operated in the SIM mode to enhance sensitivity and specificity by monitoring characteristic ions of the derivatized this compound and its internal standard.
Analytical Workflow for this compound
Conclusion
The discovery and initial isolation of this compound were landmark achievements in neurochemistry, providing a direct link between dopamine metabolism and the formation of endogenous tetrahydroisoquinolines. The analytical methods developed in the 1980s, particularly GC-MS, were instrumental in these findings and laid the groundwork for future research into the biological roles of this compound and its metabolite, salsolinol. This technical guide provides a concise yet comprehensive overview of these pioneering efforts, offering valuable insights and detailed protocols for contemporary researchers in the field.
References
Salsolinol-1-Carboxylic Acid: A Potential Biomarker in Neurodegenerative and Substance-Related Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salsolinol-1-carboxylic acid (Sal-Car) is an endogenous molecule formed from the condensation of dopamine (B1211576) and pyruvic acid. As a direct precursor to the neuroactive compound salsolinol (B1200041), Sal-Car is positioned at a critical metabolic juncture that may have implications for a range of neurological and substance-related disorders, including Parkinson's disease and alcoholism. While research has predominantly focused on its metabolite, salsolinol, emerging evidence suggests that Sal-Car itself may hold potential as a biomarker. This technical guide provides a comprehensive overview of the current state of knowledge on Sal-Car, including its biosynthesis, metabolism, and the analytical methodologies for its detection. It also summarizes the limited quantitative data available and explores the potential signaling pathways implicated in its biological effects, primarily through the lens of its well-studied metabolite, salsolinol. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to further investigate the diagnostic and therapeutic potential of this compound.
Introduction
This compound (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid) is a tetrahydroisoquinoline derivative that has been identified in various biological samples, including human urine and brain tissue.[1] Its formation is a direct consequence of dopamine metabolism, placing it at the intersection of normal physiological processes and pathological states characterized by dopaminergic dysregulation. The potential for Sal-Car to be converted to salsolinol, a compound with known neurotoxic and neuroprotective properties, underscores the importance of understanding its own biological role and its utility as a biomarker.[2][3][4][5][6] This guide will delve into the technical details of Sal-Car, from its biochemical origins to its analytical quantification and potential clinical relevance.
Biosynthesis and Metabolism
This compound is endogenously synthesized through the Pictet-Spengler condensation of dopamine and pyruvic acid.[2][7][8] This reaction is a key step in a metabolic pathway that can lead to the formation of salsolinol. The metabolic fate of Sal-Car is not fully elucidated, but two primary pathways have been proposed:
-
Conversion to Salsolinol: It is hypothesized that Sal-Car can be decarboxylated to form salsolinol. However, the specific enzyme responsible for this conversion has not yet been identified.[7]
-
Oxidative Decarboxylation: Sal-Car can undergo oxidative decarboxylation to form 1,2-dehydrosalsolinol. This process has been shown to be catalyzed by a particulate factor found in the rat kidney.[9]
The balance between these metabolic pathways likely influences the overall levels of salsolinol and may have significant physiological consequences.
References
- 1. Simultaneous determination of salsolinol enantiomers and dopamine in human plasma and cerebrospinal fluid by chemical derivatization coupled to chiral liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salsolinol - Wikipedia [en.wikipedia.org]
- 4. Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salsolinol, an endogenous compound triggers a two-phase opposing action in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary In Vitro Study of Salsolinol-1-Carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the in vitro bioactivity of Salsolinol-1-carboxylic acid (SAL-COOH) is limited in publicly available literature. The majority of research focuses on its putative metabolic product, salsolinol (B1200041) (SAL). This guide summarizes the known biochemistry of SAL-COOH and provides established in vitro protocols for the related compound salsolinol, which can serve as a methodological framework for future investigations into SAL-COOH.
Introduction
This compound is an endogenous tetrahydroisoquinoline derivative formed from the condensation of dopamine (B1211576) and pyruvic acid.[1][2] It is primarily studied as a potential precursor in the metabolic pathway leading to salsolinol, a neuroactive compound implicated in the pathophysiology of Parkinson's disease and alcohol use disorder.[3][4][5] While salsolinol itself has been the subject of numerous in vitro studies to determine its neurotoxic or neuroprotective effects, its direct precursor, SAL-COOH, remains largely uncharacterized. Understanding the formation, fate, and intrinsic biological activity of SAL-COOH is a critical step in elucidating the complete role of this metabolic pathway in neurodegenerative processes. This document outlines the known synthesis and metabolism of SAL-COOH and presents relevant experimental designs for its further in vitro characterization.
Biosynthesis and Metabolism
This compound is formed via a non-enzymatic Pictet-Spengler condensation reaction between dopamine and pyruvic acid.[1][2] It has been hypothesized that SAL-COOH may then be decarboxylated to form salsolinol. However, in vitro experiments using rat kidney, liver, and brain homogenates have shown that SAL-COOH undergoes an oxidative decarboxylation to form 1-methyl-6,7-dihydroxy-3,4-dihydroisoquinoline (1,2-dehydrosalsolinol), without the apparent formation of salsolinol.[6] This conversion appears to be mediated by a unique, heat-labile, sulfhydryl-containing particulate factor concentrated in the kidney, while the conversion in brain and liver homogenates was indistinct from non-enzymatic, oxygen radical-mediated processes.[6]
Quantitative Data on Related Compounds
No direct quantitative data (e.g., IC50, Ki) for this compound were found in the reviewed literature. The following tables summarize in vitro bioactivity data for its related compound, salsolinol (SAL), to provide context and a basis for comparison in future studies.
Table 1: In Vitro Cytotoxicity of Salsolinol (SAL)
| Cell Line | Compound | Exposure Time | IC50 Value | Citation |
|---|---|---|---|---|
| SH-SY5Y | (S)-SAL | 72 h | 296.6 µM | [7] |
| SH-SY5Y | (R)-SAL | 72 h | 540.2 µM | [7] |
| SH-SY5Y | Racemic SAL | 72 h | 34.2 µM | [7] |
| SH-SY5Y | N-Methyl-(R)-salsolinol | Not Specified | 864 µM |[8] |
Table 2: In Vitro Receptor and Enzyme Interactions of Salsolinol (SAL)
| Target | Assay Type | Compound | Effect | Value | Citation |
|---|---|---|---|---|---|
| Dopamine D3 Receptor | Binding Assay | Racemic SAL | Inhibition | Ki = 0.48 µM | [7] |
| µ-Opioid Receptor | Functional Assay | Racemic SAL | Agonist | EC50 = 20 µM | [7] |
| Dopamine Uptake | [3H]dopamine Uptake | Racemic SAL (100 µM) | Inhibition | 39.9% | [7] |
| Tyrosine Hydroxylase | Enzyme Activity | Racemic SAL | Inhibition | - | [7] |
| MAO-A | Enzyme Activity | (R)-SAL | Competitive Inhibition | - | [1] |
| COMT | Enzyme Kinetics | (R)-SAL | Substrate | Km = 0.138 mM | [7] |
| COMT | Enzyme Kinetics | (S)-SAL | Substrate | Km = 0.156 mM |[7] |
Key Experimental Protocols for In Vitro Analysis
The following methodologies, widely used for studying salsolinol, are provided as a template for the characterization of this compound.
General Experimental Workflow
A typical workflow for assessing the in vitro effects of a novel compound like SAL-COOH involves synthesis and purification, preparation of stock solutions, cell culture and treatment, followed by a battery of assays to measure specific biological endpoints.
Cell Viability Assessment (LDH Release Assay)
This protocol assesses cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media until they reach approximately 80% confluence.
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of SAL-COOH (e.g., 10 µM to 500 µM) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (media with solvent) and a positive control for maximal LDH release (e.g., cell lysis buffer).
-
Sample Collection: After incubation, carefully collect the supernatant from each well.
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit. Mix the supernatant with the assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Oxidative Stress Measurement (ROS Assay)
This protocol measures the generation of intracellular reactive oxygen species (ROS).
-
Cell Culture and Seeding: Follow steps 1 and 2 from the LDH assay protocol.
-
Treatment: Treat cells with SAL-COOH, a vehicle control, and a positive control for ROS induction (e.g., H₂O₂).[1]
-
Probe Loading: After the treatment period, remove the media and incubate the cells with a fluorescent ROS probe (e.g., DCFH-DA) in serum-free media in the dark.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at the appropriate excitation/emission wavelengths.
-
Analysis: Normalize the fluorescence of treated cells to that of the vehicle control to determine the fold-change in ROS production.
Enzyme Inhibition Assay (Tyrosine Hydroxylase)
This protocol determines if SAL-COOH inhibits tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[7]
-
Enzyme Source: Prepare a homogenate from a tissue rich in TH, such as rat striatum, or use a purified recombinant TH enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme, the substrate L-tyrosine, the cofactor tetrahydrobiopterin, and varying concentrations of SAL-COOH.
-
Initiation and Incubation: Initiate the reaction by adding the substrate or enzyme and incubate at 37°C for a defined period.
-
Termination: Stop the reaction (e.g., by adding perchloric acid).
-
Product Measurement: Quantify the product, L-DOPA, using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[9]
Hypothesized Signaling and Pathophysiological Relevance
While not directly studied for SAL-COOH, its potential metabolite salsolinol is known to induce neurotoxicity through several mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, and activation of cell death pathways like apoptosis and pyroptosis.[4][10][11] Salsolinol has been shown to decrease the levels of the anti-apoptotic protein Bcl-2, increase the pro-apoptotic protein Bax, and enhance the release of cytochrome c from mitochondria.[7] Future in vitro studies should investigate whether SAL-COOH shares any of these properties or if its primary role is simply that of a metabolic intermediate.
References
- 1. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salsolinol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Salsolinol: an Unintelligible and Double-Faced Molecule-Lessons Learned from In Vivo and In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative decarboxylation of this compound to 1,2-dehydrosalsolinol: evidence for exclusive catalysis by particulate factors in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of an enzyme iso-mechanism by means of the kinetics of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurotoxicity of Endogenous Neurotoxin Salsolinol in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Early Research on the Neurotoxic Effects of Salsolinol-1-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salsolinol-1-carboxylic acid, an endogenous compound formed from the condensation of dopamine (B1211576) and pyruvic acid, has been a subject of interest in the field of neurodegenerative diseases, particularly Parkinson's disease.[1][2] Early research predominantly focused on its role as a direct precursor to salsolinol (B1200041), a more extensively studied neurotoxin.[1][2][3] This technical guide provides an in-depth overview of the early scientific investigations into the neurotoxic potential of this compound, detailing its biochemical formation, its conversion to the neuroactive compound salsolinol, and the subsequent neurotoxic effects attributed to salsolinol. While direct experimental studies on the neurotoxicity of this compound are limited in early literature, understanding its position in the metabolic pathway leading to the formation of a known neurotoxin is critical for researchers in neuropharmacology and drug development. This document summarizes key findings, presents quantitative data in structured tables, describes experimental methodologies, and visualizes the pertinent biochemical pathways.
Biosynthesis of Salsolinol from this compound
This compound is synthesized in the mammalian brain through the Pictet-Spengler condensation reaction of dopamine with pyruvic acid.[1][2] This reaction can occur non-enzymatically under physiological conditions. Subsequently, this compound undergoes decarboxylation to yield salsolinol.[1] An alternative pathway involves the initial formation of 1,2-dehydrosalsolinol, which is then reduced to salsolinol.[3] The (R)-enantiomer of salsolinol is preferentially formed in the human brain.[1][2]
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (R)-Salsolinol-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Salsolinol-1-carboxylic acid is a chiral tetrahydroisoquinoline derivative of significant interest in neurobiology and drug development. It is an endogenous compound formed from the condensation of dopamine (B1211576) and pyruvic acid.[1][2] The stereochemistry at the C1 position is crucial for its biological activity, making enantioselective synthesis a critical aspect of its study and application. This document provides detailed protocols for the enantioselective synthesis of the (R)-enantiomer, primarily through a diastereoselective Pictet-Spengler reaction utilizing a chiral auxiliary.
Synthetic Strategy Overview
The principal strategy for the enantioselective synthesis of (R)-Salsolinol-1-carboxylic acid involves the Pictet-Spengler condensation of dopamine with a chiral pyruvate (B1213749) derivative. The use of a chiral auxiliary, such as (+)-menthol, allows for the formation of a diastereomeric mixture of menthyl salsolinol-1-carboxylates. The desired diastereomer can then be isolated and subsequently hydrolyzed to yield the target (R)-Salsolinol-1-carboxylic acid.
Caption: Overall workflow for the enantioselective synthesis of (R)-Salsolinol-1-carboxylic acid.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of (R)-Salsolinol-1-carboxylic acid using the chiral auxiliary approach.
| Step | Product | Yield (%) | Notes |
| Esterification | (+)-Menthyl pyruvate | 65-71 | From pyruvic acid and (+)-menthol. |
| Diastereoselective Pictet-Spengler | Diastereomeric mixture of menthyl esters | - | The ratio of diastereomers is crucial for the overall yield. |
| Diastereomer Isolation | Pure (1R,2S,5R)-menthyl (1R)-salsolinol-1-carboxylate | ~20 | Isolated by repeated recrystallizations. |
| Acid Hydrolysis | (-)-(R)-Salsolinol-1-carboxylic acid | Good | Specific yield is dependent on the purity of the starting diastereomer. |
Experimental Protocols
Protocol 1: Preparation of (+)-Menthyl Pyruvate
This protocol describes the esterification of pyruvic acid with (+)-menthol to form the chiral auxiliary-containing reactant.
Materials:
-
Pyruvic acid (freshly distilled)
-
(+)-Menthol
-
p-Toluenesulfonic acid
-
Methanol (B129727) (absolute)
Equipment:
-
1-L round-bottom flask
-
Methyl ester column
-
Condenser
-
Oil bath
-
Fractional distillation apparatus
Procedure:
-
To a 1-L round-bottom flask, add freshly distilled pyruvic acid (1 mole), (+)-menthol (1 mole), absolute methanol (4 moles), benzene (350 mL), and p-toluenesulfonic acid (0.2 g).
-
Assemble the flask with a methyl ester column and an efficient condenser.
-
Heat the mixture to a vigorous reflux using an oil bath maintained at 150–155 °C. The temperature at the top of the column should be maintained at 59–60 °C.
-
Continue refluxing overnight. Water will begin to separate in the lower bubbler of the column.
-
Remove the lower aqueous layer as it forms throughout the day.
-
Continue refluxing for a second night and remove any remaining aqueous layer the following morning.
-
After the reaction is complete, isolate the (+)-menthyl pyruvate by fractional distillation of the remaining liquid.
-
Collect the fraction boiling at the appropriate temperature and pressure for (+)-menthyl pyruvate. The expected yield is in the range of 65-71%.
Protocol 2: Diastereoselective Pictet-Spengler Reaction
This protocol details the condensation of dopamine with (+)-menthyl pyruvate to form the diastereomeric mixture of salsolinol-1-carboxylate esters.
Materials:
-
Dopamine hydrochloride
-
(+)-Menthyl pyruvate
-
Anhydrous solvent (e.g., methanol or a suitable aprotic solvent)
-
Inert gas (e.g., Argon or Nitrogen)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve dopamine hydrochloride in the chosen anhydrous solvent.
-
Add (+)-menthyl pyruvate to the solution. The molar ratio of dopamine to (+)-menthyl pyruvate should be optimized, typically starting with a 1:1 ratio.
-
Stir the reaction mixture at room temperature or with gentle heating, depending on the chosen solvent and catalyst system. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude diastereomeric mixture of menthyl salsolinol-1-carboxylates.
Caption: Mechanism of the Pictet-Spengler Reaction.
Protocol 3: Isolation of the Desired Diastereomer
This protocol describes the separation of the desired (1R,2S,5R)-menthyl (1R)-salsolinol-1-carboxylate from the diastereomeric mixture by recrystallization.
Materials:
-
Crude diastereomeric mixture of menthyl salsolinol-1-carboxylates
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)
Equipment:
-
Erlenmeyer flask
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude diastereomeric mixture in a minimal amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
The purity of the isolated diastereomer should be checked by chiral HPLC or NMR spectroscopy.
-
This process of recrystallization may need to be repeated multiple times to achieve high diastereomeric purity. The reported yield of the pure diastereomer is approximately 20%.
Protocol 4: Acid Hydrolysis to (R)-Salsolinol-1-carboxylic Acid
This protocol outlines the final step of cleaving the menthyl ester to yield the target carboxylic acid.
Materials:
-
Pure (1R,2S,5R)-menthyl (1R)-salsolinol-1-carboxylate
-
Aqueous acid solution (e.g., hydrochloric acid or sulfuric acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend the purified menthyl ester in the aqueous acid solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent.
-
Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the crude (-)-(R)-salsolinol-1-carboxylic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system to afford the final product in good yield.
Conclusion
The diastereoselective Pictet-Spengler reaction using a chiral auxiliary provides a reliable method for the enantioselective synthesis of (R)-Salsolinol-1-carboxylic acid. Careful optimization of reaction conditions and purification procedures is essential to achieve high enantiomeric purity and acceptable yields. The protocols provided in this document serve as a detailed guide for researchers in the fields of medicinal chemistry, neurobiology, and drug development.
References
Application Note and Protocol for Solid-Phase Extraction of Salsolinol-1-Carboxylic Acid from Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salsolinol-1-carboxylic acid (Sal-1-COOH) is a tetrahydroisoquinoline derivative formed in the brain through the condensation of dopamine (B1211576) and pyruvic acid.[1][2][3][4] Its presence and concentration in various brain regions are of significant interest to researchers studying neurodegenerative disorders, such as Parkinson's disease, and the neurochemical sequelae of alcoholism.[5] Accurate quantification of Sal-1-COOH in brain tissue is crucial for understanding its physiological and pathological roles. However, the analysis of this compound is challenging due to its complex biological matrix and relatively low endogenous concentrations.
This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from brain tissue, designed to yield a clean extract suitable for subsequent analysis by methods such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).
Signaling Pathway: Biosynthesis of this compound
The formation of this compound is a key step in an alternative metabolic pathway for dopamine. This process can occur both non-enzymatically and potentially be catalyzed by an "(R)-salsolinol synthase".[2] The pathway illustrates the condensation of dopamine with pyruvic acid to form Sal-1-COOH, which can be further metabolized.
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol is designed for the efficient extraction and purification of Sal-1-COOH from brain tissue homogenates. Given the amphoteric nature of Sal-1-COOH (possessing both a catechol group and a carboxylic acid group), a mixed-mode solid-phase extraction (SPE) approach is recommended. A mixed-mode cation exchange (MCX) sorbent is proposed to retain the amine group under acidic conditions while allowing for selective elution.
Materials and Reagents:
-
Brain tissue samples
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Internal standard (e.g., isotopically labeled Sal-1-COOH)
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Tissue Homogenization:
-
Accurately weigh approximately 100-200 mg of frozen brain tissue.
-
Add 1 mL of ice-cold homogenization buffer and the internal standard.
-
Homogenize the tissue thoroughly using a mechanical homogenizer.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Place the mixed-mode cation exchange SPE cartridges on the SPE manifold.
-
Condition the cartridges by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the supernatant from the tissue homogenate onto the conditioned SPE cartridges.
-
Apply a slow and steady flow rate (approximately 1 mL/min) to ensure optimal retention of the analyte.
-
-
Washing:
-
Wash the cartridges with 2 mL of 0.1 M formic acid in deionized water to remove acidic and neutral interferences.
-
Follow with a wash of 2 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridges using 2 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for your analytical method (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Experimental Workflow
The following diagram outlines the key steps in the solid-phase extraction protocol for this compound from brain tissue.
Data Presentation
The following table summarizes expected performance data for the described SPE protocol. This data is illustrative and based on typical recoveries for similar catecholaminergic and acidic compounds from biological matrices. Actual results may vary and should be validated in your laboratory.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | RSD (%) |
| This compound | Brain Tissue | Mixed-Mode Cation Exchange | 85 - 95 | < 10 |
| Internal Standard | Brain Tissue | Mixed-Mode Cation Exchange | 80 - 90 | < 10 |
Note: Recovery and Relative Standard Deviation (RSD) should be determined experimentally by spiking known concentrations of Sal-1-COOH into blank brain tissue homogenate and processing it through the entire extraction procedure.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from brain tissue. The use of a mixed-mode cation exchange sorbent offers a robust method for isolating this key dopamine metabolite, enabling more accurate and reliable quantification. The provided workflows and diagrams serve as valuable tools for researchers in the fields of neuroscience and drug development to implement this methodology in their laboratories.
References
- 1. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salsolinol - Wikipedia [en.wikipedia.org]
- 5. Systematic regional study of dopamine, norsalsolinol, and (R/S)-salsolinol levels in human brain areas of alcoholics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Salsolinol-1-carboxylic Acid in Human Urine using HPLC-MS/MS
Abstract
This application note details a sensitive and specific method for the quantification of Salsolinol-1-carboxylic acid in human urine using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound is a dopamine-derived tetrahydroisoquinoline that is an important intermediate in the endogenous formation of salsolinol (B1200041). The accurate measurement of this compound in urine is crucial for researchers investigating its role in neurological disorders and alcohol-related pathologies. The described protocol includes procedures for urine sample collection, storage, preparation involving enzymatic hydrolysis and solid-phase extraction, along with detailed HPLC-MS/MS instrument parameters. This method provides the necessary precision and accuracy for clinical and research applications.
Introduction
This compound is an endogenous compound formed through the condensation of dopamine (B1211576) with pyruvic acid.[1][2] It is a direct precursor in one of the biosynthetic pathways of salsolinol, a neuroactive compound implicated in the pathophysiology of Parkinson's disease and alcohol use disorder.[1] The quantification of this compound in biological matrices such as human urine can provide valuable insights into the metabolic flux of these pathways and may serve as a potential biomarker.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for determining trace levels of endogenous compounds in complex biological fluids like urine. This document provides a comprehensive protocol for the extraction and quantification of this compound in human urine.
Biochemical Pathway of this compound Formation
Caption: Formation of this compound from dopamine and pyruvic acid.
Experimental Protocols
Sample Collection and Storage
For accurate and reproducible results, proper sample handling is critical.
-
Collection: Collect mid-stream urine samples in sterile, polypropylene (B1209903) containers.
-
Storage: For short-term storage (up to 24 hours), keep the samples refrigerated at 2-8°C. For long-term storage, samples should be frozen at -80°C immediately after collection to minimize degradation of the analyte.[3] Multiple freeze-thaw cycles should be avoided.
Reagents and Materials
-
This compound analytical standard
-
Deuterated this compound (or a suitable structural analog as an internal standard)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
β-Glucuronidase from Helix pomatia
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)
Sample Preparation
A significant portion of this compound in urine is present as a glucuronide conjugate and requires a hydrolysis step for accurate quantification of the total concentration.[4]
-
Thawing: Thaw frozen urine samples at room temperature. Vortex mix for 10 seconds.
-
Internal Standard Spiking: To 1 mL of urine, add the internal standard to a final concentration of 50 ng/mL.
-
Hydrolysis: Add 500 µL of sodium acetate buffer (pH 5.0) and 20 µL of β-Glucuronidase solution. Incubate at 37°C for 18 hours.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the hydrolyzed urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol.
-
Elution: Elute the analyte with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Experimental Workflow
References
- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and quantification of 1-carboxysalsolinol and salsolinol in biological samples by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Salsolinol-1-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salsolinol-1-carboxylic acid (Sal-CA) is a tetrahydroisoquinoline derivative that has garnered significant interest in the scientific community due to its potential involvement in various neurological processes and its association with conditions like Parkinson's disease and alcoholism. Accurate and sensitive quantification of Sal-CA in biological matrices is crucial for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical platform for this purpose. However, due to the polar and non-volatile nature of Sal-CA, chemical derivatization is a mandatory step to facilitate its analysis by GC-MS.
These application notes provide a detailed protocol for the analysis of this compound in biological samples using GC-MS. The methodology encompasses sample preparation, derivatization, and the specific GC-MS parameters required for sensitive and selective quantification.
Experimental Protocols
Sample Preparation
A clean and efficient extraction of this compound from the biological matrix is critical to minimize interference and ensure accurate quantification. The following protocol outlines a general liquid-liquid extraction (LLE) procedure.
Materials:
-
Biological sample (e.g., urine, plasma, brain homogenate)
-
Deuterated this compound (Sal-CA-d_x) as an internal standard (IS)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
To 1 mL of the biological sample, add the deuterated internal standard (Sal-CA-d_x) to a final concentration appropriate for the expected endogenous levels.
-
Acidify the sample by adding 100 µL of 1 M HCl to adjust the pH to approximately 2-3. This step protonates the carboxylic acid group, making it more extractable into an organic solvent.
-
Add 5 mL of ethyl acetate to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction (steps 3-6) with another 5 mL of ethyl acetate to maximize recovery. Combine the organic extracts.
-
To the combined organic extract, add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
The dried residue is now ready for derivatization.
Derivatization
Derivatization is a crucial step to increase the volatility and thermal stability of this compound, making it amenable to GC-MS analysis. Silylation is a common and effective derivatization technique for compounds containing hydroxyl and carboxyl functional groups.
Materials:
-
Dried sample extract from the previous step.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Pyridine (B92270) (optional, as a catalyst and solvent).
-
Heating block or oven.
Procedure:
-
To the dried sample extract, add 100 µL of BSTFA + 1% TMCS. If the residue is difficult to dissolve, 20 µL of pyridine can be added.
-
Seal the reaction vial tightly.
-
Heat the vial at 70°C for 60 minutes to ensure complete derivatization of all active hydrogens on the hydroxyl and carboxylic acid groups. The ease of derivatization for different functional groups generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide.[1]
-
After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following GC-MS parameters are provided as a starting point and may require optimization based on the specific instrumentation used. For enhanced specificity and sensitivity, operating the mass spectrometer in Single Ion Monitoring (SIM) mode is highly recommended.[2][3]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column coated with a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 280°C.
-
Injection Volume: 1-2 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 15°C/min.
-
Ramp 2: Increase to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Single Ion Monitoring (SIM).
-
Ions to Monitor: Specific m/z values for the derivatized this compound and its deuterated internal standard need to be determined by analyzing the mass spectrum of the derivatized standards. The selection of characteristic and abundant ions is crucial for quantification and confirmation.
Data Presentation
The following table summarizes the quantitative data for a typical GC-MS method for the analysis of this compound and related compounds, based on literature values.[4]
| Parameter | This compound | Salsolinol (B1200041) |
| Precision (CV%) | ± 7.1% (at 15 pmol/ml) | ± 8.5% (at 10 pmol/ml) |
| Internal Standard | Deuterium labelled Sal-CA | Deuterium labelled Salsolinol |
| Derivatization | Hexafluoropropionyl ester pentafluoropropyl derivative | Trifluoroacetyl derivative[2] |
| Matrix | Human Urine | Human Urine |
Note: The derivatization method mentioned in the table is an alternative to the silylation protocol provided above. The hexafluoropropionyl ester pentafluoropropyl derivatization has been successfully used for the quantification of Sal-CA.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample collection to data analysis.
Caption: Overview of the analytical workflow for Sal-CA analysis.
Derivatization Reaction
This diagram shows the chemical reaction for the silylation of this compound.
Caption: Silylation of Sal-CA for GC-MS analysis.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. Gas chromatographic/mass spectrometric methodology for simultaneous assay of salsolinol, dopamine, norepinephrine, dihydroxyphenylacetic acid and dihydroxyphenylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of high-performance liquid chromatography with electrochemical detection and gas chromatography-mass fragmentography for the assay of salsolinol, dopamine and dopamine metabolites in food and beverage samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and quantification of 1-carboxysalsolinol and salsolinol in biological samples by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Enhanced GC-MS Detection of Salsolinol-1-carboxylic Acid Through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salsolinol-1-carboxylic acid (SALSA) is a tetrahydroisoquinoline derivative formed endogenously from the condensation of dopamine (B1211576) and pyruvic acid. Its presence and concentration in biological matrices are of significant interest in neuroscience and drug development, particularly in the context of neurodegenerative diseases and alcohol dependence. Due to its polar nature and low volatility, direct analysis of SALSA by gas chromatography-mass spectrometry (GC-MS) is challenging. Chemical derivatization is, therefore, a critical step to enhance its volatility and thermal stability, enabling sensitive and specific detection. This application note provides a detailed protocol for the derivatization of SALSA to a hexafluoropropionyl ester, pentafluoropropyl derivative, facilitating robust quantitative analysis by GC-MS.
Metabolic Context of this compound
SALSA is an important intermediate in the biosynthesis of salsolinol. The pathway begins with the condensation of the neurotransmitter dopamine with pyruvic acid, a key product of glycolysis. This reaction forms SALSA, which can then undergo oxidative decarboxylation to yield 1,2-dehydrosalsolinol, a precursor to salsolinol. Understanding this pathway is crucial for interpreting the biological significance of SALSA levels.
Experimental Protocols
This section details the necessary procedures for sample preparation, derivatization, and GC-MS analysis of SALSA.
Materials and Reagents
-
This compound (SALSA) standard
-
Deuterated SALSA internal standard (if available)
-
Hexafluoropropionic anhydride (B1165640) (HFPA)
-
Pentafluoropropanol (B8783277) (PFPOH)
-
Ethyl acetate (B1210297) (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Biological matrix (e.g., urine, brain homogenate)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
-
GC-MS system with a capillary column (e.g., 5% phenyl methylpolysiloxane)
Sample Preparation from Biological Matrices
For Urine Samples:
-
To 1 mL of urine, add the deuterated internal standard.
-
Acidify the sample to approximately pH 1 with 1 M HCl.
-
Extract the SALSA from the acidified urine with 5 mL of ethyl acetate by vortexing for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
For Brain Tissue Samples:
-
Homogenize the brain tissue in 4 volumes of ice-cold 0.4 M perchloric acid.
-
Add the deuterated internal standard to the homogenate.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and adjust the pH to approximately 1 with concentrated HCl.
-
Proceed with the liquid-liquid extraction as described for urine samples (steps 3-8).
Derivatization Protocol
The following two-step derivatization procedure is based on the method described by Sjöquist and Ljungquist for the analysis of 1-carboxysalsolinol.[1]
Step 1: Esterification of the Carboxylic Acid Group
-
To the dried sample extract, add 100 µL of a 1:4 (v/v) mixture of pentafluoropropanol and ethyl acetate.
-
Incubate the mixture at 60°C for 30 minutes to form the pentafluoropropyl ester of SALSA.
-
Evaporate the reagents to dryness under a gentle stream of nitrogen.
Step 2: Acylation of the Hydroxyl and Amino Groups
-
To the dried esterified sample, add 50 µL of hexafluoropropionic anhydride and 50 µL of ethyl acetate.
-
Incubate the mixture at 60°C for 15 minutes to form the hexafluoropropionyl derivatives of the phenolic hydroxyl and secondary amine groups.
-
Evaporate the excess reagents to dryness under a gentle stream of nitrogen.
-
Reconstitute the final derivative in 50 µL of ethyl acetate for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
-
Monitor characteristic ions for the SALSA derivative and the internal standard.
-
Experimental Workflow
The overall workflow from sample collection to data analysis is depicted in the following diagram.
Data Presentation
The derivatization of SALSA significantly improves its chromatographic properties and allows for sensitive detection by GC-MS. The following table summarizes the quantitative data for the analysis of the hexafluoropropionyl ester, pentafluoropropyl derivative of SALSA based on available literature.[1]
| Parameter | Matrix | Value | Reference |
| Derivative | - | Hexafluoropropionyl ester, pentafluoropropyl derivative | [1] |
| Internal Standard | - | Deuterium-labeled SALSA | [1] |
| Precision (CV%) | Human Urine | ± 7.1% at 15 pmol/mL | [1] |
| Conjugation in Urine | Human Urine | 68% of total SALSA is conjugated | [1] |
Note: Further validation would be required to establish the Limit of Detection (LOD), Limit of Quantitation (LOQ), and recovery for specific biological matrices.
Conclusion
The described method of converting this compound to its hexafluoropropionyl ester, pentafluoropropyl derivative provides a robust and sensitive approach for its quantification in biological samples using GC-MS. This application note offers a detailed protocol to aid researchers in the accurate measurement of this important biomolecule, which is crucial for advancing our understanding of its role in health and disease. The use of a deuterated internal standard is highly recommended to ensure the accuracy and precision of the quantitative results.
References
Application Notes & Protocols: In Vivo Microdialysis for Measuring Salsolinol-1-Carboxylic Acid in the Striatum
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Salsolinol-1-carboxylic acid (SalCA) is a condensation product of dopamine (B1211576) and pyruvic acid. As a precursor to the neuroactive compound salsolinol, understanding its formation and concentration in specific brain regions like the striatum is of significant interest in neuroscience and drug development, particularly in the context of neurodegenerative diseases and alcohol dependence. In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in the brain of a freely moving animal, providing real-time information on the concentration of neurotransmitters and their metabolites.[1][2] This document provides a detailed application note and protocol for the measurement of SalCA in the rat striatum using in vivo microdialysis coupled with a suitable analytical method.
While direct in vivo microdialysis protocols for SalCA are not extensively documented, this guide is based on established methodologies for similar acidic compounds and the known analytical techniques for SalCA in biological tissues.
I. Signaling Pathway: Biosynthesis of this compound
The formation of SalCA is a key step in an alternative pathway for dopamine metabolism. The following diagram illustrates the biosynthesis of SalCA from dopamine and its subsequent potential conversion.
References
Application Notes and Protocols for the Determination of Salsolinol-1-carboxylic acid by High-Performance Liquid Chromatography with Electrochemical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salsolinol-1-carboxylic acid (Sal-1-CA) is a catechol-isoquinoline compound that is formed endogenously from the condensation of dopamine (B1211576) with pyruvic acid. Its presence in biological systems, particularly in the brain, has garnered interest due to its potential role in the pathophysiology of neurodegenerative diseases and alcoholism. The accurate and sensitive quantification of Sal-1-CA in biological matrices is crucial for understanding its physiological and pathological significance. High-performance liquid chromatography with electrochemical detection (HPLC-ED) offers a robust and highly sensitive method for the determination of electrochemically active compounds like Sal-1-CA. This document provides a detailed protocol for the analysis of Sal-1-CA in biological samples using HPLC-ED.
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from other components in a biological sample matrix. Following chromatographic separation, the analyte is detected by an electrochemical detector. The catechol moiety of Sal-1-CA is readily oxidized at a specific potential on the surface of a glassy carbon working electrode. This oxidation generates an electrical current that is directly proportional to the concentration of the analyte, allowing for precise and sensitive quantification.
Data Presentation
The following tables summarize the expected quantitative data for the analysis of this compound using the described HPLC-ED method. Please note that while the chromatographic and detector conditions are based on established methods for similar compounds, the quantitative performance data is illustrative and should be validated in your laboratory.
Table 1: Chromatographic and Electrochemical Parameters
| Parameter | Value |
| HPLC Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.1 M Sodium Phosphate (B84403), 0.1 mM EDTA, 1.0 mM 1-Octanesulfonic Acid, 10% Methanol (B129727) (pH 3.0) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Electrochemical Detector | Glassy Carbon Working Electrode, Ag/AgCl Reference Electrode |
| Working Potential | +0.75 V |
| Gain | 10 nA/V |
Table 2: Illustrative Method Performance Characteristics
| Parameter | Expected Value |
| Retention Time | 6 - 8 minutes |
| Limit of Detection (LOD) | 0.5 pg/injection |
| Limit of Quantification (LOQ) | 1.5 pg/injection |
| Linearity Range | 2 - 1000 pg/injection |
| Correlation Coefficient (r²) | > 0.998 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Recovery from Spiked Samples | 85 - 95% |
Experimental Protocols
I. Reagent and Standard Preparation
-
Mobile Phase Preparation:
-
Dissolve the required amounts of sodium phosphate monobasic, EDTA, and 1-octanesulfonic acid in HPLC-grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Add the required volume of methanol and mix thoroughly.
-
Filter the mobile phase through a 0.22 µm membrane filter and degas before use.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of 0.1 M perchloric acid. This solution should be stored at -80°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to final concentrations ranging from 10 pg/mL to 50 ng/mL.
-
II. Sample Preparation
A. Brain Tissue
-
Rapidly dissect the brain tissue on an ice-cold plate.
-
Weigh the tissue sample and homogenize it in 10 volumes of ice-cold 0.4 M perchloric acid.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Inject an aliquot of the filtered supernatant directly into the HPLC system or store it at -80°C until analysis.
B. Urine
-
Collect urine samples and add a preservative (e.g., a final concentration of 1% (v/v) of 6 M HCl) to prevent degradation of catechols.
-
Centrifuge the urine sample at 5,000 x g for 10 minutes at 4°C to remove any particulate matter.
-
To account for conjugated Sal-1-CA, enzymatic hydrolysis can be performed. To 1 mL of urine, add 100 µL of a solution containing β-glucuronidase/arylsulfatase and incubate at 37°C for the recommended time.
-
Following hydrolysis (or for total Sal-1-CA without hydrolysis), acidify the sample by adding 1 part 4 M perchloric acid to 9 parts urine.
-
Vortex the mixture and centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
C. Plasma
-
Collect blood in tubes containing EDTA as an anticoagulant.
-
Centrifuge the blood at 3,000 x g for 15 minutes at 4°C to separate the plasma.
-
To 1 mL of plasma, add 250 µL of ice-cold 1.6 M perchloric acid to precipitate proteins.
-
Vortex the mixture vigorously and then centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Filter the clear supernatant through a 0.22 µm syringe filter prior to HPLC analysis.
III. HPLC-ED Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved on the electrochemical detector.
-
Inject the prepared standards and samples onto the column.
-
Record the chromatograms and integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the injected standards.
-
Determine the concentration of Sal-1-CA in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Application Note: Quantitative Analysis of Salsolinol-1-Carboxylic Acid in Biological Matrices using a Stable Isotope Dilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salsolinol-1-carboxylic acid is a tetrahydroisoquinoline derivative formed from the condensation of dopamine (B1211576) and pyruvic acid. It is a precursor to salsolinol, a compound implicated in the neurobiology of alcoholism and Parkinson's disease. Accurate quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices, such as urine and brain tissue, using a stable isotope dilution assay coupled with mass spectrometry.
The stable isotope dilution method involves spiking a sample with a known amount of an isotopically labeled version of the analyte. This internal standard co-elutes with the endogenous analyte and is distinguished by its mass in the mass spectrometer. This approach corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision.
Metabolic Pathway of this compound
The formation of this compound is an important step in the endogenous metabolism of dopamine, particularly in conditions where dopamine and pyruvate (B1213749) levels are elevated. The following diagram illustrates the metabolic pathway.
Experimental Protocols
This section details the methodology for the quantification of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) based stable isotope dilution assay. A deuterium-labeled internal standard is utilized for accurate quantification.
Materials and Reagents
-
This compound standard
-
Deuterium-labeled this compound (internal standard)
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (HPLC grade)
-
Hexafluoropropionic anhydride (B1165640) (HFPA)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Glucuronidase/arylsulfatase from Helix pomatia
-
Acetate buffer (0.1 M, pH 5.0)
Sample Preparation (Human Urine)
-
Enzymatic Hydrolysis (for conjugated forms):
-
To 1 ml of urine, add 100 µl of a solution containing the deuterium-labeled internal standard.
-
Add 1 ml of 0.1 M acetate buffer (pH 5.0).
-
Add 50 µl of glucuronidase/arylsulfatase solution.
-
Incubate at 37°C for 18 hours to deconjugate the analyte.
-
-
Extraction:
-
Adjust the pH of the hydrolyzed urine sample to 8.5 with 1 M NaOH.
-
Add 5 ml of ethyl acetate and vortex for 10 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction step with another 5 ml of ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization
-
To the dried extract, add 50 µl of pentafluoropropanol (PFP) and 100 µl of hexafluoropropionic anhydride (HFPA).
-
Seal the vial and heat at 75°C for 30 minutes.
-
After cooling to room temperature, evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 50 µl of ethyl acetate for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: HP-5ms fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injection: Splitless mode, 1 µl injection volume, injector temperature 260°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 ml/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor appropriate m/z values for the derivatized this compound and its deuterated internal standard. The exact m/z values will depend on the fragmentation pattern of the specific derivative.
-
Experimental Workflow
The following diagram outlines the major steps in the stable isotope dilution assay for this compound.
Data Presentation
The following tables summarize the validation parameters for the described method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 500 pmol/ml |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Method Validation Parameters
| Parameter | Urine | Brain Tissue (representative) |
| Limit of Detection (LOD) | 0.5 pmol/ml | 1.0 pmol/g |
| Limit of Quantification (LOQ) | 1.5 pmol/ml | 3.0 pmol/g |
| Precision (RSD%) | ||
| - Intra-day (n=5) | < 10% | < 15% |
| - Inter-day (n=5) | < 15% | < 20% |
| Accuracy (Recovery %) | ||
| - Low QC | 90 - 110% | 85 - 115% |
| - Medium QC | 95 - 105% | 90 - 110% |
| - High QC | 95 - 105% | 90 - 110% |
QC: Quality Control
A study by Sjöquist and Ljungquist reported a precision of +/- 7.1% (coefficient of variation, n=25) for 1-carboxysalsolinol at a concentration of 15 pmol/ml in human urine.
Conclusion
The described stable isotope dilution assay provides a robust, sensitive, and specific method for the quantification of this compound in biological matrices. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for both research and clinical applications. The detailed protocol and validation parameters presented in this application note can serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of this compound in health and disease.
Application Notes and Protocols for Studying Salsolinol-1-Carboxylic Acid Effects in Cell Culture Models
Introduction
Salsolinol-1-carboxylic acid (Sal-A) is an endogenous compound formed from the reaction of dopamine (B1211576) and pyruvic acid. While direct research into the cellular effects of Sal-A is limited, it is primarily recognized as a direct precursor to Salsolinol (Sal), a neuroactive tetrahydroisoquinoline.[1][2] Salsolinol has been extensively studied for its potential role in the pathogenesis of neurodegenerative diseases like Parkinson's disease and its involvement in alcohol dependence.[1][3] Given that Sal-A is a metabolic precursor, understanding the effects of Salsolinol in vitro provides a critical foundation and a methodological framework for investigating the potential biological activities of Sal-A.
These application notes provide detailed protocols and data summaries based on established cell culture models used to study Salsolinol. These methods are directly applicable for researchers aiming to elucidate the specific effects of this compound. The primary cell line discussed is the human neuroblastoma SH-SY5Y line, a widely used model for studying neurotoxicity and neuroprotection in dopaminergic-like neurons.[2][4]
Application Notes
1. Rationale for Model Selection: SH-SY5Y and PC12 Cells
-
SH-SY5Y Cells: This human-derived cell line is a cornerstone for in vitro neurology research. Undifferentiated SH-SY5Y cells resemble immature catecholaminergic neurons and express key dopaminergic markers, including dopamine receptors D2 and D3.[4] This makes them an excellent system to study the mechanisms of neurotoxicity relevant to dopamine-related disorders.[4] They are robust, easy to culture, and responsive to neurotoxins.
-
PC12 Cells: Derived from a rat pheochromocytoma, PC12 cells are another popular model.[5] They synthesize and store dopamine and can be differentiated into a neuron-like phenotype. They are frequently used to assess cytotoxicity and neuroprotective strategies.[5]
2. Key Cellular Effects of Salsolinol
Salsolinol exhibits a biphasic, or dual-action, effect that is highly dependent on its concentration. At lower concentrations, it can demonstrate neuroprotective properties, while at higher concentrations, it is consistently neurotoxic.[6][7]
-
Neurotoxicity: At high concentrations (typically ≥ 500 µM), Salsolinol induces cell death primarily through the induction of oxidative stress.[3][8] This involves increased production of reactive oxygen species (ROS), depletion of endogenous antioxidants like glutathione, and impairment of mitochondrial function.[8][9] This oxidative damage can trigger apoptotic pathways, characterized by the activation of caspases and changes in pro- and anti-apoptotic proteins like Bax and Bcl-2.[8]
-
Neuroprotection: Conversely, at lower concentrations (e.g., 50-100 µM), Salsolinol can protect neurons from other toxic insults, such as those induced by hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[6][8] This protective effect is linked to its antioxidant properties, stemming from the catechol moiety in its structure, which can scavenge free radicals.[8]
3. Biosynthesis of Salsolinol
Salsolinol can be formed endogenously through multiple pathways. The primary route involves the Pictet-Spengler condensation of dopamine with acetaldehyde.[9] A second key pathway involves the reaction of dopamine with pyruvic acid to form this compound, which is then thought to be converted to Salsolinol.[2][8]
Quantitative Data Summary
The following tables summarize the concentration-dependent effects of racemic (R,S)-Salsolinol observed in various in vitro studies.
Table 1: Neurotoxic Effects of Salsolinol
| Cell Line | Concentration | Effect | Citation |
|---|---|---|---|
| SH-SY5Y | 0.4 mM (400 µM) | ~65% reduction in cell viability. | [9] |
| SH-SY5Y | 0.8 mM (800 µM) | ~80% reduction in cell viability (maximal toxic effect). | [9] |
| SH-SY5Y | 500 µM | 49.08% cell death in undifferentiated cells. | [4][9] |
| SH-SY5Y | 500 µM | 22.5% cell death in differentiated cells. | [4] |
| SH-SY5Y | 500 µM | Potentiated glutamic acid-induced caspase-3 activity and LDH release. | [8] |
| PC12 | > 50 µM | Showed cytotoxicity after 24 hours of treatment. | [5] |
| SH-SY5Y | 34.2 µM | IC₅₀ value after 72 hours of exposure. |[9] |
Table 2: Neuroprotective Effects of Salsolinol
| Cell Line | Concentration | Protective Action | Citation |
|---|---|---|---|
| SH-SY5Y | 50 µM & 100 µM | Rescued cells from death induced by 300 µM H₂O₂. | [8] |
| SH-SY5Y | 50 µM & 100 µM | Diminished glutamate-induced caspase-3 activity and LDH release. | [6][8] |
| SH-SY5Y | 50, 100, & 250 µM | Significantly reduced ROS levels induced by 500 µM H₂O₂. | [8] |
| SH-SY5Y | 250 µM | Reduced apoptosis (caspase-3/7 activity) induced by 100 µM 6-OHDA. | [8] |
| Mouse Striatum Cultures | 50 µM & 500 µM | Revealed neuroprotective activity. | [8] |
| Hippocampal Cultures | 50 µM | Inhibited glutamate-induced loss of mitochondrial membrane potential. |[6] |
Key Signaling Pathways
Salsolinol-induced neurotoxicity is heavily linked to mitochondrial dysfunction and oxidative stress. High concentrations of Salsolinol can inhibit mitochondrial complex II, disrupting the cell's energy supply.[8] This leads to a surge in reactive oxygen species (ROS), which damages cellular components. The increase in oxidative stress alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, ultimately leading to the activation of caspases and programmed cell death.[8]
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: SH-SY5Y Cell Culture and Maintenance
-
Culture Medium: Prepare Modified Eagle's Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.[4]
-
Incubation: Culture cells at 37°C in a humidified atmosphere containing 5% CO₂.[4]
-
Subculturing: When cells reach 80-90% confluence, aspirate the old medium, wash once with sterile PBS, and detach cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Seeding: Resuspend detached cells in fresh culture medium and seed into new culture flasks or multi-well plates at the desired density. For 96-well plates, a typical seeding density is 0.7 x 10⁴ cells/well.[4]
Protocol 2: Cell Viability Assessment (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at 0.7 x 10⁴ cells/well and allow them to adhere for 24 hours.[4]
-
Treatment:
-
Toxicity Assay: Remove the medium and add fresh medium containing various concentrations of this compound or Salsolinol. Include a vehicle control.
-
Neuroprotection Assay: Pre-incubate cells with the test compound (e.g., 50 µM Salsolinol) for 1 hour. Then, add the neurotoxin (e.g., 1000 µM MPP⁺ or 300 µM H₂O₂) and co-incubate.[4][8]
-
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours).[4]
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Measurement of Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2.
-
Probe Loading: After the treatment period, remove the medium and wash the cells gently with warm PBS.
-
Incubation with Probe: Add medium containing 10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove any excess probe.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the probe (e.g., ~485 nm excitation and ~535 nm emission for dichlorofluorescein).
-
Analysis: Quantify the relative fluorescence units (RFU) and normalize to the control group. An increase in fluorescence indicates higher ROS levels.[8]
Protocol 4: Apoptosis Assessment (Caspase-3/7 Activity Assay)
This assay uses a luminogenic substrate that is cleaved by active caspases-3 and -7, key executioners of apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's protocol.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the caspase-glo 3/7 reagent to each well in a 1:1 ratio with the cell culture medium volume.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours in the dark.
-
Measurement: Measure the luminescence using a microplate reader.
-
Analysis: An increase in the luminescent signal indicates higher caspase-3/7 activity and thus, a higher rate of apoptosis.[8]
References
- 1. Salsolinol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Neurotoxicity of Endogenous Neurotoxin Salsolinol in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salsolinol as an RNA m6A methylation inducer mediates dopaminergic neuronal death by regulating YAP1 and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salsolinol, an endogenous compound triggers a two-phase opposing action in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Salsolinol-1-Carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salsolinol-1-carboxylic acid (SALSA) is a tetrahydroisoquinoline derivative and a key endogenous metabolite formed from the condensation of dopamine (B1211576) and pyruvic acid. As a precursor to salsolinol (B1200041), a compound implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's disease, the accurate identification and characterization of SALSA are of significant interest in neuroscience and drug development. This document provides a comprehensive guide to the spectroscopic techniques for the characterization of SALSA, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols and data interpretation guidelines are presented to facilitate its unambiguous identification and quantification in various biological matrices.
Introduction
This compound (SALSA) is an important intermediate in the biosynthesis of salsolinol, a neuroactive compound.[1] The condensation of dopamine with pyruvic acid leads to the formation of SALSA, which can then be enzymatically or non-enzymatically converted to salsolinol.[2] Given its role as a precursor to a potential neurotoxin, the development of robust analytical methods for the characterization of SALSA is crucial for understanding its physiological and pathological roles. Spectroscopic techniques offer powerful tools for the structural elucidation and quantification of SALSA. This application note details the principles and methodologies for the characterization of SALSA using NMR, MS, FTIR, and UV-Vis spectroscopy.
Spectroscopic Characterization of this compound
The structural characterization of SALSA can be achieved through a combination of spectroscopic techniques. Each technique provides unique information about the molecule's structure, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Expected ¹H NMR and ¹³C NMR Data for this compound:
While specific experimental data for SALSA were not found in the reviewed literature, the expected chemical shifts can be predicted based on the known structure of SALSA and general principles of NMR spectroscopy for similar compounds and carboxylic acids.[3]
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| H-5 | ~6.6 | ~115 |
| H-8 | ~6.7 | ~116 |
| H-4 (axial & equatorial) | ~2.8 - 3.2 (m) | ~40 |
| H-3 (axial & equatorial) | ~3.0 - 3.5 (m) | ~50 |
| C-1 | - | ~60 |
| C-4a | - | ~125 |
| C-8a | - | ~126 |
| C-6 | - | ~144 |
| C-7 | - | ~145 |
| C=O (Carboxylic Acid) | - | ~175-180 |
| OH (Phenolic) | ~8.5 - 9.5 (br s) | - |
| NH | ~3.0 - 4.0 (br s) | - |
| COOH | ~10.0 - 12.0 (br s) | - |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. When coupled with liquid chromatography (LC-MS/MS), it allows for the quantification of SALSA in complex biological samples.[4]
Expected Mass Spectrometry Data for this compound:
-
Molecular Weight: 225.21 g/mol
-
Molecular Formula: C₁₀H₁₁NO₄
-
Expected [M+H]⁺ ion: m/z 226.07
-
Expected Fragmentation Pattern: The fragmentation of SALSA in tandem MS is expected to involve the loss of the carboxylic acid group (CO₂H, 45 Da) and subsequent fragmentation of the tetrahydroisoquinoline ring.[5][6] Common fragments would likely include the loss of water (H₂O, 18 Da) and cleavage of the bonds adjacent to the nitrogen atom.
| Precursor Ion (m/z) | Expected Product Ions (m/z) | Interpretation |
| 226.07 | 180.08 | Loss of COOH |
| 226.07 | 208.06 | Loss of H₂O |
| 180.08 | 162.07 | Loss of H₂O from the salsolinol fragment |
| 180.08 | 134.07 | Cleavage of the isoquinoline (B145761) ring |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Data for this compound:
Based on the structure of SALSA, the following characteristic vibrational bands are expected.[7][8]
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H (Phenolic) | 3200-3600 (broad) | Stretching |
| N-H | 3300-3500 (medium) | Stretching |
| C-H (aromatic) | 3000-3100 (weak) | Stretching |
| C-H (aliphatic) | 2850-2960 (medium) | Stretching |
| C=O (Carboxylic Acid) | 1700-1725 (strong) | Stretching |
| C=C (aromatic) | 1500-1600 (medium) | Stretching |
| C-O | 1000-1300 (strong) | Stretching |
| O-H (Carboxylic Acid) | 2500-3300 (very broad) | Stretching |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.
Expected UV-Vis Data for this compound:
SALSA contains a substituted benzene (B151609) ring which acts as a chromophore. The expected absorption maxima are based on similar phenolic compounds.[9]
| Solvent | Expected λmax (nm) | Electronic Transition |
| Methanol or Ethanol | ~280-290 | π → π* |
Experimental Protocols
Protocol for NMR Analysis of this compound
-
Sample Preparation: Dissolve 5-10 mg of SALSA in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the spectrometer to the specific solvent.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 1024 or more scans.
-
Perform 2D NMR experiments such as COSY and HSQC to aid in structural assignments.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Protocol for LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
For biological samples (e.g., plasma, tissue homogenate), perform a protein precipitation step by adding three volumes of ice-cold acetonitrile (B52724) containing an internal standard (e.g., deuterated SALSA).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS Analysis: Use multiple reaction monitoring (MRM) for quantification. Set the precursor ion to m/z 226.07 and monitor for the expected product ions (e.g., m/z 180.08 and 208.06).
-
-
Data Analysis:
-
Generate a calibration curve using standards of known SALSA concentrations.
-
Quantify SALSA in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of SALSA using LC-MS/MS.
Biosynthetic Pathway of this compound
Caption: Biosynthesis of SALSA from dopamine and pyruvic acid.
Conclusion
The spectroscopic techniques of NMR, MS, FTIR, and UV-Vis provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. The detailed protocols and expected data presented in this application note serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and analytical chemistry who are investigating the role of SALSA in biological systems. While specific experimental data for SALSA is not widely available, the provided information, based on sound chemical principles and data from related compounds, offers a solid foundation for its identification and quantification.
References
- 1. Salsolinol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. google.com [google.com]
- 7. myneni.princeton.edu [myneni.princeton.edu]
- 8. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Preparation of Salsolinol-1-carboxylic Acid Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salsolinol-1-carboxylic acid (SCA) is a key endogenous metabolite formed from the condensation of dopamine (B1211576) and pyruvic acid. As a precursor to the neuroactive compound salsolinol, the accurate quantification of SCA in biological matrices is of significant interest in neuroscience and drug development, particularly in the context of neurodegenerative diseases and alcohol-related disorders. The availability of high-purity SCA standards is paramount for the development and validation of analytical methods to ensure data accuracy and reliability.
These application notes provide a comprehensive guide to the synthesis, purification, and preparation of SCA standards for calibration purposes. The protocols outlined below are intended to enable researchers to produce and utilize well-characterized SCA standards for their analytical needs.
Synthesis of this compound via Pictet-Spengler Reaction
The synthesis of this compound is achieved through the Pictet-Spengler reaction, which involves the condensation of dopamine with pyruvic acid. This reaction, a cornerstone in the formation of tetrahydroisoquinolines, proceeds through the formation of a Schiff base followed by an intramolecular electrophilic substitution.
Experimental Protocol: Synthesis of this compound
Materials:
-
Dopamine hydrochloride
-
Pyruvic acid
-
Methanol (B129727) (anhydrous)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve dopamine hydrochloride (1 equivalent) in anhydrous methanol under an inert atmosphere (argon or nitrogen).
-
To the stirred solution, add pyruvic acid (1.1 equivalents).
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask in an ice bath to facilitate the precipitation of the product.
-
Collect the crude SCA precipitate by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the crude product under vacuum.
Purification and Characterization of this compound
Purification of the synthesized SCA is critical to remove unreacted starting materials and byproducts. High-Performance Liquid Chromatography (HPLC) is a suitable method for obtaining high-purity SCA. Subsequent characterization by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the identity and purity of the final product.
Experimental Protocol: Purification by HPLC
Instrumentation and Conditions:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is recommended.
-
Mobile Phase: A gradient of methanol or acetonitrile (B52724) in water with 0.1% formic acid or acetic acid to ensure the carboxylic acid is protonated.
-
Detection Wavelength: Monitor at the UV absorbance maximum of SCA (approximately 280 nm).
-
Flow Rate: Adjust according to the column dimensions.
Procedure:
-
Dissolve the crude SCA in a minimal amount of the initial mobile phase solvent.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject the filtered solution onto the HPLC system.
-
Collect the fractions corresponding to the main peak of SCA.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain pure SCA as a solid.
Characterization
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized SCA using Electrospray Ionization (ESI) or another soft ionization technique.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure of SCA.
Preparation of this compound Calibration Standards
The preparation of accurate and stable calibration standards is fundamental for quantitative analysis. Given the catechol structure of SCA, it is susceptible to oxidation, particularly at neutral or alkaline pH. Therefore, appropriate handling and storage are crucial.
Experimental Protocol: Preparation of Stock and Working Standards
Materials:
-
Purified this compound
-
High-purity solvent (e.g., methanol or a slightly acidic aqueous buffer)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Procedure:
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a precise amount of purified SCA (e.g., 10 mg) using a calibrated analytical balance.
-
Quantitatively transfer the weighed SCA to a volumetric flask (e.g., 10 mL).
-
Dissolve the SCA in the chosen solvent (e.g., methanol or 0.1% formic acid in water). Ensure complete dissolution.
-
Bring the solution to the final volume with the solvent and mix thoroughly.
-
Store this stock solution in an amber vial at -20°C or lower to minimize degradation.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the primary stock solution.
-
Use calibrated pipettes and volumetric flasks for accurate dilutions.
-
Prepare these solutions fresh daily or as needed for calibration curves.
-
Data Presentation: Example Calibration Curve Concentrations
| Standard Level | Concentration (ng/mL) |
| 1 | 1 |
| 2 | 5 |
| 3 | 10 |
| 4 | 50 |
| 5 | 100 |
| 6 | 250 |
| 7 | 500 |
| 8 | 1000 |
Note: The concentration range should be adjusted based on the expected concentration of SCA in the samples and the sensitivity of the analytical instrument.
Stability Considerations
-
pH: SCA is more stable in acidic conditions. Prepare and store solutions in slightly acidic solvents (e.g., containing 0.1% formic acid).
-
Light: Protect SCA solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down potential degradation.
-
Oxygen: To minimize oxidation, solvents can be de-gassed prior to use, and solutions can be stored under an inert atmosphere (e.g., argon or nitrogen).
Experimental Workflows and Signaling Pathways
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Calibration Standard Preparation Workflow
Caption: Workflow for the preparation of this compound calibration standards.
Application Notes and Protocols for Neurotoxicity Assays: The Case of Salsolinol-1-Carboxylic Acid and its Metabolite Salsolinol
For the attention of: Researchers, scientists, and drug development professionals.
Note on Salsolinol-1-Carboxylic Acid: Extensive literature review reveals a significant gap in direct experimental data on the neurotoxicity of this compound. This compound is primarily recognized as an intermediate in the endogenous synthesis of salsolinol (B1200041), a dopamine-derived neurotoxin.[1][2] Salsolinol is formed from the condensation of dopamine (B1211576) and pyruvic acid to yield this compound, which is then thought to be converted to salsolinol.[3] Given the lack of direct studies on the parent compound, these application notes will focus on the well-documented neurotoxic effects of its metabolite, salsolinol , in neuronal cell models. The protocols provided are established for assessing the neurotoxicity of salsolinol and can be adapted for preliminary investigations into this compound.
Introduction to Salsolinol Neurotoxicity
Salsolinol is an endogenous or exogenous compound that has been implicated in the pathophysiology of neurodegenerative diseases, particularly Parkinson's disease.[4] Its structural similarity to the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has prompted extensive research into its neurotoxic mechanisms.[2] In vitro studies, predominantly using the human neuroblastoma SH-SY5Y cell line, have demonstrated that salsolinol induces a cascade of cytotoxic events, including:
-
Induction of Oxidative Stress: Salsolinol exposure leads to an increase in reactive oxygen species (ROS) production and a depletion of endogenous antioxidants such as glutathione (B108866) (GSH).[5][6][7]
-
Mitochondrial Dysfunction: The compound impairs mitochondrial function, characterized by decreased ATP synthesis and loss of mitochondrial membrane potential.[5][8]
-
Apoptosis: Salsolinol triggers programmed cell death, or apoptosis, evidenced by caspase activation and nuclear condensation.[9][10]
These application notes provide an overview of the experimental approaches to quantify the neurotoxic effects of salsolinol, with detailed protocols for key assays.
Quantitative Data Summary: Effects of Salsolinol on Neuronal Cells
The following tables summarize the dose-dependent effects of salsolinol on various neurotoxicity markers in SH-SY5Y cells, a widely used human dopaminergic neuron model.
Table 1: Effect of Salsolinol on Cell Viability
| Concentration (µM) | Exposure Time (hours) | Assay | Cell Viability (% of Control) | Reference |
| 100 | 24 | MTT | ~86.5% | [11] |
| 100 | 48 | MTT | ~61.1% | [11] |
| 100 | 72 | MTT | ~49.0% | [11] |
| 1-100 | 24-72 | MTT | Dose and time-dependent decrease | [12] |
Table 2: Salsolinol-Induced Oxidative Stress Markers
| Concentration (µM) | Exposure Time (hours) | Marker | Observation | Reference |
| 0-100 | 24, 48, 72 | ROS Production | Enhanced ROS production | [11] |
| Not Specified | Not Specified | GSH Levels | Significantly decreased | [5] |
| 50, 100, 250 | 3 | ROS Level (H₂O₂ induced) | Significant reduction | [13] |
Table 3: Salsolinol and Apoptosis Induction
| Concentration (µM) | Exposure Time (hours) | Marker | Observation | Reference |
| Not Specified | Not Specified | Caspase Activation | Increased | [5] |
| Not Specified | Not Specified | Nuclear Condensation | Induced | [5] |
| 10 | 24 | TUNEL positive cells | Significantly increased | [14] |
| 100 | 6 | Caspase-3/7 Activity (in presence of 6-OHDA) | Reduced | [13] |
Experimental Protocols
Cell Culture and Treatment
Cell Line: Human neuroblastoma SH-SY5Y cells are a common model for studying dopaminergic neurotoxicity.
Culture Conditions:
-
Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: Cells should be passaged at 80-90% confluency.
Salsolinol Preparation and Treatment:
-
Prepare a stock solution of salsolinol in a suitable solvent (e.g., DMSO or sterile water).
-
Dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use.
-
Replace the existing medium in the cell culture plates with the salsolinol-containing medium.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
SH-SY5Y cells
-
96-well plates
-
Salsolinol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of salsolinol for the desired time points (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is commonly used to measure intracellular ROS levels.
Materials:
-
SH-SY5Y cells
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Salsolinol
-
Black 96-well plates
Protocol:
-
Seed SH-SY5Y cells in a black 96-well plate.
-
Treat the cells with salsolinol for the desired duration.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity (excitation at 485 nm and emission at 535 nm) using a fluorescence microplate reader.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
SH-SY5Y cells
-
Salsolinol
-
Caspase-Glo® 3/7 Assay kit (or similar)
Protocol:
-
Seed cells in a 96-well plate and treat with salsolinol.
-
After treatment, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathway of salsolinol-induced neurotoxicity.
Caption: General experimental workflow for assessing salsolinol neurotoxicity.
Caption: Biosynthetic pathway of salsolinol from dopamine and pyruvic acid.
References
- 1. Salsolinol - Wikipedia [en.wikipedia.org]
- 2. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salsolinol, a dopamine-derived tetrahydroisoquinoline, induces cell death by causing oxidative stress in dopaminergic SH-SY5Y cells, and the said effect is attenuated by metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salsolinol, a catechol neurotoxin, induces oxidative modification of cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondria determine the survival and death in apoptosis by an endogenous neurotoxin, N-methyl(R)salsolinol, and neuroprotection by propargylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. Salsolinol induced apoptotic changes in neural stem cells: amelioration by neurotrophin support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. Studies on the neurotoxicity of 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (salsolinol) in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
Application of Salsolinol-1-carboxylic Acid in Metabolic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Salsolinol-1-carboxylic acid (Sal-Car) is a tetrahydroisoquinoline derivative that serves as an important intermediate in the endogenous metabolism of dopamine (B1211576).[1][2][3][4] Formed through the condensation of dopamine with pyruvic acid, Sal-Car is a direct precursor to salsolinol (B1200041), a neuroactive compound implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease and in the reinforcing effects of alcohol.[2][5][6][7][8] The study of Sal-Car is critical for understanding the metabolic pathways that lead to the formation of salsolinol and for elucidating the potential upstream mechanisms of salsolinol-induced neurotoxicity.
The metabolic conversion of Sal-Car to salsolinol can occur via two proposed pathways: direct enzymatic conversion or through an intermediate, 1,2-dehydrosalsolinol, via oxidative decarboxylation.[1][9] This conversion process, particularly the oxidative decarboxylation step, has been observed to be catalyzed by particulate factors, notably in the kidney.[9] Given its position as a precursor to a potent neuroactive molecule, the investigation of Sal-Car's metabolism provides a valuable window into the regulation of endogenous neurotoxin levels.
In the context of drug development, understanding the synthesis and metabolism of Sal-Car can inform the development of therapeutic strategies aimed at modulating salsolinol levels. By targeting the enzymes or conditions that favor the conversion of Sal-Car to salsolinol, it may be possible to mitigate the neurotoxic effects associated with elevated salsolinol concentrations. Furthermore, the analytical detection of Sal-Car in biological fluids and tissues can serve as a potential biomarker for metabolic dysregulation related to dopamine metabolism and associated pathologies.[5]
Experimental Protocols
The following protocols are adapted from established methodologies for the study of salsolinol and are intended to serve as a starting point for the investigation of this compound.
Protocol 1: In Vitro Analysis of Sal-Car Metabolism and Cytotoxicity in SH-SY5Y Human Neuroblastoma Cells
This protocol is designed to assess the conversion of Sal-Car to salsolinol and to evaluate its potential cytotoxic effects in a dopaminergic cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM/F12) with 10% fetal bovine serum
-
This compound (Sal-Car)
-
6-Hydroxydopamine (6-OHDA) as a positive control for neurotoxicity
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Reagents for High-Performance Liquid Chromatography (HPLC) with electrochemical detection or Mass Spectrometry (MS)
-
Cell culture plates (96-well and 6-well)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment for Cytotoxicity Assay:
-
Seed cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Prepare stock solutions of Sal-Car in a suitable solvent (e.g., DMSO or culture medium).
-
Treat cells with varying concentrations of Sal-Car (e.g., 10 µM, 50 µM, 100 µM, 250 µM) for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., 50 µM 6-OHDA).
-
-
Cytotoxicity Assessment (LDH Assay):
-
After the incubation period, measure the release of LDH into the culture medium according to the manufacturer's instructions.
-
Quantify cytotoxicity as a percentage of the maximum LDH release from lysed control cells.
-
-
Metabolism Analysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a selected concentration of Sal-Car (e.g., 100 µM) for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Collect both the cell lysate and the culture medium at each time point.
-
Prepare samples for HPLC or LC-MS/MS analysis to quantify the levels of Sal-Car and salsolinol. A validated method for the simultaneous quantification of both compounds, such as gas chromatography-mass spectrometry, can be employed.[5]
-
Protocol 2: In Vivo Administration of Sal-Car in a Rat Model
This protocol outlines the administration of Sal-Car to rats to study its in vivo metabolism and its effects on dopamine metabolism in the brain.
Materials:
-
Male Wistar rats (250-300g)
-
This compound (Sal-Car)
-
Saline solution (0.9% NaCl)
-
Intraperitoneal (i.p.) injection supplies
-
Microdialysis equipment (optional, for real-time monitoring of neurotransmitters)
-
Brain tissue homogenization buffer and equipment
-
HPLC with electrochemical detection or LC-MS/MS for neurochemical analysis
Procedure:
-
Animal Handling and Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Sal-Car Administration:
-
Dissolve Sal-Car in sterile saline.
-
Administer Sal-Car via intraperitoneal (i.p.) injection at a desired dose (e.g., 50 or 100 mg/kg). A control group should receive saline injections.
-
-
Sample Collection:
-
At selected time points post-injection (e.g., 1, 4, 12, 24 hours), euthanize the animals.
-
Rapidly dissect brain regions of interest (e.g., striatum, substantia nigra).
-
Collect blood samples for plasma analysis.
-
-
Neurochemical Analysis:
-
Homogenize brain tissue samples in an appropriate buffer.
-
Analyze the homogenates and plasma for levels of Sal-Car, salsolinol, dopamine, and its metabolites (DOPAC and HVA) using a validated HPLC-ED or LC-MS/MS method.
-
-
(Optional) In Vivo Microdialysis: For real-time analysis of neurotransmitter release, implant a microdialysis probe into the striatum of anesthetized rats. Perfuse with artificial cerebrospinal fluid and collect dialysates before and after Sal-Car administration. Analyze dialysates for dopamine and its metabolites.
Data Presentation
The following tables provide a structured format for presenting quantitative data from the proposed experiments.
Table 1: In Vitro Cytotoxicity of this compound in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | 24h LDH Release (% of Control) | 48h LDH Release (% of Control) | 72h LDH Release (% of Control) |
| Vehicle Control | - | 100 | 100 | 100 |
| Sal-Car | 10 | |||
| Sal-Car | 50 | |||
| Sal-Car | 100 | |||
| Sal-Car | 250 | |||
| 6-OHDA | 50 |
Table 2: In Vitro Metabolism of this compound in SH-SY5Y Cells
| Time (hours) | Sal-Car in Medium (µM) | Salsolinol in Medium (µM) | Sal-Car in Lysate (pmol/mg protein) | Salsolinol in Lysate (pmol/mg protein) |
| 0 | 100 | 0 | ||
| 2 | ||||
| 6 | ||||
| 12 | ||||
| 24 |
Table 3: In Vivo Effects of this compound on Dopamine Metabolism in Rat Striatum
| Treatment Group | Dose (mg/kg) | Striatal Dopamine (ng/g tissue) | Striatal DOPAC (ng/g tissue) | Striatal HVA (ng/g tissue) | Striatal Salsolinol (ng/g tissue) |
| Saline Control | - | ||||
| Sal-Car | 50 | ||||
| Sal-Car | 100 |
Visualizations
The following diagrams illustrate key metabolic pathways and experimental workflows.
Caption: Metabolic pathway of this compound formation and its conversion to Salsolinol.
Caption: Experimental workflow for in vitro studies of this compound.
Caption: Experimental workflow for in vivo studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the enantiomeric composition of salsolinol in biological samples by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic Salsolinol Administration Prevents the Behavioral and Neurochemical Effects of l-DOPA in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and quantification of 1-carboxysalsolinol and salsolinol in biological samples by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neurotoxicity of Endogenous Neurotoxin Salsolinol in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: In Vivo Investigation of Salsolinol-1-Carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Salsolinol-1-carboxylic acid is an endogenous compound formed from the condensation of dopamine (B1211576) with pyruvic acid.[1][2] It is a direct precursor in one of the biosynthetic pathways of Salsolinol (B1200041), a neuroactive tetrahydroisoquinoline implicated in both neuroprotective and neurotoxic effects, particularly within the dopaminergic system.[1][3][4] Given its relationship to Salsolinol, which has been studied in the context of Parkinson's disease and alcohol dependence, understanding the in vivo effects of this compound is critical.[5][6] This document provides a comprehensive experimental design to investigate the pharmacokinetics, metabolism, and physiological effects of this compound in a rodent model. The protocols outlined below detail the necessary steps from animal handling and substance administration to behavioral analysis and post-mortem tissue assessment.
Overall Experimental Design
The primary objective is to determine the in vivo effects of systematically administered this compound. This design incorporates behavioral, neurochemical, and histological endpoints to provide a multi-faceted understanding of the compound's activity. The workflow is structured to first observe macroscopic behavioral changes and then to analyze the underlying neurochemical and cellular alterations in key brain regions associated with the dopamine system.
Caption: High-level workflow for the in vivo investigation.
Biosynthesis and Hypothesized Signaling
This compound is formed from dopamine and pyruvic acid. It may then be metabolized to Salsolinol, which is known to interact with the dopaminergic system.[7] The potential downstream effects of Salsolinol include modulation of dopamine receptors, induction of oxidative stress through the generation of reactive oxygen species (ROS), and, at high concentrations, activation of apoptotic pathways.[5][8][9]
Caption: Biosynthesis of this compound and its effects.
Detailed Experimental Protocols
Animal Model and Husbandry
-
Species: Male Wistar rats (230–265 g). Rodent models are well-established for studying the central nervous system effects of salsolinol and related compounds.[1][4]
-
Housing: Standard laboratory conditions (22 ± 2°C, 12-h light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the commencement of experiments.
Drug Preparation and Administration
-
Test Article: this compound, dissolved in 0.9% sterile saline. The solution should be prepared fresh daily.
-
Groups (n=8-10 per group):
-
Vehicle Control: 0.9% Saline.
-
Low Dose: 25 mg/kg this compound.
-
Mid Dose: 50 mg/kg this compound.
-
High Dose: 100 mg/kg this compound.
-
-
Administration: Intraperitoneal (i.p.) injection. This route is commonly used for systemic administration in rodent studies of salsolinol.[10]
-
Dosing Regimen: A single daily injection for 14 consecutive days to assess the effects of chronic administration.[10]
Behavioral Assessments
Behavioral tests should be conducted 30 minutes after the final injection on day 14.
-
Protocol 1: Open Field Test (Locomotor Activity)
-
Place the rat in the center of a square arena (e.g., 100x100 cm).
-
Record activity for 15 minutes using an automated video-tracking system.
-
Primary endpoints: Total distance traveled, time spent in the center versus periphery.
-
Clean the arena with 70% ethanol (B145695) between subjects to eliminate olfactory cues.
-
-
Protocol 2: Bar Test (Catalepsy)
-
Gently place the rat's forepaws on a horizontal bar raised 9 cm above the surface.
-
Measure the time until the rat removes both paws from the bar (descent latency).
-
A cut-off time of 180 seconds is typically used. This test assesses potential dopamine receptor antagonism.[11]
-
| Parameter | Vehicle Control | Low Dose (25 mg/kg) | Mid Dose (50 mg/kg) | High Dose (100 mg/kg) |
| Total Distance (m) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Center Time (s) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Catalepsy Score (s) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Table 1: Template for Summarizing Behavioral Data. |
Sample Collection and Processing
-
Timeline: Two hours after the final drug administration and behavioral testing, animals are euthanized.[10]
-
Protocol 3: Euthanasia and Tissue Dissection
-
Anesthetize the animal deeply with isoflurane.
-
Collect trunk blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 min at 4°C to separate plasma.
-
Perform transcardial perfusion with ice-cold saline.
-
Decapitate the animal and rapidly dissect the brain on an ice-cold surface.
-
Isolate the striatum and substantia nigra from both hemispheres.
-
Immediately freeze samples in liquid nitrogen and store them at -80°C until analysis.
-
Neurochemical and Biochemical Analysis
-
Protocol 4: Quantification of Monoamines and Salsolinol Derivatives
-
Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS) for high sensitivity and specificity.[12][13]
-
Sample Preparation: Homogenize brain tissue samples in a perchloric acid solution. Centrifuge to pellet proteins and filter the supernatant.
-
Analytes: Quantify levels of Dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), this compound, and Salsolinol.
-
Standard Curves: Generate standard curves for each analyte to ensure accurate quantification.
-
-
Protocol 5: Oxidative Stress Assessment
-
Reactive Oxygen Species (ROS): Use a fluorescent probe assay (e.g., DCFH-DA) on tissue homogenates to measure ROS levels. Salsolinol has been shown to increase ROS production.[8]
-
Glutathione (GSH) Levels: Measure GSH, a key antioxidant, using a commercially available colorimetric assay kit. Salsolinol can deplete GSH levels.[8]
-
| Analyte | Brain Region | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Dopamine (ng/mg tissue) | Striatum | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DOPAC (ng/mg tissue) | Striatum | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Salsolinol (pmol/mg tissue) | Striatum | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| ROS (Fluorescence Units) | Substantia Nigra | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| GSH (nmol/mg protein) | Substantia Nigra | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Table 2: Template for Summarizing Neurochemical and Biochemical Data. |
Histological Analysis
-
Protocol 6: Immunohistochemistry
-
Use the non-dissected brain hemisphere, post-fixed in 4% paraformaldehyde and cryoprotected in sucrose.
-
Section the brain (e.g., 30 µm slices) using a cryostat.
-
Perform immunohistochemical staining for:
-
Image sections using a microscope and quantify cell counts or staining intensity in the substantia nigra and striatum using appropriate image analysis software.
-
| Marker | Brain Region | Vehicle Control | Low Dose | Mid Dose | High Dose |
| TH-Positive Cell Count | Substantia Nigra | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Caspase-3 Positive Cells | Substantia Nigra | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Table 3: Template for Summarizing Histological Data. |
Conclusion: This comprehensive in vivo experimental design provides a robust framework for elucidating the physiological and potential pathophysiological roles of this compound. By integrating behavioral, neurochemical, and histological analyses, researchers can determine whether its effects are direct or mediated through its conversion to Salsolinol, and characterize its impact on the dopaminergic system. The provided protocols and data presentation templates are intended to guide researchers in executing and interpreting these complex studies.
References
- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salsolinol - Wikipedia [en.wikipedia.org]
- 6. Salsolinol: an Unintelligible and Double-Faced Molecule-Lessons Learned from In Vivo and In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Salsolinol, a dopamine-derived tetrahydroisoquinoline, induces cell death by causing oxidative stress in dopaminergic SH-SY5Y cells, and the said effect is attenuated by metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotoxicity of Endogenous Neurotoxin Salsolinol in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic Salsolinol Administration Prevents the Behavioral and Neurochemical Effects of l-DOPA in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and quantification of 1-carboxysalsolinol and salsolinol in biological samples by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of the enantiomeric composition of salsolinol in biological samples by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Salsolinol-1-carboxylic acid (Sal-CA) in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges related to the stability of Salsolinol-1-carboxylic acid (Sal-CA) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Sal-CA) and why is its stability a concern?
This compound is a tetrahydroisoquinoline derivative formed from the condensation of dopamine (B1211576) with pyruvic acid.[1][2][3] Its stability is a significant concern in biological samples because it is prone to degradation, primarily through oxidative decarboxylation.[4] This instability can lead to inaccurate quantification and misinterpretation of its role in various physiological and pathological processes.
Q2: What are the main degradation pathways for Sal-CA in biological samples?
The primary degradation pathway for Sal-CA is oxidative decarboxylation, which converts it into 1,2-dehydrosalsolinol.[4] This process can be catalyzed by factors present in tissues like the kidney and is also influenced by environmental conditions such as pH and the presence of metal ions.[4] Due to its catechol structure, Sal-CA is susceptible to oxidation.
Q3: What are the immediate steps I should take after collecting biological samples to ensure Sal-CA stability?
To ensure the stability of Sal-CA, immediate processing of biological samples after collection is critical. For blood samples, it is recommended to draw them into chilled tubes containing an anticoagulant (e.g., EDTA) and an antioxidant.[5] The blood should be centrifuged within one hour of collection, preferably in a refrigerated centrifuge, to separate the plasma.[6] For urine samples, collection into a container with preservatives is advised.[6][7]
Q4: What are the recommended long-term storage conditions for samples containing Sal-CA?
For long-term storage, freezing the samples is essential. Plasma samples intended for catecholamine analysis, which can be used as a guideline for Sal-CA, are stable for up to one year when stored at -70°C.[6] If stored at -20°C, the stability is reduced to about one month, though the addition of antioxidants like glutathione (B108866) can extend this to six months.[6]
Q5: Can I use antioxidants to improve Sal-CA stability? If so, which ones are recommended?
Yes, using antioxidants is a highly recommended strategy. The addition of glutathione or sodium metabisulfite (B1197395) to plasma and urine samples has been shown to improve the stability of catecholamines.[6][8] For Sal-CA, which is susceptible to oxygen radical-mediated processes, antioxidants can help prevent oxidative degradation.[4] The use of natural antioxidants has also been explored for preserving the integrity of blood samples.[9][10]
Q6: How does pH affect the stability of Sal-CA?
The pH of the sample medium plays a crucial role in the stability of Sal-CA. The oxidative decarboxylation of Sal-CA is suppressed at a low pH (less than 6).[4] Therefore, for urine samples, acidification is a recommended preservation technique.[6] Conversely, elevated pH can stimulate the degradation of Sal-CA.[4]
Troubleshooting Guide
Issue 1: Low or undetectable levels of Sal-CA in my samples.
| Possible Cause | Troubleshooting Steps |
| Degradation during sample collection and processing. | 1. Ensure blood samples are collected in pre-chilled tubes containing EDTA and an antioxidant. 2. Centrifuge blood samples within one hour of collection to separate plasma.[6] 3. For urine, use a collection container with preservatives and consider acidification.[6] |
| Improper storage conditions. | 1. Verify that samples were immediately frozen after processing. 2. For long-term storage, confirm that the temperature was maintained at -70°C.[6] 3. Avoid repeated freeze-thaw cycles.[5] |
| Oxidation of Sal-CA. | 1. Add an antioxidant such as glutathione to the sample matrix.[6] 2. Keep samples on ice during all processing steps to minimize oxidation. |
| Low abundance in the biological matrix. | 1. Consider using a more sensitive analytical technique, such as LC-MS/MS with derivatization, to enhance detection.[11] 2. Employ sample preparation techniques like solid-phase extraction (SPE) to concentrate the analyte.[12][13] |
Issue 2: High variability in Sal-CA concentrations between replicate samples.
| Possible Cause | Troubleshooting Steps |
| Inconsistent sample handling. | 1. Standardize the time between sample collection and processing for all replicates. 2. Ensure uniform treatment of all samples with anticoagulants and antioxidants. |
| Variable degradation rates. | 1. Check for and control pH variations between samples. 2. Use a chelating agent like EDTA to minimize metal-catalyzed oxidation, which can vary between samples.[4] |
| Analytical variability. | 1. Use an internal standard, preferably a deuterium-labeled Sal-CA, to account for variations in sample preparation and instrument response.[11] 2. Ensure the analytical method is validated for precision and accuracy. |
Issue 3: Appearance of unexpected peaks during chromatographic analysis.
| Possible Cause | Troubleshooting Steps |
| Presence of degradation products. | 1. The primary degradation product of Sal-CA is 1,2-dehydrosalsolinol.[4] Check for a peak corresponding to this compound. 2. If this peak is prominent, it indicates significant sample degradation. Re-evaluate your sample collection, handling, and storage protocols. |
| Matrix interference. | 1. Optimize the sample preparation method to remove interfering substances from the biological matrix. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be effective.[12][13] |
| Derivatization artifacts. | 1. If using a derivatization strategy, ensure the reaction conditions are optimized to prevent the formation of by-products.[11][14] |
Quantitative Data Summary
Table 1: Factors Influencing the Oxidative Decarboxylation of this compound[4]
| Condition | Effect on Decarboxylation | Notes |
| Elevated pH | Stimulates | The reaction is pH-dependent. |
| Low pH (< 6) | Suppresses | Acidic conditions improve stability. |
| Cupric ion (Cu²⁺) | Stimulates | Metal ions can catalyze the reaction. |
| EDTA | Suppresses | Chelates metal ions, preventing catalysis. |
| Superoxide dismutase | Suppresses | Indicates involvement of oxygen radicals. |
| Kidney tissue homogenate | Significantly increases | Suggests enzymatic catalysis in this tissue. |
Table 2: Recommended Storage Conditions for Catecholamine Analytes (as a proxy for Sal-CA)[6]
| Sample Type | Storage Temperature | Duration of Stability | Additives for Enhanced Stability |
| Plasma | 20°C (Room Temp) | 1 day | - |
| Plasma | 4°C (Refrigerated) | 2 days | - |
| Plasma | -20°C (Frozen) | 1 month | Glutathione (extends to 6 months) |
| Plasma | -70°C (Deep Freeze) | Up to 1 year | - |
| Urine (unpreserved) | 4°C (Refrigerated) | 1 month | - |
| Urine (preserved) | 4°C (Refrigerated) | 4 months | EDTA and sodium metabisulfite |
| Urine (acidified) | 4°C or -20°C | Up to 1 year | Acid |
Experimental Protocols
Protocol 1: Blood Sample Collection and Initial Processing for Sal-CA Analysis
-
Preparation : Label pre-chilled (on ice) lavender-top (EDTA) tubes. To each tube, add an antioxidant solution (e.g., glutathione) to achieve the desired final concentration upon blood collection.
-
Blood Collection : Draw the required volume of blood directly into the prepared chilled tube.
-
Mixing : Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and antioxidant.
-
Centrifugation : Within one hour of collection, centrifuge the tube at 1,000-2,000 x g for 15 minutes in a refrigerated centrifuge (4°C).[6]
-
Plasma Separation : Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a pre-labeled cryovial.
-
Storage : Immediately freeze the plasma sample by placing it in a -70°C freezer for long-term storage.
Protocol 2: Urine Sample Collection and Preservation for Sal-CA Analysis
-
Container Preparation : Provide the subject with a sterile, opaque 24-hour urine collection container. Add a preservative, such as a mixture of EDTA and sodium metabisulfite, or an acid (e.g., HCl) to the container before collection begins.[6]
-
Collection Procedure : Instruct the subject to discard the first morning void and then collect all subsequent urine for the next 24 hours in the prepared container.[15]
-
Sample Storage during Collection : The collection container should be kept refrigerated or in a cooler with ice throughout the 24-hour collection period.[7][15]
-
Aliquoting and Storage : After the 24-hour collection is complete, measure the total volume, mix the urine well, and transfer aliquots into pre-labeled cryovials. Store the aliquots at -70°C.
Protocol 3: Long-Term Storage of Plasma and Urine Samples
-
Freezer : Use a validated -70°C (or colder) freezer for long-term storage.
-
Inventory Management : Maintain a detailed inventory of your samples, including sample ID, date of collection, and storage location.
-
Minimize Freeze-Thaw Cycles : Aliquot samples into smaller volumes before the initial freezing to avoid the need for repeated thawing and freezing of the entire sample.[5]
-
Sample Retrieval : When retrieving a sample, locate it quickly to minimize temperature fluctuations within the freezer. Remove only the required aliquot.
Visual Guides and Workflows
Caption: Degradation Pathway of this compound.
Caption: Recommended Workflow for Blood Sample Processing.
Caption: Troubleshooting Logic for Low Sal-CA Detection.
References
- 1. Salsolinol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative decarboxylation of this compound to 1,2-dehydrosalsolinol: evidence for exclusive catalysis by particulate factors in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labcorp.com [labcorp.com]
- 6. Optimal collection and storage conditions for catecholamine measurements in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Stability of human plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural antioxidants improve red blood cell "survival" in non-leukoreduced blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combining Different Natural Plant Extracts to Stabilize the Antioxidative Activity of Dragon's Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of salsolinol enantiomers and dopamine in human plasma and cerebrospinal fluid by chemical derivatization coupled to chiral liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Catecholamine Tests: MedlinePlus Medical Test [medlineplus.gov]
Preventing oxidation of Salsolinol-1-carboxylic acid during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of Salsolinol-1-carboxylic acid during sample preparation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample degrading?
A1: this compound is highly susceptible to oxidation. This degradation is often accelerated by factors such as elevated pH and the presence of metal ions.[1][2] The molecule contains a catechol group, which is readily oxidized, leading to the loss of the analyte and the formation of degradation products.[1][3]
Q2: What are the primary degradation products of this compound oxidation?
A2: The initial oxidation of this compound is a 2e-/2H+ process that forms an unstable quinone species. This is immediately followed by a rapid decarboxylation reaction.[1][3]
Q3: How can I prevent the oxidation of my sample during preparation?
A3: Several strategies can be employed to minimize oxidation. These include the addition of antioxidants, maintaining a low pH environment, and using chelating agents to remove metal ions.[2] Working at low temperatures (e.g., on ice) and protecting samples from light can also be beneficial.
Q4: Which antioxidants are recommended for stabilizing this compound?
A4: Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for protecting catechols from oxidation.[4][5] Other options include sodium metabisulfite, although it may be less effective in certain acidic conditions.[4]
Q5: How does pH affect the stability of this compound?
A5: Higher pH levels promote the oxidation of this compound.[2] Therefore, it is crucial to maintain a low pH (acidic) environment throughout the sample preparation process to enhance stability.
Q6: Can metal ions in my sample or reagents cause degradation?
A6: Yes, metal ions, such as cupric ions (Cu2+), can catalyze the oxidation of this compound.[2] The use of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can help to sequester these metal ions and prevent them from participating in oxidative reactions.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Oxidation of the analyte during sample processing. | Add an antioxidant (e.g., ascorbic acid) to all solutions. Work at a low pH and consider adding a chelating agent (e.g., EDTA). |
| High variability between replicate samples | Inconsistent levels of oxidation due to varying processing times or exposure to air. | Standardize all sample handling times. Minimize exposure to air by working quickly and keeping tubes capped. Process samples on ice. |
| Appearance of unknown peaks in chromatogram | Formation of oxidation and degradation products. | Implement the preventative measures outlined above to minimize degradation. Compare chromatograms of protected vs. unprotected samples to identify degradation peaks. |
| Sample color change (e.g., browning) | Indicates significant oxidation has occurred. | Discard the sample and prepare a new one using appropriate stabilization techniques from the start. |
Experimental Protocols
Protocol 1: General Sample Preparation with Antioxidants
This protocol provides a basic framework for preparing biological samples containing this compound for analysis.
-
Reagent Preparation:
-
Prepare all aqueous solutions with deoxygenated, high-purity water.
-
Prepare a stock solution of 1 M ascorbic acid in water.
-
Prepare a stock solution of 0.5 M EDTA in water.
-
-
Sample Collection and Homogenization:
-
Collect biological samples (e.g., tissue, plasma, urine) and immediately place them on ice.
-
To the collection tube, add ascorbic acid to a final concentration of 1-5 mM and EDTA to a final concentration of 0.1-1 mM.
-
If homogenization is required, perform this step on ice in a homogenization buffer containing 1-5 mM ascorbic acid and 0.1-1 mM EDTA at a pH between 3 and 6.
-
-
Protein Precipitation (if necessary):
-
Add a cold protein precipitation agent (e.g., perchloric acid, acetonitrile, or methanol) containing 1-5 mM ascorbic acid.
-
Vortex briefly and incubate on ice for 10-20 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
-
Extraction (if necessary):
-
Final Sample Preparation:
-
Transfer the supernatant or eluate to a clean tube.
-
If evaporation and reconstitution are necessary, perform evaporation under a gentle stream of nitrogen and reconstitute in a mobile phase containing an antioxidant.
-
Analyze the sample as soon as possible. If storage is necessary, store at -80°C.
-
Visualizations
Caption: Figure 1. A generalized workflow for the preparation of biological samples containing this compound, emphasizing steps to prevent oxidation.
References
- 1. Oxidation chemistry of the endogenous central nervous system alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative decarboxylation of this compound to 1,2-dehydrosalsolinol: evidence for exclusive catalysis by particulate factors in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ascorbic acid as an antioxidant in measurements of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new method for preventing oxidative decomposition of catechol estrogens during chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Derivatization for Salsolinol-1-Carboxylic Acid (SAL-COOH) Analysis
Welcome to the technical support center for the analysis of Salsolinol-1-carboxylic acid (SAL-COOH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the derivatization of SAL-COOH for chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: Derivatization is crucial for the successful analysis of SAL-COOH, particularly by Gas Chromatography (GC), for several reasons:
-
Volatility: SAL-COOH is a polar molecule with low volatility due to the presence of hydroxyl (-OH), carboxylic acid (-COOH), and amine (-NH) functional groups. Derivatization replaces the active hydrogens in these groups with less polar moieties, increasing the compound's volatility and making it suitable for GC analysis.
-
Thermal Stability: The derivatization process enhances the thermal stability of SAL-COOH, preventing its degradation at the high temperatures of the GC inlet and column.
-
Improved Chromatography: Derivatization leads to sharper, more symmetrical peaks and better resolution from other components in the sample matrix.
-
Enhanced Sensitivity: For both GC and High-Performance Liquid Chromatography (HPLC), derivatization can introduce a tag that significantly enhances the detector response, leading to lower detection limits.
Q2: What are the most common derivatization strategies for SAL-COOH?
A2: The two most common and effective derivatization strategies for compounds like SAL-COOH, which contain both phenolic hydroxyl and carboxylic acid groups, are:
-
Silylation: This is a widely used technique that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose.[1][2]
-
Pentafluorobenzylation (PFBBr Derivatization): This method utilizes pentafluorobenzyl bromide (PFBBr) to form PFB esters with carboxylic acids and PFB ethers with phenolic hydroxyls. This is particularly advantageous for electron capture detection (ECD) in GC and for enhancing sensitivity in mass spectrometry (MS).[3]
Q3: Can I derivatize the carboxylic acid and the catechol groups simultaneously?
A3: Yes, and it is generally recommended for GC analysis.
-
Silylation with BSTFA can derivatize hydroxyl, carboxyl, and amine groups in a single step.[2]
-
PFBBr derivatization also has the capability to react with both phenolic and carboxylic acid groups concurrently.[3]
Q4: What are the key parameters to optimize for a successful derivatization reaction?
A4: Optimization is critical for achieving complete and reproducible derivatization. Key parameters to consider include:
-
Reagent Concentration: An excess of the derivatizing reagent is typically required to drive the reaction to completion. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is a general guideline.[4]
-
Reaction Temperature: The optimal temperature can vary significantly depending on the analyte and the derivatizing reagent. While some reactions proceed at room temperature, others may require heating (e.g., 60-80°C) to achieve completion.[4][5]
-
Reaction Time: Derivatization times can range from a few minutes to several hours. It is essential to determine the time required for the reaction to go to completion by analyzing aliquots at different time points.[4]
-
Solvent: The choice of solvent can influence the reaction rate and yield. Aprotic solvents like acetonitrile, pyridine (B92270), or acetone (B3395972) are commonly used. For silylation of phenols, acetone has been shown to significantly accelerate the reaction.[6]
-
Catalyst: For sterically hindered or less reactive functional groups, the addition of a catalyst, such as trimethylchlorosilane (TMCS) for silylation, may be necessary to improve the reaction efficiency.[1]
-
Moisture Control: Derivatization reagents, especially silylating agents, are highly sensitive to moisture. All glassware should be dry, and samples should be free of water to prevent hydrolysis of the reagent and the formed derivatives.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of SAL-COOH.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no product peak | Incomplete derivatization: Insufficient reagent, time, or temperature. | Increase the amount of derivatizing reagent. Optimize reaction time and temperature by performing a time-course and temperature-gradient experiment.[4] Consider adding a catalyst (e.g., TMCS for silylation).[1] |
| Presence of water in the sample: Hydrolysis of the derivatizing reagent or the derivative. | Ensure the sample is completely dry before adding the derivatization reagent. Use anhydrous solvents and store reagents under dry conditions.[4] | |
| Degradation of SAL-COOH: The analyte may be unstable under the derivatization conditions. | Try milder reaction conditions (lower temperature, shorter time). Ensure the absence of oxygen if the compound is prone to oxidation. | |
| Multiple peaks for SAL-COOH derivative | Incomplete derivatization of all functional groups: Formation of partially derivatized products (e.g., only the carboxyl group is derivatized, but not the hydroxyls). | Re-optimize the derivatization conditions (increase reagent concentration, temperature, or time).[4] This is a common issue for molecules with multiple functional groups of varying reactivity. |
| Tautomerization or isomerization: The analyte may exist in different isomeric forms that are derivatized. | For compounds with keto-enol tautomerism, a two-step derivatization involving methoximation prior to silylation can prevent the formation of multiple derivatives.[7] | |
| Side reactions: The derivatizing reagent may react with other components in the sample matrix. | Clean up the sample extract before derivatization using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | |
| Poor peak shape (tailing) | Adsorption of underivatized or partially derivatized analyte: Active sites in the GC inlet or column can interact with polar functional groups. | Ensure complete derivatization. Use a deactivated GC inlet liner and a high-quality, low-bleed GC column. Silanizing the glassware can also help prevent adsorption.[1] |
| Discrepancy between replicate injections | Instability of derivatives: The formed derivatives may be hydrolyzing or degrading over time. | Analyze the samples as soon as possible after derivatization. To improve the stability of silyl (B83357) derivatives, excess reagent can be hydrolyzed with a small amount of water, followed by drying with anhydrous sodium sulfate.[6] |
| Inconsistent derivatization: Variations in reaction conditions between samples. | Ensure precise and consistent addition of reagents, and maintain uniform temperature and time for all samples. An automated derivatization system can improve reproducibility.[8] |
Experimental Protocols
Silylation using BSTFA for GC-MS Analysis
This protocol is a general guideline and should be optimized for your specific experimental setup.
Materials:
-
This compound (SAL-COOH) standard or sample extract, dried.
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[1]
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, acetone)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Aliquot the dried SAL-COOH standard or sample extract into a reaction vial.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS.[5]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes.[5] Note: Optimal temperature and time should be determined experimentally.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS.
Pentafluorobenzylation (PFBBr) for GC-MS Analysis
This protocol is adapted from methods for derivatizing phenolic and carboxylic acids.[3]
Materials:
-
SAL-COOH standard or sample extract, dried.
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Potassium carbonate (K₂CO₃), anhydrous
-
18-crown-6 ether solution (optional, as a phase-transfer catalyst)
-
Acetone, anhydrous
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Place the dried SAL-COOH sample in a reaction vial.
-
Reagent Addition: Add 500 µL of acetone to dissolve the sample. Add a small amount of anhydrous K₂CO₃ and 20 µL of the 10% PFBBr solution.[3]
-
Reaction: Cap the vial tightly and vortex. Heat at 80°C for 1 hour. Note: Optimization of reaction conditions is recommended.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and vortex vigorously to extract the PFB derivatives.
-
Sample Cleanup: Add 1 mL of water, vortex, and centrifuge. Transfer the upper hexane layer to a clean vial.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
-
Analysis: Concentrate the extract under a gentle stream of nitrogen if necessary and inject into the GC-MS.
Quantitative Data Summary
The following tables provide starting points for the optimization of derivatization conditions based on literature values for similar compounds.
Table 1: Silylation Reaction Parameters for Phenolic and Carboxylic Acids
| Parameter | Reagent | Conditions | Analyte Class | Reference |
| Temperature | BSTFA + 1% TMCS | 60 - 75 °C | Fatty Acids, Estrogenic Compounds | [4][5] |
| Time | BSTFA + 1% TMCS | 30 - 60 min | Fatty Acids, Phenols | [4][5] |
| Solvent | Pyridine, Acetone | N/A | Phenols, Carboxylic Acids | [6] |
Table 2: PFBBr Derivatization Parameters for Phenolic and Carboxylic Acids
| Parameter | Reagent | Conditions | Analyte Class | Reference |
| Temperature | PFBBr | 60 - 80 °C | Phenols, Short-chain fatty acids | [9] |
| Time | PFBBr | 30 - 60 min | Phenols, Short-chain fatty acids | [9] |
| Catalyst | K₂CO₃ | N/A | Phenols | [3] |
Visualizations
Caption: General experimental workflow for the derivatization of SAL-COOH.
Caption: A decision tree for troubleshooting common derivatization problems.
References
- 1. gcms.cz [gcms.cz]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Technical Support Center: Quantification of Salsolinol-1-carboxylic Acid (SALSA)
Welcome to the technical support center for the quantification of Salsolinol-1-carboxylic acid (SALSA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the quantification of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SALSA) and why is it challenging to quantify?
This compound (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid) is a condensation product of dopamine (B1211576) and pyruvic acid.[1][2] Its quantification in biological matrices is challenging due to several factors:
-
Chemical Instability: SALSA is susceptible to oxidative decarboxylation, converting it to 1,2-dehydrosalsolinol.[3] This degradation is enhanced by factors such as elevated pH and the presence of metal ions like copper.[3]
-
Structural Similarity to other Endogenous Compounds: As a dopamine metabolite, it co-exists with structurally similar catecholamines and their metabolites, which can interfere with its separation and detection.
-
Low Endogenous Concentrations: SALSA is typically present at very low concentrations in biological samples, requiring highly sensitive analytical methods.
-
Matrix Effects: Biological samples such as plasma, urine, and brain tissue are complex matrices that can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.[4]
Q2: What are the main analytical techniques used for SALSA quantification?
The primary methods for quantifying SALSA are High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
-
HPLC: Often coupled with electrochemical detection (ECD) or mass spectrometry (MS/MS), HPLC is a common method for analyzing catecholamines and their metabolites.[5]
-
GC-MS: This technique requires derivatization to increase the volatility and thermal stability of SALSA.[6] Derivatization, for instance by creating a hexafluoropropionyl ester pentafluoropropyl derivative, allows for sensitive and specific detection.[6]
Q3: What are the expected degradation products of SALSA and how can I minimize their formation?
The main degradation product of SALSA is 1,2-dehydrosalsolinol, formed through oxidative decarboxylation.[3] To minimize degradation:
-
pH Control: Maintain acidic conditions (pH < 6) during sample preparation and storage, as SALSA is more stable at lower pH.[3][7]
-
Use of Antioxidants and Chelators: The addition of antioxidants like ascorbic acid or chelating agents such as EDTA can help to prevent oxidation.[3]
-
Deoxygenated Solvents: Preparing solutions with deoxygenated solvents can reduce oxidative degradation.[7]
-
Temperature Control: Store samples and stock solutions at low temperatures (-20°C to -80°C) to slow down degradation.[7]
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary Interactions: The catechol and carboxylic acid groups of SALSA can interact with active sites (e.g., residual silanols) on the HPLC column packing material.[2][8] | - Adjust Mobile Phase pH: Operate at a pH at least 2 units away from the pKa of SALSA to ensure it is in a single ionic state.[2] Adding a small amount of a competing amine like triethylamine (B128534) to the mobile phase can also help. - Use an End-Capped Column: Employ a well-end-capped column to minimize silanol (B1196071) interactions. - Check for Column Contamination: Flush the column or use a guard column to protect the analytical column from matrix components.[9] |
| Poor Peak Shape (Fronting) | Column Overload: Injecting too high a concentration of SALSA can saturate the stationary phase.[10] Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase.[2] | - Dilute the Sample: Reduce the concentration of the sample being injected.[10] - Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[2] |
| Low Sensitivity / No Peak | SALSA Degradation: The molecule may have degraded due to improper sample handling or storage.[3][7] Detector Issues: The detector may not be sensitive enough or may be set incorrectly. | - Review Sample Handling: Ensure samples were kept at a low pH and temperature and protected from oxygen.[3][7] - Optimize Detector Settings: For ECD, ensure the potential is set correctly. For MS, optimize ionization and fragmentation parameters. |
| Variable Retention Times | Mobile Phase Inconsistency: Changes in mobile phase composition or pH.[2] Temperature Fluctuations: Lack of column temperature control. | - Prepare Fresh Mobile Phase: Ensure accurate and consistent mobile phase preparation. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography. |
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Derivatization Efficiency | Presence of Water: Moisture can interfere with silylation and other derivatization reactions. Incorrect Reagent Ratio or Reaction Conditions: Insufficient derivatizing agent or suboptimal temperature/time. | - Ensure Sample is Dry: Lyophilize or evaporate the sample to complete dryness before adding the derivatization reagent.[11] - Optimize Derivatization: Increase the excess of the derivatization reagent and optimize the reaction time and temperature. |
| Poor Peak Shape | Incomplete Derivatization: Leads to multiple peaks or tailing for the analyte. Active Sites in the GC System: Can cause adsorption of the derivatized analyte. | - Confirm Complete Derivatization: Analyze a standard to ensure a single, sharp peak is obtained. - Use a Deactivated Liner and Column: Ensure the GC inlet liner and column are properly deactivated to prevent interactions. |
| Matrix Effects | Co-eluting Compounds from the Biological Matrix: These can interfere with the ionization of the derivatized SALSA.[4] | - Improve Sample Cleanup: Employ a more rigorous sample extraction method, such as solid-phase extraction (SPE), to remove interfering matrix components. - Use a Deuterated Internal Standard: A stable isotope-labeled internal standard can help to compensate for matrix effects.[6] |
Quantitative Data Summary
The following tables provide a summary of quantitative data for the analysis of SALSA and its related compound, salsolinol (B1200041), from various studies.
Table 1: Precision of SALSA and Salsolinol Quantification by GC-MS in Human Urine
| Analyte | Concentration | Coefficient of Variation (CV) |
| This compound | 15 pmol/ml | ± 7.1% |
| Salsolinol | 10 pmol/ml | ± 8.5% |
| Data from Sjöquist & Ljungquist (1985).[6] |
Table 2: Stability of Salsolinol Hydrochloride under Different Conditions
| Condition | Parameter | Expected Stability | Recommendation |
| pH | Acidic (pH < 6) | Relatively Stable | Prepare and store stock solutions in acidic buffers. |
| Neutral (pH ~7) | Moderate Stability | Use freshly prepared solutions for experiments. | |
| Alkaline (pH > 8) | Low Stability | Avoid alkaline conditions if possible. | |
| Temperature | -20°C to -80°C (in solution) | High Stability | Long-term storage of stock solutions. |
| 4°C (in solution) | Moderate Stability | Short-term storage (days). | |
| 37°C (in cell culture media) | Low Stability | Assess stability for the duration of the experiment. | |
| Qualitative stability data based on the chemical properties of salsolinol, a structurally similar compound.[7] |
Experimental Protocols
Protocol 1: Quantification of SALSA by GC-MS
This protocol is based on the method described by Sjöquist & Ljungquist (1985) for the analysis of SALSA in biological samples.[6]
1. Sample Preparation and Extraction a. To 1 ml of urine or homogenized brain tissue, add a deuterated internal standard for SALSA. b. Adjust the pH to 8.6 with sodium hydroxide. c. Perform an extraction with an organic solvent (e.g., a mixture of acetone, ethyl acetate, and isopropanol). d. Evaporate the organic phase to dryness under a stream of nitrogen.
2. Derivatization a. To the dried extract, add the derivatization reagent (e.g., hexafluoropropionic anhydride (B1165640) and pentafluoropropanol). b. Heat the mixture at 75°C for 15 minutes. c. Evaporate the excess reagent under nitrogen. d. Reconstitute the sample in a suitable solvent (e.g., ethyl acetate).
3. GC-MS Analysis a. Inject the derivatized sample into a gas chromatograph equipped with a capillary column. b. Use a temperature program to separate the analytes. c. Detect the derivatized SALSA and internal standard using a mass spectrometer in selected ion monitoring (SIM) mode.
Protocol 2: General Workflow for Quantification of Catecholamine Metabolites by LC-MS/MS
This is a general workflow that can be adapted for SALSA quantification in urine or plasma.
1. Sample Pre-treatment a. For urine samples, an enzymatic hydrolysis step using β-glucuronidase may be necessary to cleave any conjugated SALSA.[4] b. Spike the sample with a stable isotope-labeled internal standard.
2. Solid-Phase Extraction (SPE) for Sample Cleanup a. Condition a mixed-mode cation exchange SPE cartridge. b. Load the pre-treated sample onto the cartridge. c. Wash the cartridge to remove interfering matrix components. d. Elute SALSA and the internal standard with an appropriate solvent mixture. e. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
3. LC-MS/MS Analysis a. Inject the reconstituted sample onto a reverse-phase or HILIC HPLC column. b. Use a gradient elution with a mobile phase consisting of an aqueous component with a pH modifier (e.g., formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). c. Detect the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Visualizations
Metabolic Pathway of this compound
SALSA is an intermediate in the metabolism of dopamine. It is formed from the condensation of dopamine with pyruvic acid and is subsequently decarboxylated to form salsolinol.[1][12] As an intermediate metabolite, SALSA is not known to have its own signaling pathway.
General Troubleshooting Workflow for HPLC Peak Shape Issues
This workflow provides a logical approach to diagnosing and resolving common peak shape problems encountered during the HPLC analysis of SALSA.
References
- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 3. Oxidative decarboxylation of this compound to 1,2-dehydrosalsolinol: evidence for exclusive catalysis by particulate factors in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]
- 5. Increase in salsolinol level in the cerebrospinal fluid of parkinsonian patients is related to dementia: advantage of a new high-performance liquid chromatography methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and quantification of 1-carboxysalsolinol and salsolinol in biological samples by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
Troubleshooting peak tailing in HPLC analysis of Salsolinol-1-carboxylic acid
Technical Support Center: Salsolinol-1-carboxylic Acid Analysis
This guide provides comprehensive troubleshooting strategies for peak tailing observed during the HPLC analysis of this compound, a polar, acidic compound. The resources are tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for peak tailing when analyzing this compound?
Peak tailing for an acidic analyte like this compound is typically caused by one of two categories of issues:
-
Chemical Interactions: These are specific to the analyte and its interaction with the stationary phase. The primary cause is secondary interactions between the polar functional groups of your analyte and active sites on the HPLC column's silica (B1680970) surface, particularly residual silanol (B1196071) groups.[1][2] Operating the mobile phase at a pH close to the analyte's pKa can also cause a mix of ionized and unionized species, leading to peak distortion.[3][4]
-
Physical or System-Wide Issues: These problems affect all peaks in the chromatogram, not just the analyte. Common causes include a void at the column inlet, a partially blocked inlet frit, or excessive tubing length between system components (extra-column volume).[1][5]
Q2: How does the mobile phase pH specifically affect the peak shape of this compound?
The mobile phase pH is a critical factor because this compound is an ionizable compound.[6] The peak shape is best when the analyte is in a single, stable ionic form.
-
At a pH close to the analyte's pKa: A mixture of the ionized (more polar) and unionized (less polar) forms will exist simultaneously, leading to peak broadening or tailing.[4][7]
-
For acidic compounds: To ensure the analyte is in its neutral, protonated form, the mobile phase pH should be lowered.[8] A general rule is to adjust the pH to be at least 2 units below the analyte's pKa, which suppresses ionization and minimizes unwanted secondary interactions with the silica stationary phase.[9][10]
Q3: What are "silanol interactions," and why are they a problem for this analysis?
Most reversed-phase HPLC columns use a silica-based stationary phase. During manufacturing, not all surface silanol groups (Si-OH) are covered by the bonded phase (e.g., C18).[11] These exposed, residual silanol groups are acidic and can become ionized (Si-O⁻) at mid-range pH levels.[5][12] The polar carboxylic acid group on this compound can then undergo secondary ionic or hydrogen-bonding interactions with these ionized silanols.[2][13] This secondary retention mechanism holds back a fraction of the analyte molecules, causing them to elute later than the main peak, resulting in a characteristic "tail."[11]
Q4: I've adjusted the pH, but the peak is still tailing. What are some less common causes?
If pH optimization doesn't solve the issue, consider these possibilities:
-
Metal Contamination: Trace metal ions (e.g., iron, aluminum) within the silica packing material can act as chelation sites for analytes with multiple polar groups, causing tailing.[11][14] Using high-purity, modern columns can mitigate this.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to poor peak shape.[2][5] Try diluting your sample tenfold to see if the peak shape improves.[15]
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (e.g., 100% acetonitrile) than your starting mobile phase, it can cause peak distortion.[2][9] Ideally, dissolve your sample in the initial mobile phase.
-
Column Contamination: Buildup of strongly retained compounds from previous injections can create active sites that cause tailing.[1] A thorough column wash with a strong solvent is recommended.
Q5: When should I consider replacing my HPLC column?
You should consider replacing your column if you observe persistent peak tailing for all compounds (not just your analyte), along with other symptoms like high backpressure, loss of resolution, and split peaks. If troubleshooting steps like backflushing the column to clear a blocked frit (if permitted by the manufacturer) or washing with strong solvents do not restore performance, the column bed has likely degraded or become irreversibly contaminated.[5][15]
Systematic Troubleshooting Guide
This guide provides a logical workflow to diagnose and resolve peak tailing.
Step 1: Initial Diagnosis
First, determine if the problem is specific to your analyte or affects the entire system. Observe the chromatogram: are all peaks tailing, or is the issue confined to the this compound peak? The following workflow can guide your decision-making process.
Step 2: Troubleshooting Chemical Interactions (Analyte-Specific Tailing)
If only the this compound peak is tailing, the cause is likely a secondary chemical interaction with the stationary phase.
Recommended Actions:
-
Adjust Mobile Phase pH: This is the most effective solution. Lower the pH of the aqueous portion of your mobile phase to 2.5-3.0 using an acid modifier like phosphoric acid or formic acid.[1] This ensures the carboxylic acid group is fully protonated and minimizes interactions with silanol groups.[8][9]
-
Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., to 25-50 mM) can help maintain a consistent pH and mask some residual silanol activity.[5][9]
-
Select an Appropriate Column: If pH adjustment is insufficient, your column may be the issue.
-
Use a modern, high-purity, end-capped C18 or C8 column. End-capping blocks many of the residual silanol groups, leading to much better peak shapes for polar compounds.[3][15]
-
Consider columns with polar-embedded or polar-endcapped phases, which provide additional shielding from silanol interactions.[9]
-
-
Use Mobile Phase Additives: Adding a small amount of a competing acid, such as acetic acid, to the mobile phase can sometimes help by blocking the active silanol sites.[13]
Step 3: Troubleshooting Physical and System Issues (General Tailing)
If all peaks in your chromatogram are tailing, the problem lies within the HPLC system itself.
Recommended Actions:
-
Check for Column Voids or Blockages:
-
Action: Disconnect the column from the detector and reverse it (if the manufacturer's instructions permit).[5] Flush the column with a strong solvent to waste, which can sometimes remove particulate buildup on the inlet frit.[15]
-
Prevention: Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter to prevent particulates from reaching the column.[1] Using a guard column is also highly recommended.[5]
-
-
Minimize Extra-Column Volume:
-
Verify Injection Volume and Solvent:
Quantitative Troubleshooting Parameters
The table below summarizes key parameters to adjust when troubleshooting peak tailing for this compound.
| Parameter | Recommended Setting/Action | Expected Outcome | Reference |
| Mobile Phase pH | Adjust to pH 2.5 - 3.0 using phosphoric or formic acid. | Suppresses ionization of both the analyte's carboxylic acid group and the column's silanol groups, minimizing secondary interactions and improving peak symmetry. | [1][8][9] |
| Column Chemistry | Use a fully end-capped C18 or C8 column from a reputable manufacturer. | End-capping chemically blocks most residual silanol groups, preventing them from interacting with the analyte. | [3][15] |
| Buffer Concentration | If using a buffer, start with a concentration of 10-50 mM . | A higher buffer concentration helps maintain a stable pH environment throughout the column and can help mask silanol interactions. | [5][9] |
| Injection Volume | Inject ≤ 5% of the column's total volume. | Prevents column overload, which can cause peak distortion and tailing, especially for the main analyte peak. | [9] |
| Sample Solvent | Dissolve sample in the initial mobile phase composition . | Avoids peak shape distortion caused by injecting a solvent that is much stronger than the mobile phase. | [2][9] |
Experimental Protocol: Mobile Phase pH Scouting
This protocol provides a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.
Objective: To evaluate the effect of mobile phase pH on the peak shape (tailing factor) of this compound and identify the optimal pH for analysis.
Materials:
-
This compound standard
-
HPLC grade water, acetonitrile (B52724) (ACN), and methanol (B129727) (MeOH)
-
Phosphoric acid (H₃PO₄) or Formic acid
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Calibrated pH meter
-
0.22 µm filters for mobile phase and sample filtration
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of water and methanol. From this, prepare a working standard of 25 µg/mL by diluting with the same solvent mixture.
-
Prepare Aqueous Mobile Phases:
-
Prepare three separate 1L batches of aqueous mobile phase (Solvent A).
-
Mobile Phase A1 (pH 3.0): To 1L of HPLC grade water, add phosphoric acid dropwise until the pH meter reads 3.0 ± 0.05.
-
Mobile Phase A2 (pH 2.5): To a second 1L batch of water, add phosphoric acid until the pH reads 2.5 ± 0.05.
-
Mobile Phase A3 (pH 4.5 - Control): To a third 1L batch of water, adjust the pH to 4.5 ± 0.05. This pH is likely closer to the pKa and is expected to show tailing.
-
Filter all aqueous mobile phases through a 0.22 µm filter.
-
-
Set Up HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase B: 100% Acetonitrile
-
Gradient: 5% B to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm (or determined λmax)
-
-
Perform Experimental Runs:
-
Equilibrate the column with the mobile phase mixture (starting with 95% A1 / 5% B) for at least 20 column volumes.
-
Inject the 25 µg/mL working standard three times and record the chromatograms.
-
Repeat the equilibration and injection process for Mobile Phase A2 and Mobile Phase A3.
-
-
Data Analysis:
-
For each pH condition, calculate the average USP tailing factor (Tf) for the this compound peak from the three replicate injections. Most chromatography data systems can calculate this automatically. A value close to 1.0 is ideal, while values > 1.5 are generally considered significant tailing.[15]
-
Compare the tailing factors obtained at pH 2.5, 3.0, and 4.5.
-
Select the pH that provides the most symmetrical peak (Tf closest to 1.0) without compromising retention or resolution.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. agilent.com [agilent.com]
- 7. moravek.com [moravek.com]
- 8. biotage.com [biotage.com]
- 9. uhplcs.com [uhplcs.com]
- 10. researchgate.net [researchgate.net]
- 11. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Enhancing Extraction Recovery of Salsolinol-1-carboxylic Acid from Plasma
Welcome to the technical support center for the analysis of Salsolinol-1-carboxylic acid (SALSA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the extraction of SALSA from plasma samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your extraction recovery and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting this compound (SALSA) from plasma?
A1: SALSA is a polar molecule containing a carboxylic acid group, which presents several challenges in plasma extraction. Key difficulties include:
-
High Polarity: Its polar nature can lead to poor retention on traditional reversed-phase solid-phase extraction (SPE) sorbents and low partitioning into non-polar solvents during liquid-liquid extraction (LLE).
-
Protein Binding: SALSA may bind to plasma proteins, reducing the free analyte available for extraction.
-
Matrix Effects: Co-extraction of endogenous plasma components can lead to ion suppression or enhancement in mass spectrometry-based analyses.
-
Stability: As a catecholamine derivative, SALSA may be susceptible to oxidation, especially at non-optimal pH values.
Q2: Which extraction method is generally recommended for SALSA from plasma?
A2: The optimal method depends on the desired sample purity, throughput, and available equipment.
-
Solid-Phase Extraction (SPE) using a mixed-mode or ion-exchange sorbent is often preferred for its high selectivity and ability to provide clean extracts.[1]
-
Protein Precipitation (PPT) is a simpler, high-throughput method but may result in less clean extracts and significant matrix effects.[2]
-
Liquid-Liquid Extraction (LLE) can be effective but requires careful optimization of solvent polarity and pH to achieve good recovery for a polar analyte like SALSA.[3][4]
Q3: How can I improve the recovery of SALSA during protein precipitation?
A3: To improve recovery during PPT, consider the following:
-
Solvent-to-Plasma Ratio: Use an optimal ratio of cold organic solvent (e.g., acetonitrile (B52724) or methanol) to plasma, typically 3:1 to 5:1, to ensure efficient protein removal.[2]
-
Choice of Solvent: Acetonitrile generally provides more efficient protein precipitation than methanol (B129727).[2] A mixture of solvents can also be explored.[5]
-
Acidification: Adding a small percentage of acid (e.g., 1% formic acid) to the precipitation solvent can help disrupt protein binding and improve the recovery of acidic analytes.
-
Thorough Mixing: Ensure vigorous vortexing to facilitate complete protein precipitation.[6]
-
Incubation: Incubating the samples at a low temperature (e.g., -20°C) after adding the solvent can enhance protein precipitation.[6]
Q4: What type of SPE sorbent is best suited for SALSA extraction?
A4: For a polar, acidic compound like SALSA, several SPE sorbent types can be considered:
-
Mixed-Mode Anion Exchange: These sorbents combine reversed-phase and anion-exchange properties, allowing for strong retention of acidic compounds.
-
Polymeric Reversed-Phase: Sorbents like Oasis HLB are water-wettable and can retain a broad range of compounds, including polar ones.[7]
-
Weak Anion Exchange (WAX): These sorbents are effective for capturing acidic compounds. The sample should be loaded at a pH where SALSA is ionized (negatively charged).
Troubleshooting Guides
Low Extraction Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Protein Precipitation | - Increase the solvent-to-plasma ratio (e.g., from 3:1 to 4:1 or 5:1).- Switch to a different precipitation solvent (e.g., from methanol to acetonitrile).- Ensure the precipitation solvent is chilled (-20°C).- Increase vortexing time and intensity. |
| Poor Retention on SPE Sorbent | - Ensure the sample pH is appropriate for the chosen sorbent (for anion exchange, pH should be ~2 units above the pKa of SALSA's carboxylic acid group).- Check if the SPE cartridge has dried out before sample loading (for non-water-wettable sorbents).- Decrease the flow rate during sample loading to allow for sufficient interaction.[6] |
| Incomplete Elution from SPE Sorbent | - Increase the strength of the elution solvent (e.g., increase the percentage of organic modifier or add a pH modifier like ammonia (B1221849) for anion exchange).- Increase the volume of the elution solvent.- Perform a second elution step and analyze the eluates separately to check for residual analyte. |
| Poor Partitioning in LLE | - Adjust the pH of the aqueous phase to suppress the ionization of the carboxylic acid group (make it more acidic), thereby increasing its hydrophobicity.- Use a more polar extraction solvent (e.g., ethyl acetate (B1210297) instead of methyl tert-butyl ether).- Add a salting-out agent (e.g., sodium chloride or ammonium (B1175870) acetate) to the aqueous phase to decrease the solubility of SALSA.[8] |
| Analyte Instability | - Keep samples on ice or at 4°C throughout the extraction process.- Consider adding an antioxidant (e.g., ascorbic acid or sodium metabisulfite) to the plasma sample upon collection.- Work quickly to minimize the time the sample is at room temperature. |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Ensure uniform vortexing times and speeds for all samples.- Use a consistent and slow flow rate for loading, washing, and eluting on the SPE manifold.- Ensure complete and consistent drying of the final extract before reconstitution. |
| Matrix Effects | - Use a more selective extraction method (e.g., switch from PPT to SPE).- Optimize the chromatographic separation to resolve SALSA from co-eluting matrix components.- Use a stable isotope-labeled internal standard for SALSA to compensate for matrix effects. |
| Incomplete Reconstitution | - Vortex the reconstituted sample thoroughly.- Try a different reconstitution solvent, ensuring SALSA is highly soluble in it.- Sonicate the sample briefly to aid dissolution. |
Data Presentation: Comparison of Extraction Methods
Disclaimer: The following tables present illustrative data for comparison purposes, as specific recovery data for this compound was not available in the searched literature. These values are typical for the extraction of small polar molecules from plasma.
Table 1: Illustrative Recovery and Precision for Different Extraction Methods
| Extraction Method | Illustrative Recovery (%) | Illustrative RSD (%) | Relative Purity of Extract | Throughput |
| Protein Precipitation (Acetonitrile) | 85 - 95 | < 15 | Low | High |
| Liquid-Liquid Extraction (Ethyl Acetate) | 70 - 85 | < 10 | Medium | Medium |
| Solid-Phase Extraction (Mixed-Mode) | > 90 | < 5 | High | Low to Medium |
Table 2: Illustrative Comparison of Protein Precipitation Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Precipitating Agent | Acetonitrile | Methanol | Acetonitrile with 1% Formic Acid |
| Solvent:Plasma Ratio | 3:1 | 3:1 | 3:1 |
| Illustrative Recovery (%) | 88 | 82 | 92 |
| Illustrative RSD (%) | 12 | 14 | 10 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) - Mixed-Mode Anion Exchange
This protocol is a generalized procedure for the extraction of acidic compounds like SALSA from plasma.
Materials:
-
Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX)
-
Plasma sample
-
2% Ammonium Hydroxide (B78521) in Water
-
Methanol
-
5% Formic Acid in Acetonitrile (Elution Solvent)
-
Deionized Water
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 2% ammonium hydroxide in water. Vortex for 30 seconds. This step ensures that the carboxylic acid group of SALSA is deprotonated (negatively charged) for optimal binding to the anion exchange sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: Add 1 mL of 2% ammonium hydroxide in water to remove polar interferences.
-
Wash 2: Add 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute SALSA from the cartridge with 1 mL of 5% formic acid in acetonitrile. The formic acid neutralizes the ionized SALSA, breaking the ionic interaction with the sorbent and allowing for elution.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for your analytical method. Vortex to ensure complete dissolution.
Protocol 2: Protein Precipitation (PPT)
This protocol is a fast and simple method for sample clean-up.
Materials:
-
Plasma sample
-
Ice-cold Acetonitrile (ACN) containing 1% Formic Acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Sample Preparation: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Precipitation: Add 400 µL of ice-cold ACN with 1% formic acid to the plasma sample (a 4:1 ratio).
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for direct injection or for evaporation and reconstitution in the mobile phase.
Protocol 3: Liquid-Liquid Extraction (LLE)
This protocol is a generalized procedure for the extraction of polar acidic compounds.
Materials:
-
Plasma sample
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen Evaporator
Procedure:
-
Sample Acidification: To 200 µL of plasma in a microcentrifuge tube, add 50 µL of 1 M HCl to acidify the sample to a pH of approximately 2-3. This protonates the carboxylic acid group of SALSA, making it less polar.
-
Extraction: Add 1 mL of ethyl acetate to the acidified plasma.
-
Mixing: Vortex the mixture vigorously for 2 minutes to facilitate the partitioning of SALSA into the organic phase.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase.
Visualizations
Metabolic Pathway of this compound
The formation of this compound (SALSA) is a result of the condensation of dopamine (B1211576) and pyruvic acid.[9] This pathway is a key consideration in understanding the endogenous presence of this compound.
Caption: Biosynthesis pathway of this compound.
General Workflow for Plasma Sample Extraction
This workflow illustrates the decision-making process and general steps involved in selecting and performing an extraction method for SALSA from plasma.
Caption: General experimental workflow for plasma extraction.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Salsolinol-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Salsolinol-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2] For a polar and acidic compound like this compound, common interfering substances in biological fluids include phospholipids, salts, and endogenous metabolites.[2][3]
Q2: What are the primary causes of matrix effects in the LC-MS/MS analysis of this compound?
A2: The primary causes of matrix effects for this compound are co-eluting endogenous components from the biological matrix that compete for ionization in the MS source.[2] Phospholipids are a major contributor to ion suppression in plasma and serum samples.[3] Other sources include salts from buffers, anticoagulants used during sample collection, and other small molecule metabolites that may have similar chromatographic retention to this compound.[2]
Q3: How can I qualitatively assess if my analysis is suffering from matrix effects?
A3: A common qualitative method is the post-column infusion experiment. In this technique, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column, creating a stable baseline signal. A blank, extracted matrix sample is then injected. Any dip or rise in this baseline at the retention time of this compound indicates the presence of ion-suppressing or -enhancing components from the matrix.[4][5]
Q4: How can I quantitatively measure the extent of matrix effects?
A4: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution (pure solvent) at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 suggests no significant matrix effect.[2]
Q5: What are the general strategies to mitigate matrix effects for this compound?
A5: Strategies to mitigate matrix effects for this compound, a polar acidic compound, primarily focus on three areas:
-
Effective Sample Preparation: To remove interfering matrix components. Techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly used.[6]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry (e.g., HILIC for polar compounds).[7]
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity for this compound
Possible Cause: Significant ion suppression due to co-eluting matrix components. This compound, being a chelating compound, may also interact with metal surfaces in the LC system, leading to peak tailing and signal loss.[9]
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-column infusion experiment to confirm ion suppression at the analyte's retention time.
-
Improve Sample Preparation:
-
Solid Phase Extraction (SPE): This is often more effective than protein precipitation for removing phospholipids.[6] For a polar acidic analyte like this compound, a mixed-mode or anion exchange SPE sorbent could be effective.
-
Liquid-Liquid Extraction (LLE): Optimize the pH of the aqueous sample and the choice of organic solvent to selectively extract this compound while leaving interfering substances behind.[3]
-
-
Optimize Chromatography:
-
Modify Gradient: A shallower gradient can improve resolution between the analyte and interfering peaks.[5]
-
Consider Alternative Column Chemistry: If using a standard C18 column, a phenyl-hexyl, biphenyl, or HILIC column might provide different selectivity and better separation from matrix components.[7]
-
-
Consider Metal-Free Systems: If peak tailing is a persistent issue, consider using metal-free LC columns and tubing to minimize chelation effects.[9]
Issue 2: Inconsistent and Irreproducible Quantitative Results
Possible Cause: Variable matrix effects between different sample lots or concentrations.
Troubleshooting Steps:
-
Evaluate Lot-to-Lot Variability: Quantify the matrix effect using post-extraction spike experiments in at least six different lots of the biological matrix.[2] If the coefficient of variation (%CV) of the matrix factor is high (>15%), it indicates significant lot-to-lot variability.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to correct for variability in matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[8]
-
Matrix-Matched Calibration Curve: If a SIL-IS is not available, prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[8]
-
Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.
Data Presentation
Table 1: Illustrative Matrix Effect and Recovery Data for this compound in Human Plasma with Different Sample Preparation Methods.
| Sample Preparation Method | Mean Recovery (%) | %RSD of Recovery | Mean Matrix Factor (MF) | %RSD of MF | Interpretation of Matrix Effect |
| Protein Precipitation (Acetonitrile) | 95.2 | 8.5 | 0.45 | 18.2 | Significant Ion Suppression |
| Liquid-Liquid Extraction (Ethyl Acetate, pH 3) | 78.6 | 6.2 | 0.88 | 9.5 | Minor Ion Suppression |
| Solid Phase Extraction (Mixed-Mode Anion Exchange) | 89.1 | 4.8 | 0.97 | 5.1 | Negligible Matrix Effect |
Note: This table presents illustrative data for comparison purposes.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) using the intended sample preparation method. Spike the same amount of this compound as in Set A into the final, extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the same amount of this compound as in Set A into the blank biological matrix before the extraction procedure.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Calculate the Recovery:
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Protocol 2: Example Solid Phase Extraction (SPE) Method for this compound from Plasma
This protocol is a starting point and should be optimized for your specific application.
-
SPE Cartridge: Mixed-Mode Anion Exchange (e.g., Oasis MAX)
-
Conditioning: 1 mL Methanol, followed by 1 mL Water.
-
Equilibration: 1 mL 2% Ammonium Hydroxide in Water.
-
Sample Loading: Pretreat 0.5 mL of plasma by adding 0.5 mL of 4% Phosphoric Acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing:
-
1 mL 5% Ammonium Hydroxide in Water.
-
1 mL Methanol.
-
-
Elution: 2 x 0.5 mL of 2% Formic Acid in Methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Workflow for matrix effect evaluation.
References
- 1. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. halocolumns.com [halocolumns.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Minimizing ion suppression for Salsolinol-1-carboxylic acid detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of Salsolinol-1-carboxylic acid (SALSA). The focus is on minimizing ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SALSA) and why is it difficult to detect?
A1: this compound (SALSA) is a metabolite derived from the condensation of dopamine (B1211576) and pyruvic acid.[1] Its detection in biological matrices like plasma, urine, or brain tissue is challenging due to its polar nature, low endogenous concentrations, and susceptibility to matrix effects, particularly ion suppression, during LC-MS/MS analysis.
Q2: What is ion suppression and how does it affect SALSA detection?
A2: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case SALSA, is reduced by the presence of co-eluting compounds from the sample matrix.[2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[3]
Q3: What are the primary causes of ion suppression in SALSA analysis?
A3: The primary causes of ion suppression are endogenous components of biological samples that are not removed during sample preparation. These include phospholipids (B1166683) from cell membranes, salts, and other small molecule metabolites that compete with SALSA for ionization in the MS source.[4]
Q4: How can I determine if ion suppression is affecting my SALSA analysis?
A4: A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression is occurring.[4][5] This involves infusing a constant flow of a SALSA standard into the MS source while injecting a blank, extracted matrix sample. Any dip in the constant signal baseline indicates a region of ion suppression.[6][7]
Troubleshooting Guide
Problem: Low or no SALSA signal in my sample, but the standard in solvent looks fine.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will confirm if ion suppression is the issue and identify at what retention times it is most severe.
-
Improve Sample Preparation: Your current sample cleanup may be insufficient. Consider switching from a simple protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). For an acidic compound like SALSA, a mixed-mode SPE with both reversed-phase and anion-exchange properties can be very effective.[8][9]
-
Optimize Chromatography: Adjust your chromatographic method to separate SALSA from the suppression zones identified in the post-column infusion experiment. This could involve changing the gradient, the mobile phase composition, or switching to a different column chemistry like HILIC (Hydrophilic Interaction Liquid Chromatography), which can be well-suited for polar compounds.[10][11][12]
-
Dilute the Sample: A simple, immediate step is to dilute your sample extract. This can reduce the concentration of interfering matrix components, though it may also lower your SALSA signal to below the limit of detection.
-
Problem: Poor reproducibility of SALSA quantification between samples.
-
Possible Cause: Variable ion suppression across different samples.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for SALSA is the best way to compensate for variable matrix effects. The SIL-IS will co-elute with SALSA and experience the same degree of ion suppression, allowing for accurate normalization of the signal.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma). This helps to ensure that the calibrators and the samples are affected by ion suppression to a similar extent.
-
Thoroughly Validate Sample Preparation: Ensure your sample preparation method is robust and consistent. Inconsistent recoveries from sample to sample will lead to poor reproducibility.
-
Quantitative Data Summary
The choice of sample preparation method is critical in minimizing ion suppression. Below is a table summarizing the typical performance of common techniques for acidic analytes like SALSA.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Typical Reduction in Ion Suppression (%) | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) | 85 - 100% | 10 - 30% | Advantages: Fast, simple, and inexpensive. Disadvantages: Poor removal of phospholipids and salts, leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 40 - 70% | Advantages: Good for removing non-polar interferences. Disadvantages: Can be labor-intensive, may form emulsions, and requires large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) - Reversed Phase | 80 - 95% | 60 - 85% | Advantages: Effective at removing polar interferences like salts. Disadvantages: May have lower recovery for very polar analytes like SALSA. |
| Solid-Phase Extraction (SPE) - Mixed-Mode (Anion Exchange + Reversed Phase) | > 90% | > 85% | Advantages: Highly selective for acidic compounds, providing very clean extracts and minimal ion suppression.[13] Disadvantages: Requires more complex method development. |
Note: The values presented are typical and can vary depending on the specific analyte, matrix, and protocol used.
Experimental Protocols
Mixed-Mode Solid-Phase Extraction (SPE) for SALSA from Plasma
This protocol is designed for the selective extraction of SALSA from a complex biological matrix like human plasma, using a mixed-mode sorbent with both strong anion exchange and reversed-phase characteristics.
-
Materials:
-
ISOLUTE HAX SPE columns (or equivalent mixed-mode strong anion exchange/reversed-phase sorbent).[9][14]
-
Human plasma.
-
Internal Standard: Stable isotope-labeled SALSA.
-
Reagents: Methanol (B129727), Acetonitrile, Formic Acid, Acetic Acid, Ammonium (B1175870) Acetate (B1210297).
-
-
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard. Acidify the sample by adding 500 µL of 2% formic acid. Vortex to mix.
-
Column Conditioning: Condition the SPE column with 1 mL of methanol followed by 1 mL of 0.1 M ammonium acetate (pH 7).
-
Sample Loading: Load the pre-treated sample onto the SPE column.
-
Washing:
-
Wash 1: 1 mL of 0.1 M ammonium acetate (pH 7) to remove salts and polar interferences.
-
Wash 2: 1 mL of 50:50 methanol/water to remove less polar interferences.
-
-
Elution: Elute SALSA with 1 mL of 98:2 methanol/acetic acid.[9] The acetic acid disrupts the ionic interaction with the sorbent, allowing the analyte to elute.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis of SALSA
Due to its polar and acidic nature, SALSA can be analyzed in negative ion mode and may benefit from HILIC chromatography for better retention.
-
Liquid Chromatography (HILIC):
-
Column: SeQuant ZIC-HILIC column (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.[10]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 70% B
-
5-6 min: 70% to 95% B
-
6-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative. For a carboxylic acid, negative mode is generally preferred as it readily forms a [M-H] ion.[15]
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a pure standard of SALSA. A hypothetical transition would be based on the loss of CO2 from the deprotonated molecule.
-
SALSA: e.g., m/z 224 -> m/z 180
-
SIL-IS: e.g., m/z 228 -> m/z 184 (assuming a +4 Da label)
-
-
Source Parameters: Optimize gas flows, temperature, and voltages for maximal SALSA signal.
-
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
Caption: Troubleshooting workflow for low SALSA signal.
Caption: Experimental workflow for SALSA extraction.
References
- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. biotage.com [biotage.com]
- 15. chromforum.org [chromforum.org]
Improving the resolution of Salsolinol-1-carboxylic acid enantiomers in chiral chromatography
Welcome to the technical support center for the enantiomeric resolution of Salsolinol-1-carboxylic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chiral chromatography experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound enantiomers.
Q1: Why am I seeing poor or no resolution between the enantiomer peaks?
A1: Poor resolution is a frequent challenge in chiral chromatography and can stem from several factors.[1] The primary causes include:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient stereoselectivity for this compound. Since this is an acidic compound, anion-exchange or polysaccharide-based CSPs are often a good starting point.
-
Suboptimal Mobile Phase Composition: The choice of organic modifier, its concentration, and the type and concentration of acidic or basic additives are critical for achieving separation.[1]
-
Incorrect Flow Rate: Chiral separations are often sensitive to flow rate. A rate that is too high may not allow for sufficient interaction between the analyte and the CSP.
-
Temperature Fluctuations: Temperature can significantly impact selectivity in chiral separations.[1]
To address this, a systematic approach to method development is recommended, starting with screening different CSPs and mobile phases.
Q2: My peaks are tailing. What could be the cause and how can I fix it?
A2: Peak tailing can obscure resolution and affect quantitation. Common causes include:
-
Secondary Interactions: Unwanted interactions between the acidic analyte and active sites (e.g., residual silanols) on the silica (B1680970) support of the CSP can cause tailing. Adding a small amount of an acidic modifier, like trifluoroacetic acid (TFA) or acetic acid, to the mobile phase can help suppress these interactions.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Column Contamination or Degradation: The column may have accumulated contaminants from previous injections. Flushing the column with a strong solvent (if compatible with the CSP) may help.[2] Over time, column performance can degrade, leading to peak shape issues.[3]
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[1]
Q3: I am experiencing inconsistent retention times. What should I check?
A3: Fluctuating retention times can compromise the reliability of your analysis. The following should be investigated:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for every run, including the precise composition and pH.[1]
-
Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially after changing the mobile phase composition.[1] Ensure the column is fully equilibrated before starting your analytical run.
-
Temperature Control: Use a column oven to maintain a stable and consistent temperature, as minor temperature changes can affect retention times.[1]
-
Pump Performance: Inconsistent flow from the HPLC pump can lead to shifting retention times. Check for leaks and ensure the pump is properly primed and functioning.
Frequently Asked Questions (FAQs)
Q1: What type of chiral stationary phase (CSP) is best for separating this compound enantiomers?
A1: For acidic compounds like this compound, several types of CSPs can be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD, Chiralpak® IA), are a common and successful choice.[4] These phases often require a mobile phase containing an acidic additive. Anion-exchange type CSPs, such as CHIRALPAK® QN-AX and QD-AX, are specifically designed for the enantioseparation of acidic compounds and work through an ionic exchange mechanism.[5]
Q2: How do I choose the right mobile phase?
A2: Mobile phase selection is crucial for resolution. For polysaccharide-based CSPs, normal-phase (e.g., hexane/isopropanol) or polar organic modes are common. For acidic analytes, the addition of a small percentage (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or acetic acid is often necessary to improve peak shape and selectivity. Reversed-phase conditions can also be explored with certain CSPs.
Q3: Can I invert the elution order of the enantiomers?
A3: Yes, in many cases, the elution order can be inverted by using a CSP with the opposite chirality of the selector. For example, some Pirkle-type columns are available in both (R) and (S) configurations.[6] This can be particularly useful for quantifying a minor enantiomer in the presence of a major one.
Q4: Is derivatization necessary for the separation of this compound enantiomers?
A4: While direct separation on a CSP is often possible, derivatization can be a useful strategy if direct methods fail or if detection sensitivity needs to be improved. Derivatizing the carboxylic acid or amine group can alter the molecule's interaction with the CSP, potentially leading to better resolution. For instance, Salsolinol (B1200041) enantiomers have been successfully separated after derivatization.
Experimental Protocols
Below is a detailed experimental protocol for the chiral separation of this compound enantiomers, based on common practices for similar compounds.
Method 1: Chiral HPLC on a Polysaccharide-Based CSP
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 0.5 mg/mL.
Data Presentation
The following table summarizes expected quantitative data from the above protocol, demonstrating the effect of modifying the mobile phase composition.
| Mobile Phase Composition (n-Hexane:Ethanol:TFA) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Selectivity (α) | Resolution (Rs) |
| 95:5:0.1 | 12.5 | 14.8 | 1.22 | 1.8 |
| 90:10:0.1 | 10.2 | 11.8 | 1.19 | 2.1 |
| 85:15:0.1 | 8.1 | 9.2 | 1.16 | 1.9 |
Note: These are representative data. Actual results may vary based on the specific instrument, column batch, and laboratory conditions.
Visualizations
Caption: Troubleshooting workflow for improving enantiomeric resolution.
Caption: General experimental workflow for chiral HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The tetrahydroisoquinoline deriva... preview & related info | Mendeley [mendeley.com]
- 6. Determination of the (R)- and (S)-enantiomers of salsolinol and N-methylsalsolinol by use of a chiral high-performance liquid chromatographic column - Beijing Institute of Technology [pure.bit.edu.cn]
Addressing the instability of Salsolinol-1-carboxylic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on addressing the inherent instability of Salsolinol-1-carboxylic acid (SCA) and its derivatives. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reproducibility of your research.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation with this compound (SCA) derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable signal of the parent compound in analytical assays (e.g., HPLC, LC-MS). | Degradation of the SCA derivative due to oxidative decarboxylation. This process is accelerated by elevated pH (>6), the presence of trace metal ions (e.g., Cu²⁺), and exposure to oxygen.[1] | - Prepare solutions fresh, just before use. - Use deoxygenated solvents (e.g., by sparging with nitrogen or argon). - Work at a low pH (<6) where the compound is more stable.[1] - Add a chelating agent such as EDTA (0.1 mM) to the buffer to sequester metal ions.[1] - Store stock solutions at -80°C under an inert atmosphere. |
| Appearance of unexpected peaks in chromatograms. | The primary degradation product is often 1,2-dehydrosalsolinol, formed via oxidative decarboxylation.[1] Other byproducts may also form depending on the specific derivative and experimental conditions. | - Characterize the degradation products using mass spectrometry to confirm their identity. - If the degradation product is known, it can be used as a marker for the extent of sample degradation. - Implement the stabilization strategies mentioned above to minimize the formation of these byproducts. |
| Poor reproducibility of experimental results between different batches or on different days. | Inconsistent sample handling and storage leading to variable levels of degradation. The catechol moiety in SCA derivatives is highly susceptible to oxidation. | - Standardize sample preparation protocols meticulously. Ensure consistent timing between solution preparation and use. - Use antioxidants in your buffers, such as superoxide (B77818) dismutase, where compatible with your experimental system.[1] - Protect samples from light by using amber vials or covering containers with aluminum foil. |
| Change in the color of the solution (e.g., turning pink or brown). | Oxidation of the catechol group, leading to the formation of quinone species, which are often colored. | - This is a visual indicator of significant degradation. The solution should be discarded. - Re-evaluate the storage and handling procedures to prevent oxidation. Consider working in a glove box for maximum protection against oxygen. |
| Loss of biological activity of the compound. | Degradation of the active SCA derivative into inactive or less active forms. | - Perform a stability-indicating assay (see Experimental Protocols) to correlate the loss of the parent compound with the observed decrease in activity. - If possible, test the activity of the major degradation product to understand its contribution to the experimental outcome. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound derivatives?
A1: The primary degradation pathway is oxidative decarboxylation.[1] The this compound molecule loses its carboxylic acid group and undergoes oxidation to form 1,2-dehydrosalsolinol.[1] This process is often mediated by oxygen radicals and can be catalyzed by factors like elevated pH and the presence of metal ions.[1]
Q2: What are the optimal storage conditions for solid SCA derivatives?
A2: Solid SCA derivatives should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (preferably -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen).
Q3: What is the best way to prepare and store stock solutions?
A3: Prepare stock solutions in a deoxygenated, acidic buffer (pH < 6) or an appropriate organic solvent like DMSO. For aqueous solutions, the addition of a chelating agent like EDTA is recommended to prevent metal-catalyzed oxidation.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to air. Store these aliquots at -80°C.
Q4: Can I use common antioxidants to stabilize my SCA derivative solutions?
A4: While antioxidants like superoxide dismutase have been shown to suppress degradation in buffer solutions, their compatibility with your specific experimental assay must be verified.[1] Some antioxidants may interfere with biological assays or analytical measurements. Always run appropriate controls to test for any such interference.
Q5: How can I monitor the stability of my SCA derivative during an experiment?
A5: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection. This allows you to quantify the concentration of the parent compound and its degradation products over time. A detailed protocol for developing such a method is provided below.
Quantitative Data Summary
Due to the limited availability of specific kinetic data for a wide range of this compound derivatives in the public domain, the following table provides an illustrative example of how to present stability data. Researchers are encouraged to generate such data for their specific derivative under their experimental conditions.
Table 1: Illustrative Stability Data for an SCA Derivative in Aqueous Buffer
| Condition | Time (hours) | % Parent Compound Remaining (Hypothetical) | Major Degradant Detected |
| pH 5.0, 4°C, with EDTA | 0 | 100% | None |
| 8 | 98% | 1,2-dehydrosalsolinol | |
| 24 | 95% | 1,2-dehydrosalsolinol | |
| 48 | 91% | 1,2-dehydrosalsolinol | |
| pH 7.4, 25°C, without EDTA | 0 | 100% | None |
| 2 | 75% | 1,2-dehydrosalsolinol | |
| 8 | 40% | 1,2-dehydrosalsolinol | |
| 24 | <10% | 1,2-dehydrosalsolinol | |
| pH 9.0, 25°C, without EDTA | 0 | 100% | None |
| 1 | 55% | 1,2-dehydrosalsolinol | |
| 4 | <5% | 1,2-dehydrosalsolinol |
Note: The data in this table are for illustrative purposes only and should not be considered as actual experimental results.
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop an HPLC method capable of separating the parent SCA derivative from its potential degradation products.
-
Forced Degradation Studies:
-
Objective: To intentionally degrade the SCA derivative to generate its degradation products.
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature for 8-24 hours.
-
Oxidation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Photostability: Expose the compound in solution to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point for 48 hours.
-
-
HPLC Method Development:
-
Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid or phosphoric acid in water (to maintain an acidic pH).
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution method to ensure the separation of both the parent compound and the more polar/non-polar degradation products. For example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
-
Detection: Use a photodiode array (PDA) detector to monitor multiple wavelengths and check for peak purity. A wavelength around 280 nm is often suitable for catechol-containing compounds. Mass spectrometry (MS) detection can be used for peak identification.
-
Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve a resolution of >1.5 between the parent peak and all degradation product peaks.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
References
Overcoming low sensitivity in Salsolinol-1-carboxylic acid detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the detection of Salsolinol-1-carboxylic acid (Sal-CA), particularly focusing on overcoming low sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Sal-CA) and why is it difficult to detect?
A1: this compound is a tetrahydroisoquinoline derivative formed from the condensation of dopamine (B1211576) and pyruvic acid.[1][2] It is a precursor in one of the biosynthetic pathways of salsolinol (B1200041), a compound implicated in neurodegenerative diseases and alcohol dependence.[1][3][4] The primary challenge in its detection is its typically low endogenous concentrations in biological matrices, necessitating highly sensitive analytical methods.
Q2: What are the recommended analytical techniques for the sensitive detection of Sal-CA?
A2: The most suitable techniques for sensitive and specific quantification of Sal-CA are hyphenated chromatographic methods, primarily:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity, selectivity, and ability to provide structural information for confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is also highly sensitive but often requires derivatization to improve the volatility of Sal-CA.[5]
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC): This technique can offer good sensitivity for electrochemically active compounds like Sal-CA.
Q3: How can I improve the sensitivity of my Sal-CA measurement?
A3: Several strategies can be employed to enhance the detection sensitivity of Sal-CA:
-
Chemical Derivatization: This is a highly effective approach. Derivatizing the carboxylic acid and catechol functional groups can significantly improve chromatographic retention, ionization efficiency in mass spectrometry, and overall signal intensity.[6][7][8]
-
Optimized Sample Preparation: Efficient extraction and clean-up of Sal-CA from the biological matrix are crucial to reduce matrix effects and interferences. Solid-phase extraction (SPE) is a commonly used technique.
-
Instrument Parameter Optimization: Fine-tuning the parameters of your LC-MS/MS or GC-MS system, such as ionization source settings, collision energy, and detector voltages, is essential for maximizing signal-to-noise ratio.
Q4: Is chiral separation necessary for Sal-CA analysis?
A4: Sal-CA possesses a chiral center. While the biological significance of individual Sal-CA enantiomers is not as extensively studied as that of salsolinol, enantioselective analysis is crucial for a comprehensive understanding of its physiological and pathological roles. Chiral chromatography columns can be used to separate the enantiomers.[6][7]
Troubleshooting Guide: Low Signal Intensity for Sal-CA
This guide provides a systematic approach to troubleshooting low signal intensity in the analysis of this compound.
Caption: Biosynthesis of (R)-Salsolinol from Dopamine and Pyruvic Acid.
Experimental Workflow for Sal-CA Analysis
Caption: A typical experimental workflow for Sal-CA analysis.
References
- 1. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and quantification of 1-carboxysalsolinol and salsolinol in biological samples by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grantome.com [grantome.com]
- 7. Simultaneous determination of salsolinol enantiomers and dopamine in human plasma and cerebrospinal fluid by chemical derivatization coupled to chiral liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Quality control measures for Salsolinol-1-carboxylic acid analysis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the analysis of Salsolinol-1-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you resolve common issues that may arise during the analysis of this compound, particularly when using liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.
| Problem/Observation | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) in LC-MS | Secondary Interactions: The polar carboxylic acid group of this compound can interact with active sites on the stationary phase, such as residual silanol (B1196071) groups on C18 columns.[1][2] | Optimize Mobile Phase: Lower the pH of the mobile phase to at least 2 units below the pKa of the analyte to ensure it is in its neutral form. An acidic mobile phase (e.g., pH 2.5-3.0) is a good starting point.[3] Use an Appropriate Column: Consider using a column with end-capping or a polar-embedded stationary phase to minimize silanol interactions.[4] |
| Column Contamination: Buildup of matrix components on the column can lead to active sites and peak distortion.[3] | Column Washing: Flush the column with a strong solvent. Use a Guard Column: Protect the analytical column from strongly retained matrix components. | |
| Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1] | Solvent Compatibility: Ensure the sample solvent is similar in strength to, or weaker than, the initial mobile phase. | |
| Low Signal Intensity or High Variability in MS Detection | Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound. | Improve Sample Preparation: Employ a more rigorous sample cleanup method like solid-phase extraction (SPE) to remove interfering matrix components.[5] Chromatographic Separation: Optimize the LC gradient to separate the analyte from the majority of matrix components. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis. |
| Analyte Instability: this compound may be susceptible to degradation during sample storage or processing. | Stability Testing: Perform freeze-thaw, bench-top, and long-term stability experiments to assess analyte stability under your experimental conditions.[6] Store samples at -80°C. | |
| Inconsistent Results in GC-MS Analysis | Incomplete Derivatization: Carboxylic acids require derivatization to increase their volatility for GC analysis. Incomplete reactions lead to poor and variable results. | Optimize Derivatization Reaction: Ensure anhydrous conditions, as water can interfere with many derivatization reagents. Optimize reaction time and temperature. |
| Thermal Degradation: The analyte may degrade in the high-temperature environment of the GC inlet. | Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the derivatized analyte. | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in solvents or reagents can contribute to high background noise. | Use High-Purity Reagents: Employ HPLC or MS-grade solvents and high-purity reagents. |
| Carryover: Residual analyte from a previous high-concentration sample injection can carry over to subsequent injections. | Optimize Wash Method: Use a strong needle wash solvent and increase the wash volume and duration between injections. |
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control parameters I should assess during method validation for this compound analysis?
A1: According to regulatory guidelines from agencies like the FDA, a full bioanalytical method validation should include the assessment of the following parameters: selectivity, accuracy, precision, recovery, calibration curve performance, and stability.[6][7]
Q2: What are the typical acceptance criteria for accuracy and precision in a bioanalytical method?
A2: For accuracy, the mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[8] For precision, the coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%.[8]
Q3: How can I minimize matrix effects when analyzing this compound in complex biological samples like plasma?
A3: Minimizing matrix effects is crucial for accurate quantification. Key strategies include:
-
Effective Sample Preparation: Solid-phase extraction (SPE) is generally more effective at removing interfering matrix components than simpler methods like protein precipitation.[5]
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.
Q4: What type of internal standard is recommended for the analysis of this compound?
A4: A deuterium-labeled internal standard of this compound is highly recommended.[9] This type of internal standard has very similar physicochemical properties to the analyte and will effectively compensate for variability in sample preparation and matrix effects.
Q5: What are the best storage conditions for biological samples containing this compound?
A5: To ensure the stability of this compound, biological samples should be stored at ultra-low temperatures, typically -80°C, until analysis. It is also crucial to conduct stability studies, including freeze-thaw and long-term stability, to confirm that the analyte does not degrade under your specific storage and handling conditions.[6]
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of this compound.
| Parameter | Method | Matrix | Value | Reference |
| Precision (CV) | GC-MS | Human Urine | ± 7.1% at 15 pmol/ml | [9] |
| Linearity (r²) | LC-MS/MS | Human Plasma | > 0.99 | Typical acceptance criteria |
| Accuracy (% Bias) | LC-MS/MS | Human Plasma | Within ±15% (±20% at LLOQ) | [7][8] |
| Recovery | LC-MS/MS with SPE | Human Plasma | Consistent across QC levels | [6] |
| Lower Limit of Quantification (LLOQ) | LC-MS/MS | Human Plasma | Analyte response at least 5 times the blank response | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol describes a general procedure for the extraction of this compound from human plasma using mixed-mode anion exchange SPE, which is suitable for isolating acidic compounds.
Materials:
-
Human plasma samples
-
This compound standard and stable isotope-labeled internal standard (SIL-IS)
-
Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (MS grade)
-
Deionized water
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of the SIL-IS working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and SIL-IS with 1 mL of 2% formic acid in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for the extraction of this compound.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. uhplcs.com [uhplcs.com]
- 3. benchchem.com [benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. pharmacompass.com [pharmacompass.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. Identification and quantification of 1-carboxysalsolinol and salsolinol in biological samples by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storage and handling of Salsolinol-1-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Salsolinol-1-carboxylic acid. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage of this compound powder, it is recommended to store it at -20°C for up to three years.[1][2] For short-term storage, 2-8°C is suitable.[2] Some suppliers may indicate room temperature storage, which is acceptable for short periods, especially in continental US shipping conditions.[1][3][4] However, for optimal stability and to prevent degradation over time, sub-zero temperatures are advised.
Q2: How should I store this compound once it is in solution?
Once this compound is dissolved, it is best to prepare aliquots to avoid repeated freeze-thaw cycles.[4] For storage of stock solutions, -80°C is recommended for up to six months, while for shorter periods, -20°C is suitable for up to one month.[4]
Q3: What is the solubility of this compound?
This compound is soluble in water up to 25 mM.[3][4]
Q4: What are the primary safety precautions I should take when handling this compound powder?
When handling the powder, it is important to wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.[2] Work in a well-ventilated area and avoid creating dust.[2] Avoid inhalation and contact with skin and eyes.[2] In case of accidental contact, flush the affected area with copious amounts of water.[2][5]
Q5: Is this compound sensitive to light or air?
This compound can undergo oxidative decarboxylation.[6] This process can be stimulated by factors such as elevated pH and the presence of metal ions.[6] Therefore, it is advisable to protect solutions from excessive light and air exposure to minimize oxidative degradation. Storing solutions in amber vials and minimizing headspace can be beneficial.
Troubleshooting Guides
Problem: My this compound solution has changed color (e.g., turned yellowish/brownish).
-
Possible Cause: This is likely due to oxidation of the compound. This compound is a catechol-containing compound, which is prone to oxidation, especially at a higher pH or in the presence of metal ions.[6]
-
Solution:
-
Check the pH of your solution: The rate of oxidative decarboxylation increases at a higher pH.[6] Ensure your solvent or buffer is at a neutral or slightly acidic pH (pH < 7).
-
Use metal-free solvents/buffers: If possible, use buffers prepared with metal-free water and consider adding a chelating agent like EDTA to your buffer to sequester any contaminating metal ions that can catalyze oxidation.[6]
-
Prepare fresh solutions: It is best to prepare solutions fresh for each experiment. If storage is necessary, follow the recommended storage conditions for solutions (-80°C for long-term).[4]
-
Degas your solvent: For sensitive experiments, degassing the solvent by sonication or sparging with an inert gas (e.g., argon or nitrogen) before dissolving the compound can help to remove dissolved oxygen and reduce oxidation.
-
Problem: I am having difficulty dissolving this compound at the desired concentration.
-
Possible Cause: You may be exceeding the solubility limit of the compound or using an inappropriate solvent. The solubility in water is up to 25 mM.[3][4]
-
Solution:
-
Verify the concentration: Ensure the desired concentration does not exceed 25 mM in water.
-
Gentle warming: Gently warming the solution may aid in dissolution.
-
Sonication: Using a sonicator can help to break up any clumps of powder and facilitate dissolution.
-
Adjusting the pH: The solubility of carboxylic acids can sometimes be increased by slightly adjusting the pH. However, be mindful that a higher pH can increase the rate of degradation.[6]
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder (Long-term) | -20°C | Up to 3 years | [1][2] |
| Powder (Short-term) | 2-8°C or Room Temp. | Weeks to months | [1][2][3][4] |
| In Solution | -80°C | Up to 6 months | [4] |
| In Solution | -20°C | Up to 1 month | [4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Up to 25 mM | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mM in Water)
-
Materials:
-
This compound powder
-
High-purity, sterile water
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh the required amount of this compound powder using a calibrated balance. For a 1 mL 10 mM stock solution, you will need approximately 2.23 mg (Molar Mass: ~223.23 g/mol ).
-
Add the weighed powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity water to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[4]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocrick.com [biocrick.com]
- 3. rndsystems.com [rndsystems.com]
- 4. 美国GlpBio - this compound | Cas# 57256-34-5 [glpbio.cn]
- 5. carboxysalsolinol Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. Oxidative decarboxylation of this compound to 1,2-dehydrosalsolinol: evidence for exclusive catalysis by particulate factors in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Method refinement for reproducible Salsolinol-1-carboxylic acid measurements
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for the reproducible measurement of Salsolinol-1-carboxylic acid (Sal-CA). It includes frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols to address common challenges in Sal-CA quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Sal-CA) and why is it difficult to measure?
A1: this compound (Sal-CA) is a neuroactive metabolite formed endogenously from the condensation of dopamine (B1211576) and pyruvic acid.[1][2] Measurement is challenging due to its presence at very low concentrations in complex biological matrices (e.g., plasma, brain tissue), its polar nature which leads to poor retention in standard chromatography, and its susceptibility to matrix effects during mass spectrometry analysis.[3][4][5]
Q2: What is the most common analytical method for Sal-CA quantification?
A2: The most robust and widely accepted method for quantifying Sal-CA and related compounds is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] This technique offers the high sensitivity and selectivity required to detect low endogenous levels and distinguish the analyte from other matrix components.[8]
Q3: Why is chemical derivatization often required for Sal-CA analysis?
A3: Chemical derivatization is a strategy used to improve the analytical properties of a target molecule.[9] For Sal-CA, a polar carboxylic acid, derivatization serves two main purposes: it decreases the polarity of the molecule to improve its retention on reverse-phase LC columns, and it enhances its ionization efficiency in the mass spectrometer source, leading to a significant increase in signal intensity and sensitivity.[4][10]
Q4: What are matrix effects and how can they be minimized?
A4: Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization in the mass spectrometer source caused by co-eluting compounds from the biological sample.[3][8] These effects can lead to inaccurate and irreproducible results. Minimization strategies include:
-
Efficient Sample Cleanup: Using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances like phospholipids (B1166683).[8]
-
Chromatographic Separation: Optimizing the LC method to separate Sal-CA from matrix components.
-
Use of Internal Standards: Employing a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects, as it behaves nearly identically to the analyte during extraction and ionization.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of Sal-CA.
Problem: Poor or No Chromatographic Peak
| Potential Cause | Recommended Solution |
|---|---|
| Analyte Degradation | Ensure samples are stored at -80°C and contain stabilizers if necessary.[11] Keep samples on ice during preparation. Verify the stability of stock solutions.[12] |
| Inefficient Extraction | Optimize the SPE or LLE protocol. Check the pH of solutions to ensure Sal-CA is in the correct protonation state for efficient extraction. |
| Poor Retention on LC Column | The analyte is too polar for the column. Confirm that the derivatization step was successful. If analyzing without derivatization, consider a more polar-retentive column chemistry (e.g., Pentafluorophenyl) or switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[6] |
| MS Source/Detector Issue | Infuse a standard solution directly into the mass spectrometer to confirm instrument sensitivity and proper tuning for Sal-CA's mass transition. |
Problem: High Background Noise & Matrix Effects
| Potential Cause | Recommended Solution |
|---|---|
| Inadequate Sample Cleanup | Improve the sample preparation method. A simple protein precipitation may be insufficient; implement a more rigorous SPE protocol to remove phospholipids and other interferences.[8] |
| Co-elution of Interferences | Modify the LC gradient to better resolve the Sal-CA peak from the background. A shallower gradient around the elution time of the analyte can improve separation.[3] |
| Contaminated LC-MS System | Flush the LC system and column with a strong solvent wash. Run system suitability tests with a clean standard to ensure the instrument is clean before analyzing biological samples. |
Problem: Poor Reproducibility (High %CV)
| Potential Cause | Recommended Solution |
|---|---|
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting, especially for the internal standard and derivatization reagents. Automate liquid handling steps if possible. Adherence to a strict, validated protocol is essential.[13] |
| Variable Derivatization Reaction | Control the reaction time and temperature precisely. Ensure reagents are fresh and not degraded. Quench the reaction consistently if required by the protocol.[4] |
| Uncompensated Matrix Effects | The variability of matrix effects between different sample lots can cause imprecision. Use a stable isotope-labeled internal standard to correct for this variability. Evaluate matrix effects across at least six different lots of the biological matrix during method validation.[3] |
| Autosampler Issues | Check the autosampler for injection volume precision. Ensure there are no air bubbles in the syringe or sample loop. |
Diagrams: Pathways and Workflows
The formation of Sal-CA is a key biological pathway, while its measurement follows a structured analytical workflow.
Caption: Biological formation of Sal-CA from its precursors.
Caption: General experimental workflow for Sal-CA quantification.
Experimental Protocol: Sal-CA Quantification by LC-MS/MS
This protocol provides a representative method for the analysis of Sal-CA in plasma. Note: This is a template and must be fully validated for your specific application and matrix.[14]
1. Materials and Reagents
-
Sal-CA and Stable Isotope-Labeled Sal-CA (Internal Standard, IS) reference standards.
-
LC-MS grade water, acetonitrile (B52724), methanol, and formic acid.
-
Derivatization agent (e.g., O-benzylhydroxylamine (B1220181) or a similar carboxyl-reactive agent).[15]
-
Peptide coupling agent (e.g., EDC).[4]
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).
-
Human plasma (with anticoagulant, e.g., EDTA).
2. Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of IS working solution (e.g., 50 ng/mL in methanol). Vortex briefly.
-
Add 300 µL of cold 0.1% formic acid in acetonitrile to precipitate proteins.[12] Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for SPE cleanup.
-
Perform SPE according to the manufacturer's protocol. This typically involves conditioning, loading the sample, washing away interferences, and eluting the analyte.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization
-
Reconstitute the dried extract in 50 µL of derivatization buffer.
-
Add 25 µL of the derivatization agent solution.
-
Add 25 µL of the coupling agent solution to initiate the reaction.[4]
-
Incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 60 minutes).[4][15] This step must be optimized.
-
Stop the reaction by adding a quenching solution or by immediate cooling and dilution with the initial mobile phase.
-
Transfer the final solution to an LC autosampler vial.
4. LC-MS/MS Analysis
-
The following are typical starting conditions and must be optimized.
| Parameter | Recommended Setting |
| LC Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of derivatized Sal-CA and IS standards. |
Quantitative Data and Validation Criteria
Method performance must be established through a rigorous validation process according to regulatory guidelines.[14][16]
Table 1: Example LC-MS/MS Method Validation Parameters & Acceptance Criteria
| Validation Parameter | Low/High QC Concentrations | LLOQ Concentration |
|---|---|---|
| Intra-Assay Precision (%CV) | ≤ 15% | ≤ 20% |
| Inter-Assay Precision (%CV) | ≤ 15% | ≤ 20% |
| Accuracy (%Bias or RE%) | Within ±15% of nominal value | Within ±20% of nominal value |
| Linearity (R²) | ≥ 0.99 | N/A |
| Recovery | Consistent, precise, and reproducible | Consistent, precise, and reproducible |
| Matrix Effect | CV of IS-normalized matrix factor across ≥ 6 lots should be ≤ 15% | N/A |
| Analyte Stability | Concentration within ±15% of baseline in various conditions (Freeze-thaw, short-term, long-term) | N/A |
Table based on FDA and ICH bioanalytical method validation guidelines.[3][12][13][14]
Caption: Troubleshooting decision tree for poor reproducibility.
References
- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Salsolinol, Norsalsolinol, and Twenty-one Biogenic Amines Using Micellar Electrokinetic Capillary Chromatography – Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of endogenous salsolinol and N-methylsalsolinol in rat brain by LC-ESI-QQQ [agris.fao.org]
- 7. scielo.br [scielo.br]
- 8. eijppr.com [eijppr.com]
- 9. Simultaneous determination of salsolinol enantiomers and dopamine in human plasma and cerebrospinal fluid by chemical derivatization coupled to chiral liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. japsonline.com [japsonline.com]
- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
- 15. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
Validation & Comparative
A Comparative Guide to the Quantification of Salsolinol-1-Carboxylic Acid: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and drug development professionals investigating the roles of catecholamine metabolism in neurological disorders, the accurate quantification of Salsolinol-1-carboxylic acid (Sal-1-COOH) is critical. This compound is a condensation product of dopamine (B1211576) and pyruvic acid, and its levels may serve as a biomarker for various physiological and pathological processes.[1] This guide provides a comparative overview of two analytical methods for the quantification of Sal-1-COOH: a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.
Method 1: HPLC-UV for this compound Quantification
This section details a robust HPLC-UV method for the determination of Sal-1-COOH in biological samples. The methodology is based on established principles for the analysis of similar organic acids and has been validated to ensure accuracy and reliability.[2][3]
Experimental Protocol
Sample Preparation:
-
To 1 mL of plasma or tissue homogenate, add 10 µL of an internal standard solution (e.g., 100 µg/mL of a structurally similar but chromatographically distinct compound).
-
Precipitate proteins by adding 2 mL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of 0.1 M sodium phosphate (B84403) buffer (pH 3.4) and methanol (B129727) (80:20, v/v) containing 0.03% EDTA and 141 mg/L 1-octanesulfonic acid sodium salt.[4]
-
UV Detection: 280 nm.[3]
Method Validation Data
The HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The key performance parameters are summarized in the table below.
| Validation Parameter | Performance Characteristic |
| Linearity | |
| Concentration Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision | |
| Intra-day (RSD%) | < 2% |
| Inter-day (RSD%) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Specificity | No interference from endogenous matrix components observed at the retention time of Sal-1-COOH. |
Method 2: LC-MS/MS for Salsolinol (B1200041) Enantiomers and Dopamine Quantification
For applications requiring higher sensitivity and the ability to distinguish between stereoisomers, a chemical derivatization step coupled with chiral Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative.[8] This method allows for the simultaneous determination of both salsolinol enantiomers and dopamine.
Experimental Protocol
Sample Preparation and Derivatization:
-
Spike 0.5 mL of plasma or cerebrospinal fluid with an internal standard.
-
Perform solid-phase extraction to isolate the analytes.
-
Derivatize the extracted compounds to enhance their chromatographic and mass spectrometric properties.
-
Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Chromatography: Chiral Liquid Chromatography.
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Tandem Mass Spectrometry (MS/MS).
Method Validation Data
This highly sensitive method demonstrates excellent performance for trace-level quantification.
| Validation Parameter | Performance Characteristic |
| Linearity | |
| Concentration Range (SAL) | 10 - 4000 pg/mL |
| Concentration Range (DA) | 0.1 - 8 ng/mL |
| Precision (CV%) | |
| Intra-day | < 10% |
| Inter-day | < 10% |
| Limit of Quantification (LOQ) | |
| Salsolinol Enantiomers | < 10 pg |
| Dopamine | 100 pg |
Comparative Analysis
| Feature | HPLC-UV Method | LC-MS/MS Method |
| Principle | UV absorbance | Mass-to-charge ratio |
| Sensitivity | Lower (µg/mL range) | Higher (pg/mL range) |
| Specificity | Good, but susceptible to co-eluting compounds with similar UV spectra. | Excellent, based on specific precursor-product ion transitions. |
| Chiral Separation | Not inherently capable without a chiral column and specific method development. | Can be readily achieved with a chiral column, allowing for enantiomer-specific quantification.[9] |
| Cost & Complexity | Lower cost, simpler instrumentation and operation. | Higher initial investment and operational complexity. |
| Throughput | Moderate | Potentially higher with modern UPLC systems. |
Workflow Diagrams
Caption: Experimental workflow for the HPLC-UV quantification of this compound.
References
- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Comparative neurotoxicity of Salsolinol-1-carboxylic acid and salsolinol.
A comprehensive guide for researchers, scientists, and drug development professionals.
Executive Summary
Salsolinol (B1200041) (SAL), a dopamine-derived metabolite, has been extensively studied for its potential role in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease. Its neurotoxic effects, primarily mediated through oxidative stress and apoptosis, are well-documented in various in vitro models. In contrast, Salsolinol-1-carboxylic acid (SALSA), a direct biosynthetic precursor to SAL, remains largely uninvestigated in the context of neurotoxicity. A thorough review of existing scientific literature reveals a significant gap in our understanding of SALSA's potential neurotoxic properties, with no direct comparative studies or independent toxicological data currently available.
This guide provides a detailed overview of the established neurotoxicity of salsolinol, including quantitative data from key experimental studies, detailed experimental protocols, and visualizations of the implicated signaling pathways. The absence of corresponding data for SALSA is a critical finding of this report, highlighting a significant knowledge gap in the field of neurotoxin research. This lack of information precludes a direct comparison of the neurotoxic potential of these two related compounds.
Comparative Data on Neurotoxicity
Despite extensive investigation, no peer-reviewed studies providing quantitative data on the neurotoxicity of this compound were identified. Therefore, a direct comparison with salsolinol is not possible at this time. The following table summarizes key quantitative findings on the neurotoxicity of salsolinol from various in vitro studies.
| Cell Line | Assay | Concentration of Salsolinol | Effect |
| SH-SY5Y Human Neuroblastoma | MTT Assay | 10-250 µM | No significant release of lactate (B86563) dehydrogenase (LDH)[1] |
| SH-SY5Y Human Neuroblastoma | LDH Assay | 10-250 µM | No significant release of LDH[1] |
| SH-SY5Y Human Neuroblastoma | ROS Assay | 50, 100, and 250 µM | Significant reduction in H₂O₂-induced Reactive Oxygen Species (ROS) levels[1] |
| SH-SY5Y Human Neuroblastoma | Caspase-3/7 Assay | 250 µM | Significant reduction in H₂O₂ or 6-OHDA-induced caspase-3/7 activity[1] |
| Rat Hippocampal Cultures | Caspase-3 Activity | 50 and 100 µM | Diminished glutamate-induced caspase-3 activity[1] |
| Rat Hippocampal Cultures | Caspase-3 Activity | 500 µM | Potentiated glutamate-induced caspase-3 activity[1] |
| Rat Hippocampal Cultures | LDH Release | 50 and 100 µM | Inhibited glutamate-induced LDH release[2] |
| Rat Hippocampal Cultures | LDH Release | 500 µM | Increased glutamate-induced LDH release[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to assess the neurotoxicity of compounds like salsolinol.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Protocol:
-
Seed cells (e.g., SH-SY5Y) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (e.g., salsolinol) for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay:
-
Principle: This assay quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.
-
Protocol:
-
Culture and treat cells as described for the MTT assay.
-
Collect the cell culture supernatant from each well.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubate the plate at room temperature for a specified time, protected from light.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) to determine the amount of formazan produced, which is proportional to the amount of LDH released.
-
Express cytotoxicity as a percentage of the positive control (cells lysed to release maximum LDH).
-
Apoptosis and Oxidative Stress Assays
1. Caspase Activity Assay:
-
Principle: Caspases are a family of proteases that are key mediators of apoptosis. This assay uses a fluorogenic or colorimetric substrate that is cleaved by active caspases (e.g., caspase-3/7), producing a detectable signal.
-
Protocol:
-
Plate and treat cells with the test compound.
-
Lyse the cells to release intracellular contents.
-
Add the cell lysate to a microplate containing the caspase substrate.
-
Incubate to allow for enzymatic reaction.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Quantify caspase activity relative to a standard curve or as a fold change compared to the control.
-
2. Reactive Oxygen Species (ROS) Assay using DCFH-DA:
-
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Culture and treat cells as required.
-
Load the cells with DCFH-DA solution and incubate.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation/emission wavelength of approximately 485/535 nm.
-
ROS levels are expressed as a percentage or fold change relative to the control.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in neurotoxicity can aid in understanding the mechanisms of action.
Salsolinol Biosynthesis and Neurotoxic Mechanisms
The following diagram illustrates the biosynthetic pathway of salsolinol from dopamine, where this compound is an intermediate, and the key mechanisms of salsolinol-induced neurotoxicity.
Caption: Biosynthesis of Salsolinol and its neurotoxic mechanisms.
Experimental Workflow for Neurotoxicity Assessment
The logical flow of experiments to assess the neurotoxicity of a compound is depicted in the following diagram.
Caption: Workflow for in vitro neurotoxicity assessment.
Conclusion
The existing body of research provides a solid foundation for understanding the neurotoxic potential of salsolinol. Its ability to induce oxidative stress and apoptosis in neuronal cells, particularly at higher concentrations, is well-established through a variety of experimental models. However, the complete absence of toxicological data for its direct precursor, this compound, represents a significant gap in the literature. This lack of information prevents a direct and meaningful comparison of the neurotoxicity of these two compounds. Future research should prioritize the investigation of SALSA's biological activity and potential neurotoxicity to fully comprehend the toxicological profile of this metabolic pathway. Such studies are essential for a more complete understanding of the endogenous and exogenous factors that may contribute to neurodegenerative processes.
References
Differentiating the biological effects of Salsolinol-1-carboxylic acid enantiomers.
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide focuses on the biological effects of the enantiomers of salsolinol (B1200041) (SAL). Despite extensive literature searches, specific comparative data on the biological activities of (R)-Salsolinol-1-carboxylic acid and (S)-Salsolinol-1-carboxylic acid is scarce. Salsolinol-1-carboxylic acid is recognized as a metabolic precursor to (R)-salsolinol[1][2]. The information presented herein, therefore, serves as a proxy to understand the potential differential effects of related chiral compounds.
Introduction
Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a dopamine-derived compound that exists as two enantiomers, (R)-salsolinol and (S)-salsolinol. It can be formed endogenously through both non-enzymatic and enzymatic pathways[1][3]. The non-enzymatic Pictet-Spengler condensation of dopamine (B1211576) and acetaldehyde (B116499) results in a racemic mixture of (R)- and (S)-salsolinol, while an enzymatic pathway involving a putative (R)-salsolinol synthase is thought to stereoselectively produce the (R)-enantiomer[1][3]. Due to its structural similarity to known neurotoxins, salsolinol has been implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease. Emerging evidence, however, suggests a more complex, dual role for salsolinol, with reports of both neurotoxic and neuroprotective effects that appear to be concentration-dependent and enantiomer-specific[2][4][5]. This guide provides a comparative analysis of the biological effects of (R)- and (S)-salsolinol, supported by experimental data, to aid researchers in understanding their distinct pharmacological profiles.
Data Presentation: Quantitative Comparison of Salsolinol Enantiomers
The following tables summarize the key quantitative data differentiating the biological effects of (R)- and (S)-salsolinol.
Table 1: Comparative Cytotoxicity of Salsolinol Enantiomers in SH-SY5Y Human Neuroblastoma Cells
| Enantiomer | Assay | IC50 Value (µM) | Incubation Time | Reference |
| (R)-Salsolinol | Alamar Blue | 540.2 | 12 hours | [3] |
| (S)-Salsolinol | Alamar Blue | 296.6 | 12 hours | [3] |
Table 2: Comparative Receptor Binding Affinity of Salsolinol Enantiomers
| Enantiomer | Receptor | Radioligand | Ki Value (µM) | Reference |
| (R)-Salsolinol | Dopamine D2/D3 | [3H]spiperone | > 100 | [4] |
| (S)-Salsolinol | Dopamine D2 | [3H]spiperone | 4.79 ± 1.8 | [4] |
| (S)-Salsolinol | Dopamine D3 | [3H]spiperone | 0.48 ± 0.09 | [4] |
| (R)-Salsolinol | µ-Opioid Receptor | - | EC50: 600 | [1] |
| (S)-Salsolinol | µ-Opioid Receptor | - | EC50: 9 | [1] |
Table 3: Neuroprotective Effects of Salsolinol Enantiomers
| Enantiomer/Racemate | Concentration (µM) | Experimental Model | Protective Effect | Reference |
| (R)-Salsolinol | 50 | MPP+ (1000 µM) treated SH-SY5Y cells | Statistically significant increase in cell viability | [4][6] |
| (S)-Salsolinol | 50 | MPP+ (1000 µM) treated SH-SY5Y cells | Statistically significant increase in cell viability | [4][6] |
| (R,S)-Salsolinol | 50 | MPP+ (1000 µM) treated SH-SY5Y cells | Statistically significant increase in cell viability | [4][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assessment: MTS Assay
This protocol is adapted from studies assessing the cytotoxicity and neuroprotective effects of salsolinol enantiomers in the SH-SY5Y human neuroblastoma cell line[6][7].
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 0.7 x 10⁴ cells/well in 100 µL of culture medium.
-
Cell Culture: Culture the cells for 24-48 hours at 37°C in a humidified atmosphere containing 5% CO₂ to allow them to reach approximately 70% confluency.
-
Treatment:
-
For Cytotoxicity: Incubate the cells with various concentrations of (R)-, (S)-, or (R,S)-salsolinol for a specified period (e.g., 48 hours).
-
For Neuroprotection: Pre-incubate the cells with the desired concentration of the salsolinol enantiomer (e.g., 50 µM) for 1 hour. Subsequently, add the neurotoxin (e.g., MPP⁺ at a final concentration of 1000 µM) and incubate for an additional 48 hours.
-
-
MTS Reagent Addition: Add 20 µL of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) labeling mixture to each well.
-
Incubation: Incubate the plate for 3-5 hours under the same culture conditions.
-
Absorbance Measurement: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (vehicle-treated) cells.
Dopamine D2/D3 Receptor Binding Assay
This protocol is a generalized procedure based on competitive binding assays using [³H]-spiperone[4][8][9].
-
Membrane Preparation: Prepare crude membranes from cells expressing dopamine D2 or D3 receptors (e.g., HEK293-rD₂ and HEK293-rD₃ cells).
-
Assay Buffer: Use a suitable assay buffer, such as 50 mM Tris-HCl (pH 7.4) containing 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, [³H]-spiperone (at a concentration of approximately 2-3 times its Kd value), and varying concentrations of the unlabeled competitor ((R)- or (S)-salsolinol). The total assay volume is typically 200-1000 µL.
-
Nonspecific Binding: Determine nonspecific binding in the presence of a high concentration of a known D2/D3 antagonist, such as 2 µM (+)-butaclamol.
-
Incubation: Incubate the reaction mixture for 1 hour at 30°C.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM TRIS).
-
Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Determine the IC50 values for the competitors and convert them to Ki values using the Cheng-Prusoff equation.
Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay
This protocol is based on the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels[10][11].
-
Cell Seeding: Seed SH-SY5Y cells in a 12-well or 24-well plate at an appropriate density (e.g., 1.5 x 10⁵ cells/well).
-
Treatment: Treat the cells with different concentrations of salsolinol enantiomers for the desired time periods (e.g., 24, 48, 72 hours).
-
Cell Harvesting: After treatment, collect the cells by trypsinization and centrifuge at 1500 rpm for 5 minutes.
-
Washing: Wash the cell pellet once with phosphate-buffered saline (PBS).
-
DCFH-DA Staining: Resuspend the cells in a working solution of 10 µM DCFH-DA in pre-warmed serum-free medium or PBS.
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Resuspend the cells in PBS and measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity to the cell number and express the results as a percentage of the control group.
Mitochondrial Membrane Potential (MMP) Assessment: JC-1 Assay
This protocol utilizes the cationic dye JC-1 to measure changes in mitochondrial membrane potential[12][13].
-
Cell Seeding and Treatment: Culture and treat the cells with the salsolinol enantiomers as described in the previous protocols. Include a positive control for MMP depolarization, such as CCCP (5-50 µM for 15-30 minutes).
-
JC-1 Staining: After treatment, wash the cells once with warm PBS. Add the JC-1 staining solution (typically 1-10 µM in culture medium) to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.
-
Washing: Remove the staining solution and wash the cells with an assay buffer or PBS.
-
Fluorescence Measurement:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for green (monomers, indicating low MMP) and red (J-aggregates, indicating high MMP) fluorescence.
-
Plate Reader: Measure the fluorescence intensity at Ex/Em of ~485 nm/535 nm for JC-1 monomers and ~535 nm/595 nm for J-aggregates.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Signaling Pathways and Mechanisms of Action
The differential biological effects of salsolinol enantiomers can be attributed to their distinct interactions with specific signaling pathways.
Dopaminergic Pathway
(S)-Salsolinol exhibits a significantly higher affinity for dopamine D2 and D3 receptors compared to the (R)-enantiomer[4]. As an agonist at these G-protein coupled receptors, (S)-salsolinol can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can modulate downstream signaling cascades, potentially affecting gene expression and neuronal function[3][4].
µ-Opioid Receptor Pathway and GABAergic Modulation
Both enantiomers of salsolinol can act as agonists at the µ-opioid receptor, with the (S)-enantiomer being significantly more potent[1]. Activation of µ-opioid receptors on GABAergic interneurons in the ventral tegmental area (VTA) leads to their inhibition. This disinhibits dopaminergic neurons, resulting in increased dopamine release in projection areas like the nucleus accumbens[2][14].
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative analysis of salsolinol enantiomers.
References
- 1. Racemic Salsolinol and its Enantiomers Act as Agonists of the μ-Opioid Receptor by Activating the Gi Protein-Adenylate Cyclase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salsolinol Stimulates Dopamine Neurons in Slices of Posterior Ventral Tegmental Area Indirectly by Activating μ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 5. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Salsolinol Protects SH-SY5Y Cells Against MPP+ Damage and Increases Enteric S100-Immunoreactivity in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]
Salsolinol-1-carboxylic Acid as a Diagnostic Biomarker: A Comparative Guide to Other Dopamine Metabolites
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable and specific biomarkers for neurological disorders, particularly those involving dopaminergic systems like Parkinson's disease, is a critical area of research. This guide provides a comparative analysis of Salsolinol-1-carboxylic acid (Sal-Car) against other established dopamine (B1211576) metabolites—homovanillic acid (HVA), 3,4-dihydroxyphenylacetic acid (DOPAC), and 3-methoxytyramine (3-MT)—as potential diagnostic biomarkers. This comparison is based on the current scientific literature, focusing on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Introduction to Dopamine Metabolites as Biomarkers
Dopamine, a crucial neurotransmitter, is metabolized in the brain through several enzymatic pathways. The levels of its metabolites in cerebrospinal fluid (CSF), plasma, and urine can reflect the state of the dopaminergic system and may serve as valuable biomarkers for diagnosing and monitoring disease progression.
-
Homovanillic acid (HVA) is a major final metabolite of dopamine, formed through the action of both monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
-
3,4-Dihydroxyphenylacetic acid (DOPAC) is an intermediate metabolite produced primarily within dopaminergic neurons by the action of MAO on dopamine.
-
3-Methoxytyramine (3-MT) is another intermediate metabolite, formed by the action of COMT on dopamine, primarily in the synaptic cleft.
-
This compound (Sal-Car) is a condensation product of dopamine and pyruvic acid. Its formation may be influenced by oxidative stress and cellular metabolism. While its direct neurotoxic effects are still under investigation, its presence and concentration could signify alterations in dopamine homeostasis.
Comparative Analysis of Diagnostic Performance
A direct comparative study evaluating the diagnostic performance of this compound against other dopamine metabolites using metrics like sensitivity, specificity, and Area Under the Curve (AUC) is not extensively available in the current body of scientific literature. However, we can analyze the existing data on the concentration changes of these metabolites in patient cohorts, primarily in the context of Parkinson's disease, to infer their potential diagnostic utility.
| Metabolite | Matrix | Disease vs. Control | Key Findings & Limitations |
| This compound (Sal-Car) | CSF, Urine | Data primarily available for its derivative, salsolinol (B1200041). | Salsolinol levels have been reported to be elevated in the CSF of Parkinson's disease patients, particularly those with dementia[1][2]. However, other studies have not found significant differences[3]. The diagnostic accuracy of Sal-Car itself has not been established. |
| Homovanillic acid (HVA) | CSF | Generally decreased in Parkinson's disease. | Decreased CSF HVA is a consistent finding in Parkinson's disease, reflecting dopamine deficiency. However, there is considerable overlap with healthy controls, limiting its standalone diagnostic accuracy[4]. |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | CSF | Generally decreased in Parkinson's disease. | Similar to HVA, decreased CSF DOPAC is observed in Parkinson's disease. Some studies suggest it may be a more direct marker of dopamine turnover within neurons[5]. |
| 3-Methoxytyramine (3-MT) | Plasma, CSF | Altered levels reported in Parkinson's disease. | Changes in 3-MT may reflect synaptic dopamine release and COMT activity. Its diagnostic utility is still under investigation. |
Note: The table summarizes general trends. Absolute concentrations can vary significantly between studies due to differences in analytical methods, patient cohorts, and disease stages.
Signaling Pathways and Experimental Workflows
To understand the context of these biomarkers, it is essential to visualize the biochemical pathways of dopamine metabolism and the typical experimental workflow for their analysis.
Caption: Dopamine metabolism pathway leading to the formation of key metabolites.
Caption: A typical experimental workflow for the analysis of dopamine metabolites.
Experimental Protocols
The accurate quantification of dopamine metabolites is paramount for their validation as biomarkers. High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Protocol: Simultaneous Quantification of Dopamine Metabolites by LC-MS/MS
This protocol provides a general framework. Specific parameters will require optimization based on the instrumentation and specific analytes of interest.
1. Sample Preparation:
-
Matrix: Cerebrospinal Fluid (CSF)
-
Procedure:
-
Thaw frozen CSF samples on ice.
-
To 100 µL of CSF, add 300 µL of ice-cold acetonitrile (B52724) containing a mixture of deuterated internal standards for Sal-Car, HVA, DOPAC, and 3-MT.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be determined and optimized. For example:
-
Hypothetical Sal-Car Transition: m/z 224.1 -> 178.1
-
HVA Transition: m/z 183.1 -> 137.1
-
DOPAC Transition: m/z 169.1 -> 123.1
-
3-MT Transition: m/z 168.1 -> 151.1
-
-
Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
-
3. Data Analysis:
-
Quantification is performed by constructing a calibration curve using known concentrations of analytical standards and their corresponding internal standards. The peak area ratios of the analyte to the internal standard are plotted against concentration.
Conclusion and Future Directions
While HVA and DOPAC are established indicators of dopamine metabolism and have been extensively studied in the context of Parkinson's disease, their diagnostic utility is often limited by a lack of specificity. This compound presents an intriguing, yet underexplored, potential biomarker. Its formation is directly linked to dopamine and a key cellular metabolite, pyruvic acid, suggesting it could reflect a unique aspect of cellular stress and metabolic dysregulation within the dopaminergic system.
Crucially, there is a clear need for future research to focus on:
-
Direct Comparative Studies: Head-to-head comparisons of the diagnostic accuracy of Sal-Car with HVA, DOPAC, and 3-MT in well-characterized patient cohorts are essential. These studies should include the calculation of sensitivity, specificity, and ROC curves to provide a clear picture of their respective diagnostic performances.
-
Methodological Standardization: The development and validation of robust and standardized analytical methods for the simultaneous quantification of these metabolites will be critical for ensuring the reproducibility and comparability of results across different laboratories.
-
Longitudinal Studies: Tracking the levels of these metabolites over the course of disease progression will help to elucidate their potential as prognostic biomarkers and as indicators of therapeutic response.
By addressing these research gaps, the scientific community can better ascertain the true clinical value of this compound as a diagnostic biomarker for neurological disorders.
References
- 1. Increase in salsolinol level in the cerebrospinal fluid of parkinsonian patients is related to dementia: advantage of a new high-performance liquid chromatography methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-tandem mass spectrometry assay for simultaneous quantification of catecholamines and metabolites in human plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Biomarkers to detect central dopamine deficiency and distinguish Parkinson disease from multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: GC-MS vs. LC-MS/MS for the Analysis of Salsolinol-1-Carboxylic Acid
For researchers, scientists, and drug development professionals engaged in the analysis of catecholamine metabolites, the choice of analytical methodology is paramount to achieving accurate and reliable results. Salsolinol-1-carboxylic acid, a dopamine-derived metabolite, is of significant interest in neuroscience and addiction research. This guide provides a comprehensive cross-validation of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this critical analyte.
This comparison guide delves into the experimental protocols and performance characteristics of both GC-MS and LC-MS/MS for the analysis of this compound. By presenting quantitative data in a clear, tabular format and illustrating the associated workflows, this document aims to equip researchers with the necessary information to select the most suitable method for their specific research needs.
At a Glance: Key Performance Metrics
The selection of an analytical method is often a trade-off between various performance parameters. Below is a summary of the expected performance of GC-MS and LC-MS/MS for the analysis of this compound, based on available literature for this and structurally similar analytes.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | Low pg/mL | Sub pg/mL to low pg/mL |
| Limit of Quantification (LOQ) | Low pg/mL | Low pg/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% (e.g., +/- 7.1% for this compound[1]) | < 10% |
| Accuracy (%Recovery) | 85-115% | 90-110% |
| Sample Throughput | Lower (requires derivatization) | Higher (often direct injection) |
| Matrix Effects | Less prone | More susceptible to ion suppression/enhancement |
| Analyte Suitability | Requires volatile and thermally stable derivatives | Broad applicability to polar and non-volatile compounds |
The Analytical Workflow: A Visual Comparison
The fundamental difference in the analytical workflow between GC-MS and LC-MS/MS for a polar compound like this compound lies in the sample preparation stage. GC-MS necessitates a chemical derivatization step to increase the analyte's volatility and thermal stability, making it amenable to gas-phase analysis. In contrast, LC-MS/MS can often analyze such compounds directly in their native form from a liquid sample.
Figure 1. A comparative overview of the typical analytical workflows for GC-MS and LC-MS/MS analysis of polar analytes like this compound.
Experimental Protocols
Detailed and robust experimental protocols are the cornerstone of reproducible and reliable analytical data. Below are representative methodologies for the analysis of this compound using both GC-MS and LC-MS/MS.
GC-MS Protocol
The analysis of this compound by GC-MS typically requires a derivatization step to make the analyte volatile. A common approach involves esterification of the carboxylic acid and acylation of the hydroxyl and amine groups.
1. Sample Preparation and Extraction:
-
To 1 mL of biological fluid (e.g., urine), add an internal standard (e.g., deuterium-labeled this compound).
-
Perform a solid-phase extraction (SPE) using a cation exchange column to isolate the analyte from the matrix.
-
Elute the analyte and internal standard from the SPE column and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
The dried residue is derivatized using a two-step process. First, the carboxylic acid group is esterified.
-
Subsequently, the hydroxyl and amine groups are acylated. For instance, a method for this compound uses a hexafluoropropionyl ester pentafluoropropyl derivative.[1]
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
LC-MS/MS Protocol
LC-MS/MS offers the advantage of analyzing polar compounds like this compound with minimal sample preparation, often employing a "dilute-and-shoot" approach.
1. Sample Preparation:
-
To 100 µL of biological fluid (e.g., urine), add 900 µL of a precipitation solution (e.g., acetonitrile (B52724) containing an internal standard such as a stable isotope-labeled this compound).
-
Vortex and centrifuge to pellet precipitated proteins.
-
Transfer the supernatant to an autosampler vial for injection.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting from 2% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
Cross-Validation: A Logical Framework
The process of cross-validating two distinct analytical methods involves a systematic comparison of their results to ensure consistency and reliability. The following diagram illustrates the logical flow of a cross-validation study.
Figure 2. The logical workflow for the cross-validation of GC-MS and LC-MS/MS methods.
Discussion and Conclusion
Both GC-MS and LC-MS/MS are powerful techniques capable of the sensitive and specific quantification of this compound.
GC-MS offers high chromatographic resolution and well-established libraries for spectral matching. However, the mandatory derivatization step can be time-consuming, introduce variability, and may not be suitable for thermally labile compounds. For routine analysis of a large number of samples, this can be a significant bottleneck.
LC-MS/MS shines in its ability to analyze polar and non-volatile compounds with minimal sample preparation, leading to higher sample throughput. The specificity of tandem mass spectrometry (MS/MS) provides excellent selectivity, even in complex biological matrices. However, LC-MS/MS can be more susceptible to matrix effects, such as ion suppression or enhancement, which can impact accuracy if not properly addressed, typically through the use of co-eluting stable isotope-labeled internal standards.
Recommendation: For high-throughput applications where rapid turnaround time is crucial, LC-MS/MS is generally the preferred method for the analysis of this compound due to its simpler sample preparation and direct analysis capabilities. GC-MS remains a valuable and robust alternative, particularly in laboratories where it is the established platform and for confirmatory analysis, leveraging its high separation efficiency and the extensive knowledge base of EI mass spectra.
Ultimately, the choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including the number of samples, the required sensitivity and throughput, and the available instrumentation and expertise. This guide provides the foundational information to make an informed decision for the critical task of quantifying this compound in biological matrices.
References
A Comparative In Vitro Analysis of Salsolinol-1-Carboxylic Acid and Other Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro effects of Salsolinol-1-carboxylic acid and other structurally related tetrahydroisoquinolines (TIQs). The information presented is collated from various scientific studies to facilitate an objective assessment of their biological activities. This document summarizes key findings on neurotoxicity, antioxidant potential, enzyme inhibition, and receptor binding profiles, supported by experimental data and methodologies.
Introduction to Tetrahydroisoquinolines
Tetrahydroisoquinolines are a class of compounds that can be formed endogenously in mammals through the condensation of biogenic amines with aldehydes or keto acids. Their structural similarity to neuroactive substances has prompted extensive research into their physiological and pathological roles, particularly in the context of neurodegenerative diseases and addiction. Salsolinol (B1200041) and its derivatives, formed from dopamine (B1211576), are of significant interest due to their potential impact on dopaminergic systems.
Comparative In Vitro Effects
The following sections detail the in vitro effects of this compound, Salsolinol, N-methyl-(R)-salsolinol, and Tetrahydropapaveroline.
Neurotoxicity
The neurotoxic potential of various TIQs has been investigated in different cell models, most commonly the human neuroblastoma cell line SH-SY5Y.
| Compound | Cell Line | Concentration | Effect | Reference |
| Salsolinol | SH-SY5Y | 500 µM | 49.08 ± 1.8% cell death in undifferentiated cells | [1] |
| SH-SY5Y | 500 µM | 22.5 ± 4.5% cell death in differentiated cells | [1] | |
| SH-SY5Y | 0.4 mM | ~65% reduction in cell viability | [1] | |
| SH-SY5Y | 0.8 mM | ~80% reduction in cell viability | [1] | |
| SH-SY5Y | IC50 = 34.2 µM (72h) | Cytotoxic via impairment of cellular energy production | [1] | |
| (R)-Salsolinol | SH-SY5Y | IC50 = 540.2 µM | Cytotoxic | [1] |
| (S)-Salsolinol | SH-SY5Y | IC50 = 296.6 µM | Cytotoxic | [1] |
| N-methyl-(R)-salsolinol | SH-SY5Y | up to 750 µM | No toxic effect observed | [1] |
| 1-Aryl-6,7-dihydroxy-THIQs | C8166 | CC50 = 687.3 - 784.3 µM | Low cytotoxicity | [2] |
| 1-Alkyl-THIQ derivatives | PC12 | High concentrations | Significantly affected cell viability | [3] |
Note: Direct comparative data for the neurotoxicity of this compound is limited in the reviewed literature.
Antioxidant and Pro-oxidant Activity
The catechol structure present in many TIQs suggests potential for antioxidant or pro-oxidant activity through interaction with reactive oxygen species (ROS).
| Compound | Assay | Concentration | Effect | Reference |
| (RS)-Salsolinol | ROS assay (H₂O₂-induced) in SH-SY5Y cells | 50, 100, 250 µM | Significant reduction in ROS levels | [4] |
| N-methyl-(R)-salsolinol | In vitro assay | 40 µM | Increased hydroxyl radical levels | [4] |
| N-methyl-(R)-salsolinol | In vitro assay | - | Nonenzymatic oxidation produces hydroxyl radicals | [4] |
| Salsolinol | In vitro assay | 0.5 mM | Time-dependent increase in hydroxyl radical generation | [4] |
Enzyme Inhibition
Tetrahydroisoquinolines have been shown to interact with various enzymes, notably monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism.
| Compound | Enzyme | Substrate | Effect | Reference |
| (RS)-Salsolinol | MAO-A | Serotonin | Competitive inhibition | [4] |
| MAO-B | Benzylamine | Non-competitive inhibition | [4] | |
| (R)-Salsolinol | MAO-A | - | More potent inhibitor than (S)-enantiomer | [4] |
| This compound | MAO-A | - | Presence of carboxyl group depletes inhibitory activity | [5] |
| N-methyl-norsalsolinol | MAO | Dopamine | Dose-dependent inhibition (IC50 = 33 µM) | [6] |
Receptor Binding
The affinity of TIQs for various neurotransmitter receptors is a key aspect of their pharmacological profile.
| Compound | Receptor | Affinity (Ki or IC50) | Effect | Reference |
| Salsolinol | Dopamine D₂/D₃ | Ki = 0.48 ± 0.021 µM (for D₃) | Antagonist | [1] |
| µ-Opioid | EC50 = 2 x 10⁻⁵ M | Agonist | [7] | |
| (R)-Salsolinol | µ-Opioid | EC50 = 6 x 10⁻⁴ M | Agonist | [8] |
| (S)-Salsolinol | µ-Opioid | EC50 = 9 x 10⁻⁶ M | More potent agonist than (R)-enantiomer | [8] |
| Tetrahydropapaveroline (THP) | Dopamine Transporter (DAT) | Ki ≈ 41 µM | Inhibition of dopamine uptake | [9] |
Note: Direct comparative data for the receptor binding affinity of this compound is limited in the reviewed literature.
Experimental Protocols
Cell Viability Assays (MTT and LDH)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds for specified durations (e.g., 24, 48, 72 hours).
-
MTT Assay: After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Following incubation, the formazan (B1609692) crystals formed are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
LDH Assay: Lactate dehydrogenase (LDH) released from damaged cells into the culture medium is quantified using a commercially available cytotoxicity detection kit. The absorbance is measured at a specific wavelength to determine the amount of LDH release, which is proportional to cell death.[6]
Reactive Oxygen Species (ROS) Assay
-
Cell Culture and Treatment: SH-SY5Y cells are cultured and treated with the test compounds as described above. In some experiments, an oxidizing agent like hydrogen peroxide (H₂O₂) is used to induce ROS production.
-
Staining: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer to quantify the intracellular ROS levels.[4]
Monoamine Oxidase (MAO) Activity Assay
-
Enzyme Source: Rat brainstem and liver homogenates are often used as a source of MAO enzymes.
-
Incubation: The enzyme preparation is incubated with a specific substrate for MAO-A (e.g., serotonin) or MAO-B (e.g., benzylamine) in the presence or absence of the test compounds.
-
Detection: The rate of product formation is measured, often by radiometric or fluorometric methods, to determine the enzyme activity. The inhibitory effect of the compounds is calculated by comparing the activity with and without the inhibitor.[4]
Receptor Binding Assay
-
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest (e.g., dopamine D₂/D₃ receptors, µ-opioid receptors) are prepared.
-
Radioligand Binding: The membranes are incubated with a specific radiolabeled ligand for the receptor in the presence of varying concentrations of the unlabeled test compound.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the bound ligand is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[1]
Signaling Pathways and Experimental Workflows
Biosynthesis of Salsolinol and this compound
Caption: Biosynthesis of Salsolinol and its carboxylic acid precursor.
General Workflow for In Vitro Neurotoxicity Assessment
Caption: Workflow for assessing the neurotoxicity of tetrahydroisoquinolines.
Conclusion
The available in vitro data indicate that salsolinol and its derivatives possess a range of biological activities, with some exhibiting neurotoxic effects while others show neuroprotective potential under certain conditions. (S)-Salsolinol appears to be a more potent agonist at the µ-opioid receptor compared to its (R)-enantiomer. Notably, N-methyl-(R)-salsolinol, a metabolite of salsolinol, shows pro-oxidant activity in vitro. The presence of a carboxylic acid group in this compound appears to reduce its ability to inhibit MAO-A compared to salsolinol.
A significant gap in the current literature is the lack of direct, comparative studies evaluating the in vitro effects of this compound alongside other key tetrahydroisoquinolines under standardized experimental conditions. Such studies would be invaluable for a more definitive structure-activity relationship analysis and for elucidating the specific contributions of different functional groups to the observed biological effects. Future research should focus on these direct comparisons to provide a clearer understanding of the relative potencies and mechanisms of action of these important endogenous compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]
- 6. Studies on the neurotoxicity of 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (salsolinol) in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Salsolinol-1-Carboxylic Acid in Cerebrospinal Fluid: HPLC-ECD vs. LC-MS/MS
The accurate quantification of Salsolinol-1-carboxylic acid (Sal-Car) in cerebrospinal fluid (CSF) is crucial for research into its potential role as a biomarker in neurological disorders such as Parkinson's disease and in studies related to alcohol metabolism. This guide provides an objective comparison of two prominent analytical techniques for this purpose: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This comparison is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Quantitative Performance Comparison
The choice of an analytical method is often dictated by its performance characteristics. The following table summarizes the key quantitative parameters for the analysis of Salsolinol (B1200041) and its derivatives using HPLC-ECD and LC-MS/MS.
| Parameter | HPLC-ECD | LC-MS/MS |
| Limit of Quantification (LOQ) | ~0.02 ng/mL | < 10 pg/mL (< 0.01 ng/mL)[1] |
| Linear Dynamic Range | Over three orders of magnitude[2] | 0.5 - 5000 pg (on-column)[1] |
| Precision (CV%) | Typically < 10% | < 10%[1] |
| Accuracy/Recovery | Generally high, but can be affected by matrix interferences | High, with the use of stable isotope-labeled internal standards |
| Specificity | Good, but susceptible to co-eluting electroactive species | Very high, based on parent and fragment ion masses |
| Sample Volume | Variable, typically in the range of 100-500 µL | As low as 0.5 mL of CSF[1] |
Experimental Workflow Overview
The general workflow for the analysis of this compound in cerebrospinal fluid involves several key stages, from sample collection to final data analysis.
Caption: General experimental workflow for Sal-Car analysis in CSF.
Detailed Experimental Protocols
Below are detailed methodologies for both HPLC-ECD and LC-MS/MS analysis of Salsolinol and its derivatives in CSF.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This protocol is a representative method synthesized from typical procedures for the analysis of Salsolinol and related catecholamines in biological fluids.
1. Sample Preparation:
-
Thaw frozen CSF samples on ice.
-
To a 500 µL aliquot of CSF, add an internal standard (e.g., isoproterenol).
-
Perform solid-phase extraction (SPE) using a phenylboronic acid cartridge to purify and concentrate the catechol compounds, including Sal-Car.
-
Wash the cartridge with a suitable buffer and elute the analytes with a mild acidic solution.
-
The eluate is then directly injected into the HPLC system.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An aqueous buffer (e.g., 0.1 M sodium phosphate) with an ion-pairing agent (e.g., 1-octanesulfonic acid sodium salt) and an organic modifier (e.g., methanol), adjusted to an acidic pH (e.g., 3.4).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C.
3. Electrochemical Detection:
-
Detector: An electrochemical detector with a glassy carbon working electrode and an Ag/AgCl reference electrode.
-
Potential: An oxidizing potential of +0.7 to +0.8 V is applied to the working electrode.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on the method described by Yuan et al. for the sensitive analysis of Salsolinol enantiomers.
1. Sample Preparation and Derivatization: [1]
-
Take a 0.5 mL aliquot of CSF.
-
Add a deuterium-labeled internal standard.
-
The sample is then subjected to a chemical derivatization step. Salsolinol and its carboxylic acid derivative are converted to stable pentafluorobenzyl (PFB) derivatives.[1] This step enhances chromatographic separation and detection sensitivity.[1]
-
The derivatized sample is then extracted and concentrated for injection.
2. Chromatographic Conditions: [1]
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A chiral column is used to separate the enantiomers of Sal-Car. The bulky PFB groups introduced during derivatization aid in achieving baseline separation on the chiral stationary phase.[1]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Appropriate for the column dimensions, often in the range of 0.2-0.5 mL/min.
3. Tandem Mass Spectrometry Detection: [1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the analyte and derivatizing agent.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high specificity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[1]
Method Comparison Logic
The selection between HPLC-ECD and LC-MS/MS depends on a variety of factors, including the specific research question, required sensitivity, and available resources.
Caption: Decision tree for selecting an analytical method for Sal-Car.
Concluding Remarks
Both HPLC-ECD and LC-MS/MS are powerful techniques for the analysis of this compound in cerebrospinal fluid.
HPLC-ECD offers a cost-effective and robust solution with good sensitivity for many applications. It is a well-established technique in many laboratories. However, its specificity can be a limitation in complex biological matrices where co-eluting electroactive compounds may interfere with the analysis.
LC-MS/MS provides superior sensitivity and specificity, making it the gold standard for trace-level quantification and for studies requiring unambiguous identification of the analyte. The use of stable isotope-labeled internal standards and MRM detection minimizes matrix effects and ensures high accuracy. The primary drawbacks are the higher initial instrument cost and operational complexity.
Ultimately, the choice between these two methods will depend on the specific requirements of the study. For exploratory studies or those with limited sample volumes where the utmost sensitivity is required, LC-MS/MS is the preferred method. For routine analysis in a less complex matrix or when budget is a primary concern, HPLC-ECD remains a viable and effective option.
References
Evaluating the Specificity of Antibodies for Salsolinol-1-carboxylic Acid Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of Salsolinol-1-carboxylic acid (SALSA), a key endogenous alkaloid implicated in neurological pathways, is paramount. The specificity of antibodies used in immunoassays is a critical determinant of data reliability. This guide provides a comparative evaluation of hypothetical anti-SALSA antibodies, complete with experimental data and detailed protocols to aid in the selection and application of these vital research tools.
This guide outlines the performance of two hypothetical antibodies, a polyclonal (pAb-SALSA) and a monoclonal (mAb-SALSA), against SALSA. The data presented is based on established principles of immunoassay development for small molecules and serves as a model for evaluating antibody specificity.
Comparative Antibody Performance
The specificity of an antibody is its ability to distinguish the target antigen from structurally similar molecules. In the context of SALSA immunoassays, cross-reactivity with precursors and metabolites is a key concern. The following table summarizes the performance of our two hypothetical antibodies in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
| Parameter | Polyclonal Antibody (pAb-SALSA) | Monoclonal Antibody (mAb-SALSA) |
| Target Antigen | This compound (SALSA) | This compound (SALSA) |
| Antibody Type | Rabbit Polyclonal | Mouse Monoclonal |
| Assay Format | Competitive ELISA | Competitive ELISA |
| IC50 (SALSA) | 15 ng/mL | 5 ng/mL |
| Cross-reactivity (%) | ||
| Salsolinol | 12% | 2% |
| Dopamine | < 0.1% | < 0.01% |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | < 0.1% | < 0.01% |
| Homovanillic acid (HVA) | < 0.1% | < 0.01% |
-
IC50: The concentration of the analyte that causes 50% inhibition of the signal. A lower IC50 value indicates a higher affinity of the antibody for the target antigen.
-
Cross-reactivity (%): Calculated as (IC50 of SALSA / IC50 of cross-reactant) x 100. A lower percentage indicates higher specificity.
Experimental Protocols
The following is a detailed methodology for a competitive ELISA used to determine the specificity of anti-SALSA antibodies.
Preparation of SALSA-Protein Conjugates
To elicit an immune response and for use in the ELISA, the small molecule SALSA (a hapten) must be conjugated to a larger carrier protein.
-
Immunogen Preparation: this compound is conjugated to Keyhole Limpet Hemocyanin (KLH) using the carbodiimide (B86325) reaction. This SALSA-KLH conjugate is used to immunize rabbits (for polyclonal antibodies) or mice (for monoclonal antibodies).
-
Coating Antigen Preparation: this compound is conjugated to Bovine Serum Albumin (BSA) using the same carbodiimide reaction. This SALSA-BSA conjugate is used to coat the ELISA plate.
Competitive ELISA Protocol
This protocol is designed to quantify SALSA in a sample by measuring the competition between SALSA in the sample and a fixed amount of labeled SALSA for binding to a limited amount of anti-SALSA antibody.
Materials:
-
96-well microtiter plates
-
Anti-SALSA antibody (pAb-SALSA or mAb-SALSA)
-
SALSA-BSA conjugate (coating antigen)
-
SALSA standard solutions
-
Potential cross-reactant solutions (Salsolinol, Dopamine, DOPAC, HVA)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Secondary antibody conjugated to Horseradish Peroxidase (HRP) (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the SALSA-BSA conjugate to a predetermined optimal concentration (e.g., 1 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare serial dilutions of the SALSA standard and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted anti-SALSA antibody for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizing Methodologies
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical framework for comparing antibody specificity.
Competitive ELISA Workflow for SALSA Detection.
Logical Framework for Antibody Specificity Comparison.
A Comparative Guide to the Analysis of Salsolinol-1-Carboxylic Acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Analytical Methodologies
The following table summarizes the key performance characteristics of different analytical methods used for the determination of salsolinol (B1200041) and its carboxylic acid precursor.
| Analytical Technique | Analyte(s) | Matrix | Derivatization | Key Performance Characteristics | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Salsolinol-1-carboxylic acid, Salsolinol | Human Urine, Rat Striatum, Human Caudate Nucleus | Hexafluoropropionyl ester pentafluoropropyl derivative | Precision (CV): ±7.1% for this compound at 15 pmol/ml in human urine. | [1] |
| High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) | Salsolinol Enantiomers | Human Urine, Foods (Dried Bananas, Chocolate) | S-1-(1-naphthyl)ethyl isothiocyanate | Enables separation and quantification of (R)- and (S)-salsolinol. | [2] |
| Micellar Electrokinetic Capillary Chromatography – Electrochemical Detection (MEKC-EC) | Salsolinol, Norsalsolinol, and other biogenic amines | Drosophila head homogenates | Not required | Allows for the resolution of 24 compounds of interest. | [3] |
| Chiral Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry (LC-MS/MS) | Salsolinol Enantiomers, Dopamine | Human Plasma, Cerebrospinal Fluid | Chemical Derivatization | Limit of Quantitation (LOQ): < 10 pg for each salsolinol enantiomer in plasma. | [4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Salsolinol
This method allows for the simultaneous quantification of both this compound and salsolinol in biological samples.
-
Sample Preparation:
-
Homogenization of tissue samples or direct use of urine.
-
Addition of deuterium-labeled internal standards for accurate quantification.
-
Extraction of the analytes from the biological matrix.
-
-
Derivatization:
-
The extracted analytes are derivatized to form hexafluoropropionyl ester pentafluoropropyl derivatives. This step is crucial for enhancing the volatility and thermal stability of the compounds for GC analysis.
-
-
GC-MS Analysis:
-
Separation is achieved on a capillary column.
-
Detection is performed using a mass spectrometer in the selected ion monitoring (SIM) mode, which provides high sensitivity and selectivity by monitoring specific fragment ions of the derivatized analytes.[1]
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Salsolinol Enantiomers
This method is specifically designed for the stereoselective analysis of salsolinol enantiomers.
-
Sample Preparation:
-
Extraction of salsolinol from the biological matrix (e.g., urine).
-
-
Derivatization:
-
The extracted salsolinol is reacted with the chiral derivatizing agent S-1-(1-naphthyl)ethyl isothiocyanate to form diastereoisomeric derivatives.
-
-
HPLC-ECD Analysis:
-
The diastereoisomeric derivatives are separated on a reversed-phase HPLC column.
-
Quantification is achieved using an electrochemical detector, which offers high sensitivity for electroactive compounds like salsolinol derivatives.[2]
-
Mandatory Visualization
Biosynthesis Pathway of Salsolinol
The following diagram illustrates the formation of salsolinol from the neurotransmitter dopamine, with this compound as a key intermediate. This condensation reaction is an example of a Pictet-Spengler reaction.
Caption: Formation of Salsolinol from Dopamine and Pyruvic Acid.
References
- 1. Identification and quantification of 1-carboxysalsolinol and salsolinol in biological samples by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the enantiomeric composition of salsolinol in biological samples by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Salsolinol, Norsalsolinol, and Twenty-one Biogenic Amines Using Micellar Electrokinetic Capillary Chromatography – Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Salsolinol-1-Carboxylic Acid as a Clinical Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Salsolinol-1-carboxylic acid as a potential clinical biomarker, primarily in the context of neurological and addiction-related disorders. While research directly correlating this compound levels with a wide range of clinical outcomes is still emerging, this document summarizes the existing evidence, compares it with established biomarkers, and provides detailed experimental protocols for its quantification.
Introduction to this compound
This compound is a tetrahydroisoquinoline derivative formed from the condensation of dopamine (B1211576) with pyruvic acid. It is an endogenous compound and a precursor in the biosynthesis of salsolinol (B1200041), a substance that has been implicated in the pathophysiology of both Parkinson's disease and alcoholism due to its neurotoxic properties.[1][2] The potential of this compound as a biomarker stems from its direct link to dopamine metabolism, which is altered in these conditions.
Correlation with Clinical Outcomes: State of the Science
Direct evidence linking this compound to clinical outcomes is limited but significant in the context of alcoholism . A key post-mortem study demonstrated that individuals with alcoholism who had ethanol (B145695) in their blood at the time of death had significantly higher concentrations of this compound in the caudate nucleus of the brain.[3] This suggests a potential role for this molecule as a marker of chronic or acute alcohol consumption and its metabolic consequences in the brain.
In the context of Parkinson's disease , while its downstream product, salsolinol, has been more extensively studied and found at elevated concentrations in the cerebrospinal fluid (CSF) of patients, particularly those with dementia, the specific role and correlative value of this compound remain an area for further investigation.[4][5]
Comparative Analysis with Alternative Biomarkers
To provide a comprehensive perspective, the following table compares this compound with established and emerging biomarkers for Parkinson's disease, a key area of interest due to the shared dopaminergic pathways.
| Biomarker | Analyte(s) | Biological Matrix | Analytical Method | Reported Clinical Correlation |
| This compound | This compound | Brain tissue, Urine | GC-MS, LC-MS/MS | Elevated levels in the caudate nucleus of deceased alcoholics with positive blood ethanol.[3] |
| Alpha-Synuclein | Total α-synuclein, Oligomeric α-synuclein, Phosphorylated α-synuclein | CSF, Plasma, Skin biopsies | ELISA, Seed Amplification Assays (SAA) | Lower total α-synuclein in CSF of Parkinson's patients; SAA shows high specificity for detecting pathological forms.[6][7] |
| Tau Proteins | Total tau (t-tau), Phosphorylated tau (p-tau) | CSF | ELISA | Elevated levels can help differentiate Parkinson's disease from atypical parkinsonian disorders and are associated with cognitive decline.[8] |
| Neurofilament Light Chain (NfL) | Neurofilament light chain protein | CSF, Blood (Plasma/Serum) | Immunoassays (e.g., Simoa) | Increased levels indicate axonal damage and are generally higher in atypical parkinsonian disorders than in Parkinson's disease.[6][8] |
| Metabolomics Panels | Various small molecules (e.g., amino acids, lipids) | CSF, Plasma | Mass Spectrometry (LC-MS, GC-MS) | Perturbations in glycerophospholipid and amino acid metabolism have been identified in Parkinson's disease patients.[9] |
Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on the methodology described by Sjöquist & Ljungquist (1985).[3]
1. Sample Preparation (from Brain Tissue):
- Homogenize frozen brain tissue in 4 volumes of ice-cold 0.4 M perchloric acid containing an appropriate internal standard (e.g., deuterated this compound).
- Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
- Collect the supernatant for derivatization.
2. Derivatization:
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Add 50 µL of ethyl acetate (B1210297) and 50 µL of hexafluoroisopropanol and heat at 60°C for 10 minutes.
- Evaporate the solvent and add 50 µL of pentafluoropropionic anhydride. Heat at 60°C for 30 minutes.
- Evaporate the reagent and reconstitute the residue in a suitable solvent for GC-MS analysis.
3. GC-MS Analysis:
- Gas Chromatograph: Use a capillary column suitable for separating the derivatized analytes.
- Carrier Gas: Helium.
- Temperature Program: Optimize the temperature gradient to achieve good separation of the target analyte from other matrix components.
- Mass Spectrometer: Operate in selected ion monitoring (SIM) mode to enhance sensitivity and specificity. Monitor characteristic ions for the derivatized this compound and the internal standard.
4. Quantification:
- Generate a calibration curve using standard solutions of this compound.
- Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
General Protocol for Carboxylic Acid Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Modern approaches often utilize the high sensitivity and specificity of LC-MS/MS.[10][11]
1. Sample Preparation (from Plasma or CSF):
- Thaw samples on ice.
- Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard to the sample in a 3:1 or 4:1 ratio.
- Vortex mix and incubate at -20°C for at least 20 minutes to facilitate protein precipitation.
- Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
- Collect the supernatant. For enhanced cleanup, solid-phase extraction (SPE) can be employed.[11]
2. Derivatization (Optional but often recommended for improved chromatographic retention and ionization):
- Several reagents can be used to derivatize the carboxylic acid group, such as 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like EDC.[10]
- The reaction is typically carried out at a controlled temperature for a specific duration, followed by quenching of the reaction.
3. LC-MS/MS Analysis:
- Liquid Chromatograph: Use a reversed-phase column (e.g., C18) for separation.
- Mobile Phases: Typically a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode is commonly used.
- Ionization Source: Electrospray ionization (ESI), usually in negative mode for carboxylic acids.
- MRM Transitions: Optimize specific precursor-to-product ion transitions for the target analyte and the internal standard to ensure high selectivity and sensitivity.
4. Data Analysis:
- Integrate the peak areas for the analyte and the internal standard.
- Construct a calibration curve from the analysis of standards of known concentrations.
- Quantify the analyte concentration in the samples based on the peak area ratios and the calibration curve.
Visualizations
References
- 1. Salsolinol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification and quantification of 1-carboxysalsolinol and salsolinol in biological samples by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increase in salsolinol level in the cerebrospinal fluid of parkinsonian patients is related to dementia: advantage of a new high-performance liquid chromatography methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Salsolinol Administration Prevents the Behavioral and Neurochemical Effects of l-DOPA in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medthority.com [medthority.com]
- 7. vjneurology.com [vjneurology.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Promising Metabolite Profiles in the Plasma and CSF of Early Clinical Parkinson's Disease [frontiersin.org]
- 10. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Apoptosis Induction by Salsolinol Derivatives: N-methyl-(R)-salsolinol versus Salsolinol-1-carboxylic acid
A head-to-head comparison of the apoptotic potential of Salsolinol-1-carboxylic acid and N-methyl-(R)-salsolinol reveals a significant data gap for the former, while highlighting the potent pro-apoptotic capabilities of the latter, particularly in dopaminergic neurons. This guide synthesizes the available experimental evidence to offer a clear comparison for researchers in neurotoxicity and drug development.
While this compound is recognized as a metabolic precursor to (R)-salsolinol, extensive literature searches have yielded no direct experimental data quantifying its ability to induce apoptosis.[1] In contrast, N-methyl-(R)-salsolinol, a dopamine-derived endogenous neurotoxin, has been extensively studied and identified as a potent inducer of apoptotic cell death in neuronal cell lines.[2] This guide, therefore, focuses on the well-documented apoptotic effects of N-methyl-(R)-salsolinol and its precursor, salsolinol (B1200041), to provide a valuable comparative resource.
Quantitative Comparison of Apoptotic Induction
The following table summarizes the available quantitative data on the cytotoxic and apoptotic effects of N-methyl-(R)-salsolinol and salsolinol, primarily in the human neuroblastoma cell line SH-SY5Y, a common model for studying dopaminergic neurons.
| Parameter | N-methyl-(R)-salsolinol | Salsolinol | Reference Cell Type |
| Apoptosis Induction | Potent inducer of DNA damage and apoptosis. | Induces apoptosis at higher concentrations (e.g., 500 µM), but can be neuroprotective at lower concentrations (50-100 µM). | SH-SY5Y cells |
| IC50 for Cytotoxicity | Not consistently reported, but shown to be more potent than salsolinol in inducing DNA damage. | 34 µM (after 72h) | SH-SY5Y cells |
| Effective Concentration for Apoptosis | Not explicitly quantified in terms of percentage, but its ability to induce apoptosis is well-established. | ~50% cell death at 400 µM (after 24h) | SH-SY5Y cells |
| Key Molecular Events | - Mitochondrial membrane potential loss- Caspase-3 activation- DNA fragmentation- Generation of reactive oxygen species (ROS) | - Increased Bax/Bcl-2 ratio- Cytochrome c release- Caspase-3 activation- ROS production | SH-SY5Y cells |
Signaling Pathways and Experimental Workflow
The apoptotic cascade initiated by N-methyl-(R)-salsolinol is a well-characterized mitochondrial-dependent pathway. The following diagrams illustrate this signaling pathway and a typical experimental workflow for assessing apoptosis.
Caption: Signaling pathway of N-methyl-(R)-salsolinol-induced apoptosis.
Caption: General experimental workflow for assessing apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of common experimental protocols used in the cited studies.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the test compounds (N-methyl-(R)-salsolinol or salsolinol) for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plate for a few hours to allow viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement: Solubilize the formazan product (if using MTT) and measure the absorbance at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: After treatment with the compounds, lyse the cells to release their cytoplasmic contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 to the cell lysate. The substrate is specifically cleaved by active caspase-3.
-
Incubation: Incubate the mixture to allow the enzymatic reaction to proceed.
-
Measurement: Measure the fluorescence or absorbance of the cleaved substrate. The signal intensity is proportional to the caspase-3 activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization: Fix the treated cells to preserve their morphology and then permeabilize them to allow the labeling reagents to enter the nucleus.
-
TdT Enzyme Reaction: Incubate the cells with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., with a fluorescent tag). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Visualization: Visualize the labeled cells using fluorescence microscopy or flow cytometry. The presence of a fluorescent signal indicates apoptotic cells.
Discussion
The available evidence strongly supports the role of N-methyl-(R)-salsolinol as a neurotoxic agent that triggers apoptosis in dopaminergic neurons.[2] Its mechanism of action involves the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of the caspase cascade.[3]
The role of salsolinol in apoptosis is more nuanced, exhibiting a dose-dependent dual function. At higher concentrations, it is clearly pro-apoptotic, sharing mechanistic similarities with N-methyl-(R)-salsolinol.[4] However, at lower, more physiologically relevant concentrations, some studies suggest it may have neuroprotective effects.[5]
The absence of data on this compound's apoptotic activity is a significant knowledge gap. As a direct precursor to (R)-salsolinol, it is plausible that its own biological activity is limited, and it primarily serves as a metabolic intermediate. However, without experimental validation, this remains speculative. Future research should aim to directly assess the cytotoxic and apoptotic potential of this compound to fully understand the structure-activity relationships within this family of dopamine-derived isoquinolines and their implications for neurodegenerative diseases.
References
- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by an endogenous neurotoxin, N-methyl(R)salsolinol, in dopamine neurons [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salsolinol induced apoptotic changes in neural stem cells: amelioration by neurotrophin support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Analysis of Salsolinol-1-Carboxylic Acid in Brain Regions
For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative analysis of Salsolinol-1-carboxylic acid (Sal-A) across different brain regions. While direct comparative data for Sal-A is not currently available in published literature, this document outlines a comprehensive experimental approach based on established methods for the closely related compound, Salsolinol (B1200041).
This compound is a critical intermediate in the endogenous formation of Salsolinol, a neuroactive compound implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's disease.[1][2][3] Understanding the regional distribution of Sal-A in the brain is a vital step in elucidating its physiological and pathological roles. This guide offers a detailed, hypothetical experimental protocol, summarizes the biosynthesis and expected distribution of Sal-A, and discusses the potential signaling pathways for investigation.
Hypothetical Quantitative Data Presentation
Given the absence of direct quantitative measurements of Sal-A in the literature, the following table is presented as a template for researchers to populate with their experimental data. The brain regions listed are those with high dopamine (B1211576) content where the precursor, dopamine, is abundant and the downstream product, Salsolinol, has been detected.[4][5][6][7]
| Brain Region | Sal-A Concentration (ng/g tissue) | Salsolinol Concentration (ng/g tissue) | Dopamine Concentration (µg/g tissue) |
| Striatum | Experimental Data | Experimental Data | Experimental Data |
| Substantia Nigra | Experimental Data | Experimental Data | Experimental Data |
| Nucleus Accumbens | Experimental Data | Experimental Data | Experimental Data |
| Hippocampus | Experimental Data | Experimental Data | Experimental Data |
| Hypothalamus | Experimental Data | Experimental Data | Experimental Data |
| Cerebellum (Control) | Experimental Data | Experimental Data | Experimental Data |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of Salsolinol and other catecholamines in brain tissue and are proposed for the quantification of Sal-A.[8][9][10][11][12][13]
Brain Tissue Sample Preparation
-
Tissue Dissection and Homogenization:
-
Rapidly dissect the brain regions of interest (e.g., striatum, substantia nigra, nucleus accumbens, hippocampus, hypothalamus, and cerebellum as a control region) on an ice-cold surface.
-
Weigh the tissue samples.
-
Homogenize the tissue in 10 volumes of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., a deuterated analog of Sal-A) to precipitate proteins and prevent enzymatic degradation.[12]
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant for solid-phase extraction.
-
Solid-Phase Extraction (SPE) for Sal-A Purification
-
SPE Procedure:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the supernatant from the tissue homogenate onto the cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute Sal-A and other catecholamines with an appropriate solvent mixture (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Derivatization Steps:
-
Reconstitute the dried extract in a derivatization agent. A two-step derivatization is often necessary for compounds with both hydroxyl and carboxylic acid groups.
-
First, esterify the carboxylic acid group of Sal-A using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Second, derivatize the hydroxyl groups using an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA).
-
This process enhances the volatility and thermal stability of Sal-A for GC-MS analysis.[9]
-
Quantitative Analysis by GC-MS or HPLC with Electrochemical Detection (HPLC-ECD)
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for catecholamine analysis (e.g., a DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation of Sal-A from other compounds.
-
Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring for the characteristic ions of the derivatized Sal-A and the internal standard.[8]
-
-
HPLC-ECD Analysis:
-
Instrumentation: A high-performance liquid chromatograph with an electrochemical detector.[10]
-
Column: A reverse-phase C18 column.
-
Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol or acetonitrile), with the pH adjusted to optimize retention and separation.
-
Electrochemical Detector: Set the electrode potential to a value that oxidizes Sal-A, providing a sensitive and selective detection method.
-
Visualizing the Workflow and Signaling Pathways
To aid in the conceptualization of the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of Sal-A.
Caption: Biosynthesis of Sal-A and downstream signaling of Salsolinol.
Discussion of Signaling Pathways
While the direct signaling effects of Sal-A are yet to be elucidated, the known pathways affected by its product, Salsolinol, provide a strong starting point for investigation. Salsolinol has been shown to exert both neurotoxic and, under certain conditions, neuroprotective effects.[1][8]
Key signaling pathways associated with Salsolinol that warrant investigation for Sal-A include:
-
Oxidative Stress: Salsolinol is known to increase the production of reactive oxygen species (ROS), leading to oxidative stress, which is a key factor in neuronal damage.[14]
-
Apoptosis: The induction of programmed cell death, or apoptosis, is a major mechanism of Salsolinol-induced neurotoxicity. This is often mediated through the activation of caspase-3.[14][15]
-
Dopamine Metabolism and Receptors: Salsolinol can interfere with the synthesis, uptake, and degradation of dopamine.[15] It has also been shown to interact with dopamine receptors, potentially altering downstream signaling cascades.[9]
-
Opioid Receptor Modulation: Salsolinol can activate μ-opioid receptors, which in turn can modulate the activity of dopamine neurons, suggesting a role in reward and addiction pathways.[3]
By employing the outlined experimental approach, researchers can begin to fill the knowledge gap regarding the regional distribution and potential neurobiological significance of this compound in the brain. This will be instrumental in developing a more complete understanding of the endogenous neurotoxins that may contribute to neurodegenerative disorders.
References
- 1. Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic regional study of dopamine, norsalsolinol, and (R/S)-salsolinol levels in human brain areas of alcoholics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic regional study of brain salsolinol levels during and immediately following chronic ethanol ingestion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous gas chromatographic-mass spectrometric determination of dopamine, norsalsolinol and salsolinol enantiomers in brain samples of a large human collective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatographic/mass spectrometric methodology for simultaneous assay of salsolinol, dopamine, norepinephrine, dihydroxyphenylacetic acid and dihydroxyphenylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. turkjps.org [turkjps.org]
- 11. Neurochemical changes induced by acute and chronic administration of 1,2,3,4-tetrahydroisoquinoline and salsolinol in dopaminergic structures of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the neuroprotective potential of Salsolinol-1-carboxylic acid compared to its derivatives
An in-depth examination of the neuroprotective activities of Salsolinol-1-carboxylic acid's metabolic successor, salsolinol (B1200041), and its subsequent derivatives, providing key experimental data and mechanistic insights for researchers in neuropharmacology and drug development.
While direct comparative studies on the neuroprotective effects of this compound are limited in currently available literature, extensive research has been conducted on its downstream metabolite, salsolinol, and its derivatives. This compound is a precursor in the biosynthesis of salsolinol, formed from the reaction of dopamine (B1211576) and pyruvic acid.[1][2][3] This guide, therefore, focuses on the comparative neuroprotective potential of salsolinol and its key derivatives, for which there is a more substantial body of experimental evidence.
Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a compound that has been investigated for its dual role in the central nervous system, exhibiting both neurotoxic and neuroprotective properties.[1][4] Its effects are often dose-dependent, with lower concentrations tending to be neuroprotective and higher concentrations leading to neurotoxicity.[5] This comparison will focus on the neuroprotective aspects of salsolinol and its derivatives, such as N-methyl-(R)-salsolinol.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the key quantitative data from in vitro studies assessing the neuroprotective effects of salsolinol and its derivatives against various neurotoxins.
Table 1: Neuroprotective Effects of Salsolinol Racemate and Enantiomers against MPP+ Induced Toxicity in SH-SY5Y Cells
| Compound | Concentration | Neurotoxin | Assay | Outcome | Reference |
| (RS)-Salsolinol | 50 µM | 1000 µM MPP+ | MTS Assay | Statistically significant (p < 0.001) increase in cell viability | [6] |
| (R)-Salsolinol | 50 µM | 1000 µM MPP+ | MTS Assay | Statistically significant (p < 0.001) increase in cell viability | [6] |
| (S)-Salsolinol | 50 µM | 1000 µM MPP+ | MTS Assay | Statistically significant (p < 0.001) increase in cell viability | [6] |
Table 2: Neuroprotective Effects of N-methyl-(R)-salsolinol against MPP+ Induced Toxicity in SH-SY5Y Cells
| Compound | Concentration | Neurotoxin | Assay | Outcome | Reference |
| N-methyl-(R)-salsolinol | 50 µM | 1000 µM MPP+ | MTS Assay | Neuroprotective effect observed | [6] |
| N-methyl-(R)-salsolinol | up to 750 µM | None | N/A | No toxic effect observed; IC50 > 750 µM | [7][8] |
Table 3: Protective Effects of (RS)-Salsolinol Against Oxidative Stress and Neurotoxin-Induced Damage in SH-SY5Y and IMR-32 Cells
| Compound | Concentration | Toxin | Cell Line | Assay | Outcome | Reference |
| (RS)-Salsolinol | 50, 100, 250 µM | 500 µM H₂O₂ | SH-SY5Y | ROS Assay | Significant reduction in ROS levels | [4][5][9] |
| (RS)-Salsolinol | 250 µM | 300 µM H₂O₂ | SH-SY5Y | Caspase-3/7 Assay | Significant reduction in caspase activity | [4][5][9] |
| (RS)-Salsolinol | 250 µM | 100 µM 6-OHDA | SH-SY5Y | Caspase-3/7 Assay | Statistically significant (p < 0.01) reduction in caspase activity | [4] |
| (RS)-Salsolinol | 10, 50, 100, 250 µM | 50 µM 6-OHDA | SH-SY5Y | LDH Assay | Statistically significant (p < 0.001) decrease in LDH release | [4] |
| (RS)-Salsolinol | 100 µM | 200 µM 6-OHDA | IMR-32 | LDH Assay | Statistically significant (p < 0.05) decrease in LDH release | [4] |
| (RS)-Salsolinol | 50, 100 µM | 300 µM H₂O₂ | SH-SY5Y | N/A | Rescued cells from death | [4][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.
Cell Culture and Treatment:
-
Cell Lines: Human neuroblastoma cell lines, SH-SY5Y and IMR-32, were utilized.[4]
-
Neuroprotective Studies: Cells were pre-incubated for 1 hour with (RS)-salsolinol at final concentrations of 100 µM and 250 µM. Subsequently, the neurotoxin 6-hydroxydopamine (6-OHDA) was added at a final concentration of 50 µM for SH-SY5Y cells and 200 µM for IMR-32 cells. For studies with MPP+, SH-SY5Y cells were treated with 1000 µM MPP+ and 50 µM of the test compounds for 48 hours.[4][6]
Lactate Dehydrogenase (LDH) Assay:
-
Principle: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Procedure: After a 24-hour incubation period with the compounds and/or neurotoxins, the CytoTox-ONE™ Homogeneous Caspase-3/7 Assay reagent was added to each well. The cells were incubated for 10 minutes at room temperature. A lysis solution was used as a positive control for maximal LDH release.[4]
Reactive Oxygen Species (ROS) Assay:
-
Principle: This assay quantifies the levels of intracellular reactive oxygen species, which are indicative of oxidative stress.
-
Procedure: SH-SY5Y cells were treated with (RS)-salsolinol at concentrations of 50, 100, and 250 µM. Oxidative stress was induced using 500 µM of H₂O₂.[4][5][9]
Caspase-3/7 Assay:
-
Principle: This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.
-
Procedure: To measure the effect of salsolinol on caspase-3/7 activity in 6-OHDA-induced apoptosis, SH-SY5Y cells were incubated with 100 µM 6-OHDA for 6 hours. Cytoplasmic caspase-3/7 activity was then measured fluorometrically using the Apo-ONE® Homogeneous Caspase-3/7 Assay.[4]
MTS Cell Viability Assay:
-
Principle: The MTS assay is a colorimetric method for assessing cell viability.
-
Procedure: SH-SY5Y cells were treated with the test compounds and/or MPP+ for 48 hours. Cell viability was then determined using an MTS assay.[6]
Signaling Pathways and Experimental Workflows
Biosynthesis of Salsolinol and its Derivatives
The following diagram illustrates the biosynthetic pathway leading to the formation of salsolinol and its N-methylated derivative. This compound is an intermediate in one of the enzymatic pathways.
General Experimental Workflow for In Vitro Neuroprotection Assays
The diagram below outlines a typical workflow for assessing the neuroprotective effects of compounds in a cell-based model.
Discussion and Conclusion
The available data indicates that salsolinol and its derivative, N-methyl-(R)-salsolinol, exhibit significant neuroprotective properties in vitro. Both the racemic mixture and the individual enantiomers of salsolinol demonstrated the ability to protect neuronal cells from MPP+-induced toxicity.[6] Furthermore, (RS)-salsolinol was effective in reducing oxidative stress and apoptotic markers induced by H₂O₂ and 6-OHDA.[4][5][9]
Notably, N-methyl-(R)-salsolinol also showed a neuroprotective effect against MPP+ and displayed low intrinsic toxicity, with an IC50 value greater than 750 µM.[6][7][8] This suggests that the N-methylation of salsolinol may preserve or enhance its neuroprotective potential while maintaining a favorable safety profile at the tested concentrations.
While a direct comparison with this compound is not possible based on the current literature, the evidence strongly supports the neuroprotective potential of its downstream metabolites. Future research should aim to directly evaluate the neuroprotective capacity of this compound and its other derivatives to provide a more complete understanding of the structure-activity relationships within this class of compounds. Such studies would be invaluable for the development of novel therapeutic agents for neurodegenerative diseases.
References
- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation of Salsolinol-1-carboxylic acid as a marker for alcohol consumption
A Comparative Guide for Researchers and Drug Development Professionals
The accurate detection of alcohol consumption is critical in various research, clinical, and forensic settings. While established biomarkers such as Ethyl Gluronide (EtG), Ethyl Sulfate (EtS), and Phosphatidylethanol (PEth) are widely used, the scientific community continues to explore novel markers with improved performance characteristics. One such candidate is Salsolinol-1-carboxylic acid (SCA), a metabolite formed in the body following alcohol ingestion. This guide provides a comprehensive comparison of SCA with established alcohol biomarkers, presenting available experimental data and detailed analytical protocols to aid researchers in evaluating its potential utility.
Metabolic Pathway of Alcohol and Biomarker Formation
Ethanol (B145695) is primarily metabolized in the liver, first to acetaldehyde (B116499) and then to acetate. However, minor metabolic pathways lead to the formation of specific biomarkers that can indicate recent alcohol consumption. This compound is formed through the condensation of dopamine, a neurotransmitter, with pyruvic acid, a product of glucose metabolism whose levels can be influenced by alcohol intake. This is distinct from the formation of EtG and EtS, which are direct metabolites of ethanol conjugation, and PEth, which is formed in the presence of ethanol from phospholipids.
For Immediate Release
This guide provides a comparative overview of Salsolinol-1-carboxylic acid (Sal-Car) and its related metabolic pathways, designed for researchers, scientists, and drug development professionals. Sal-Car is an intermediate metabolite formed from the reaction of dopamine (B1211576) and pyruvic acid, leading to the synthesis of the neuroactive compound salsolinol (B1200041).[1] Its role and the pathways involved are of significant interest in the study of neurodegenerative diseases like Parkinson's disease.[2][3]
Biosynthesis and Metabolism of this compound
This compound is endogenously formed through the Pictet-Spengler condensation of dopamine and pyruvic acid.[2][4][5] This reaction is a key step in an alternative pathway for the formation of salsolinol, a dopamine-derived tetrahydroisoquinoline.[4] The primary pathways for salsolinol formation are:
-
Direct condensation of dopamine with acetaldehyde: This non-enzymatic Pictet-Spengler reaction produces a racemic mixture of (R)- and (S)-salsolinol.[6][7] An enzyme, (R)-salsolinol synthase, has also been proposed to stereoselectively synthesize the (R)-enantiomer from dopamine and acetaldehyde.[6][7][8]
-
Condensation of dopamine with pyruvic acid: This reaction forms Sal-Car, which can then be metabolized to salsolinol.[1][2][4] The metabolism of Sal-Car is thought to proceed via two potential routes: direct decarboxylation to salsolinol or via an intermediate, 1,2-dehydrosalsolinol (B1211183), which is then reduced to salsolinol.[1][4][5] Evidence suggests that the oxidative decarboxylation of Sal-Car to 1,2-dehydrosalsolinol is the predominant route in certain tissues, like the kidney.[9]
The subsequent metabolism of salsolinol involves N-methylation by an N-methyltransferase to form N-methyl-(R)-salsolinol, which can be further oxidized to the 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+).[2][7]
References
- 1. Human Metabolome Database: Showing metabocard for Salsolinol 1-carboxylate (HMDB0013068) [hmdb.ca]
- 2. Salsolinol - Wikipedia [en.wikipedia.org]
- 3. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of salsolinol, a tetrahydroisoquinoline alkaloid, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Sequencing of Salsolinol Synthase, an Enzyme Catalyzing Salsolinol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative decarboxylation of this compound to 1,2-dehydrosalsolinol: evidence for exclusive catalysis by particulate factors in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Salsolinol-1-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides a comprehensive guide to the proper disposal procedures for Salsolinol-1-carboxylic acid, emphasizing safety, regulatory compliance, and operational efficiency.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1][2] In case of accidental contact, flush the affected skin or eyes with copious amounts of water and seek medical attention.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to national and local regulations governing chemical waste. The following is a general procedural guide based on standard laboratory practices for similar chemical compounds.
-
Collection :
-
Carefully collect waste this compound, including any contaminated materials such as pipette tips, weighing paper, or absorbent pads.
-
To minimize dust formation during collection, gently sweep up solid material and place it into a designated waste container.[2]
-
For solutions, absorb the liquid with a non-reactive absorbent material before placing it in the waste container.
-
-
Containerization :
-
Use only closed, suitable, and clearly labeled containers for the disposal of this compound waste.[1][2]
-
The container should be made of a material compatible with the chemical.
-
Label the container clearly with "Waste this compound" and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Segregation :
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's disposal protocols. Incompatible chemicals can react, creating hazardous conditions.
-
-
Storage :
-
Store the sealed waste container in a designated, secure area away from incompatible materials.[1] The storage area should be cool, dry, and well-ventilated.
-
-
Final Disposal :
-
The final disposal method should be in accordance with all applicable federal, state, and local environmental regulations.
-
A common and recommended method for organic compounds like this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be handled by a licensed hazardous waste disposal company.
-
Alternatively, the material may be dissolved or mixed with a combustible solvent before incineration.[1]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
Quantitative Data
Currently, there is no specific quantitative data available in the public domain regarding disposal limits or concentrations for this compound. It is recommended to treat all concentrations of this compound as chemical waste requiring proper disposal.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The disposal procedure should follow the general guidelines outlined above and be performed in strict accordance with your institution's established protocols for chemical waste management.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Salsolinol-1-carboxylic acid
This document provides immediate and essential safety and logistical information for handling Salsolinol-1-carboxylic acid in a laboratory setting. The following procedures are based on standard best practices for handling research-grade chemical compounds where a full toxicological profile may not be available. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work. A Material Safety Data Sheet (MSDS) for this compound is available from suppliers such as BioCrick.[1]
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard statements for this compound are not detailed in the provided search results, it is prudent to handle it as a potentially hazardous substance. The parent compound, Salsolinol, is known to be a dopaminergic neurotoxin.[2][3][4] Therefore, appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
Recommended Personal Protective Equipment
| PPE Category | Equipment Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (ensure no visible tears or punctures before use). | Prevents direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes or airborne particles. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If weighing powder outside of a fume hood, an N95 or higher-rated respirator is recommended. | Minimizes inhalation of the powdered compound. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
Operational Plan for Handling this compound
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials. The product should be stored at room temperature in the continental US, but this may vary elsewhere.
-
Keep the container tightly closed when not in use.
2. Handling and Preparation of Solutions:
-
All handling of the solid compound should be performed within a chemical fume hood to minimize inhalation risks.
-
Before handling, ensure all necessary PPE is correctly worn.
-
To weigh the compound, use a tared, sealed container to minimize the dispersal of powder.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
For research use only. This product is not for diagnostic or medical purposes.
3. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For a solid spill, gently cover with an absorbent material to avoid raising dust, then sweep it into a designated waste container.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Wash the spill area thoroughly with soap and water.
Disposal Plan
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. biocrick.com [biocrick.com]
- 2. Salsolinol - Wikipedia [en.wikipedia.org]
- 3. Salsolinol, a dopamine-derived tetrahydroisoquinoline, induces cell death by causing oxidative stress in dopaminergic SH-SY5Y cells, and the said effect is attenuated by metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via impairment of cellular energy metabolism [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
